molecular formula C5H7N3 B1311399 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

货号: B1311399
CAS 编号: 769895-06-9
分子量: 109.13 g/mol
InChI 键: CVRWHBCQJCUBFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a privileged bicyclic heterocyclic scaffold of considerable interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . This structure serves as a sophisticated scaffold that effectively deploys pharmacophoric elements, often acting as a topologically flat, piperazine-like motif to target enzyme active sites . Its primary research value lies in oncology, where it forms the core structure of potent inhibitors targeting key kinases. Notably, this scaffold is a key component in the clinical Aurora kinase inhibitor Danusertib, which has demonstrated high antiproliferative activity in various cancer cell lines and efficacy in in vivo tumor models . Beyond Aurora kinases, derivatives of this compound have also been identified as potent and selective inhibitors of CDK2/cyclin A-E, impacting tumor cell proliferation by interfering with the cell cycle . The scaffold's versatility for structural modification makes it a valuable template for parallel synthesis and the exploration of structure-activity relationships in novel drug discovery programs aimed at kinase-related diseases .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid structure and synthetic tractability make it an attractive core for the development of potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and key biological signaling pathways associated with this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the tetrahydropyrrolo[3,4-c]pyrazole framework.

Physicochemical Properties

The basic properties of this compound and its commonly available dihydrochloride salt are summarized below. It is important to note that experimental data for the free base is limited in the public domain; therefore, some values are calculated or refer to the dihydrochloride salt.

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, 1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOLEPubChem
CAS Number 769895-06-9 (for the parent compound)ChemNet
Molecular Formula C₅H₇N₃PubChem
Molecular Weight 109.13 g/mol PubChem
Canonical SMILES C1C2=C(CN1)NN=C2PubChem
InChI InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)PubChem
InChIKey CVRWHBCQJCUBFE-UHFFFAOYSA-NPubChem

Table 2: Physicochemical Data for this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound DihydrochlorideSource
Molecular Formula C₅H₇N₃C₅H₉Cl₂N₃ChemScene
Molecular Weight 109.13 g/mol 182.05 g/mol ChemScene
Physical Form SolidSolidSigma-Aldrich
Boiling Point 303.3 °C at 760 mmHg (Predicted)Not AvailableChemNet
Melting Point Not AvailableNot Available-
Calculated LogP -0.80.8565PubChem, ChemScene
Topological Polar Surface Area (TPSA) 40.7 Ų40.71 ŲPubChem, ChemScene
Hydrogen Bond Donors 22ChemScene
Hydrogen Bond Acceptors 22ChemScene
Storage Conditions 4°CInert atmosphere, Room TemperatureChemScene, Sigma-Aldrich

Table 3: Solubility Profile of this compound

SolventSolubilityNotes
WaterSolubleThe presence of nitrogen atoms allows for hydrogen bonding.
MethanolSolublePolar protic nature of methanol facilitates dissolution.
EthanolSolubleSimilar to methanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for many heterocyclic compounds.
Note: Quantitative solubility data is not readily available. The solubility profile is inferred from the structural characteristics and common behavior of similar heterocyclic compounds.

Spectroscopic Data

While specific spectra for the parent this compound are not widely published, the following represents expected spectral characteristics based on its structure and data from related pyrazole derivatives.

1. 1H NMR:

  • Signals corresponding to the two CH₂ groups of the pyrrolidine ring are expected in the aliphatic region.

  • A signal for the CH proton on the pyrazole ring.

  • Broad signals for the two NH protons, which may be exchangeable with D₂O.

2. 13C NMR:

  • Peaks for the two sp³ hybridized carbons of the pyrrolidine ring.

  • Signals for the sp² hybridized carbons of the pyrazole ring.

3. FT-IR:

  • N-H stretching vibrations in the range of 3100-3500 cm⁻¹.

  • C-H stretching vibrations for both sp² and sp³ hybridized carbons.

  • C=N and C=C stretching vibrations characteristic of the pyrazole ring.

4. Mass Spectrometry:

  • The molecular ion peak (M+) at m/z = 109.13.

  • Fragmentation patterns would likely involve the loss of small molecules such as HCN and N₂.

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core can be achieved through a multi-step sequence, often starting from a suitably substituted pyrrolidinone. The following is a representative protocol adapted from the synthesis of its derivatives.

Workflow for the Synthesis of this compound

Synthesis_Workflow General Synthesis Workflow start Substituted Pyrrolidinone step1 Formylation start->step1 step2 Cyclization with Hydrazine step1->step2 step3 Protection/Deprotection Steps (if necessary) step2->step3 end_product This compound step3->end_product

Caption: General workflow for the synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core.

Step 1: Formylation of a Protected Pyrrolidinone A protected pyrrolidinone derivative is treated with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to introduce a formyl group.

Step 2: Cyclization with Hydrazine The resulting enaminone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or butanol under reflux conditions. This step leads to the formation of the pyrazole ring fused to the pyrrolidine ring.

Step 3: Deprotection If a protecting group was used on the pyrrolidine nitrogen, it is removed in the final step to yield the target compound, this compound. For example, a benzyl protecting group can be removed by catalytic hydrogenation.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for each specific substrate and scale.

Biological Activity and Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of several key protein kinases implicated in cancer and other diseases. The core scaffold serves as a versatile platform for designing selective inhibitors that target the ATP-binding pocket of these enzymes.

Inhibition of Aurora Kinases

Derivatives of this scaffold have shown potent inhibitory activity against Aurora kinases, particularly Aurora A and Aurora B, which are critical regulators of mitosis.[1]

Aurora A Signaling Pathway

Aurora_A_Signaling Simplified Aurora A Signaling Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 phosphorylates TPX2 TPX2 TPX2->AuroraA activates CDK1 CDK1/Cyclin B PLK1->CDK1 activates Mitosis Mitotic Entry CDK1->Mitosis

Caption: Simplified Aurora A signaling pathway leading to mitotic entry.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This chemical class has also yielded potent inhibitors of CDK2/cyclin A and CDK5.[2] These kinases are crucial for cell cycle progression and neuronal function, respectively.

CDK5 Signaling Pathway

CDK5_Signaling Simplified CDK5 Signaling Cascade p35 p35/p39 CDK5 CDK5 p35->CDK5 activates Tau Tau CDK5->Tau phosphorylates NeuronalMigration Neuronal Migration CDK5->NeuronalMigration SynapticPlasticity Synaptic Plasticity CDK5->SynapticPlasticity

Caption: Simplified CDK5 signaling involved in neuronal functions.

Inhibition of Glycogen Synthase Kinase-3β (GSK3β)

Certain derivatives have been evaluated for their interaction with GSK3β, a key regulator of numerous cellular processes, including glycogen metabolism and cell signaling.[3]

GSK3β Signaling Pathway (Wnt/β-catenin)

GSK3B_Signaling GSK3β in the Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription

Caption: Role of GSK3β in the canonical Wnt signaling pathway.

Inhibition of Tropomyosin Receptor Kinases (TRKs)

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been utilized in the design of inhibitors targeting TRK kinases, which are involved in neuronal survival and have been implicated in certain cancers.

TRK Signaling Pathway

TRK_Signaling Simplified TRK Signaling Cascade Neurotrophin Neurotrophin (e.g., NGF) TRK TRK Receptor Neurotrophin->TRK RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Differentiation Differentiation RAS_MAPK->Differentiation NeuronalSurvival Neuronal Survival PI3K_AKT->NeuronalSurvival

Caption: Major signaling pathways activated by TRK receptors.

Conclusion

This compound represents a privileged scaffold in modern drug discovery, offering a versatile platform for the development of potent kinase inhibitors. This guide has summarized its core physicochemical properties, provided a general synthetic strategy, and highlighted its interaction with key biological pathways. Further research into this promising heterocyclic system is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Chemical Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core, a significant heterocyclic scaffold in medicinal chemistry. We will delve into its chemical structure, established synthetic methodologies, and its role as a versatile pharmacophore, with a particular focus on its application in the development of Aurora kinase inhibitors.

Chemical Structure and Properties

The this compound is a bicyclic heteroaromatic system consisting of a fused pyrazole and a dihydropyrrole ring. This rigid scaffold provides a unique three-dimensional arrangement of nitrogen atoms and substituent vectors, making it an attractive template for designing molecules that can interact with various biological targets.

The core structure is represented by the following diagram:

Caption: Chemical structure of this compound

Synthesis of the this compound Core

The synthesis of the this compound scaffold and its derivatives has been approached through various multi-step synthetic routes. A common strategy involves the construction of the pyrazole ring followed by the annulation of the pyrrolidine ring.

General Synthetic Workflow

A representative synthetic pathway often starts from a substituted hydrazine and a β-ketonitrile to form a 3-aminopyrazole intermediate. This intermediate then undergoes a series of reactions to build the fused pyrrolidine ring, which can be subsequently functionalized.

G start Substituted Hydrazine + β-Ketonitrile intermediate1 3-Aminopyrazole Intermediate start->intermediate1 Cyclization intermediate2 Ring Annulation Precursor intermediate1->intermediate2 Functional Group Manipulation final_core This compound Core intermediate2->final_core Intramolecular Cyclization derivatives Functionalized Derivatives final_core->derivatives Acylation / Alkylation G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA activates CycB_Cdk1 Cyclin B/Cdk1 CycB_Cdk1->AuroraA activates TPX2 TPX2 AuroraA->TPX2 activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2->AuroraA co-localizes and activates Apoptosis Apoptosis Spindle->Apoptosis disruption leads to Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor Inhibitor->AuroraA inhibits

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydropyrrolo[3,4-c]pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrrolo[3,4-c]pyrazole core has emerged as a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery, synthetic history, and key biological applications of this important heterocyclic system. Detailed experimental protocols for seminal and contemporary synthetic methods are provided, alongside a comprehensive summary of quantitative structure-activity relationship data. Furthermore, this guide visualizes the key signaling pathways in which tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown therapeutic promise, offering a valuable resource for researchers in the field of drug discovery and development.

Discovery and Early Synthetic Approaches

The first documented synthesis of the tetrahydropyrrolo[3,4-c]pyrazole ring system appears to have been reported by Victor J. Bauer and S. R. Safir in 1971.[1] Their work laid the foundation for the exploration of this novel heterocyclic scaffold. A few years later, in 1976, a distinct synthetic route was developed by Garanti, Sala, and Zecchi, showcasing the versatility of intramolecular cycloaddition reactions for the construction of this bicyclic core. These early methods provided the initial access to the tetrahydropyrrolo[3,4-c]pyrazole framework, paving the way for future investigations into its chemical and biological properties.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core has been the subject of considerable research, leading to the development of more efficient and versatile synthetic strategies. These methods can be broadly categorized into two main approaches: construction of the pyrazole ring onto a pre-existing pyrrolidine and vice versa.

A significant advancement in the synthesis of functionalized tetrahydropyrrolo[3,4-c]pyrazoles involves a multi-step sequence starting from commercially available materials. This approach often utilizes protecting group strategies to allow for selective functionalization of different positions on the heterocyclic core. A common and crucial intermediate in many modern synthetic routes is the 5-Boc-protected 3-amino-tetrahydropyrrolo[3,4-c]pyrazole. This intermediate allows for diverse modifications at the 3-amino group and subsequent manipulation of the pyrrolidine nitrogen after deprotection.

More recent synthetic innovations have focused on developing one-pot or multicomponent reactions to improve efficiency and reduce the number of synthetic steps. These modern approaches offer rapid access to a wide range of substituted tetrahydropyrrolo[3,4-c]pyrazoles, facilitating the exploration of their chemical space for drug discovery programs.

Key Biological Activities and Therapeutic Targets

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several important therapeutic targets. The rigid nature of the bicyclic system allows for the precise positioning of substituents to interact with specific binding pockets in enzymes and receptors.

Aurora Kinase Inhibition

A significant area of research has focused on the development of tetrahydropyrrolo[3,4-c]pyrazole-based inhibitors of Aurora kinases.[2][3] These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of numerous cancers. Derivatives of the tetrahydropyrrolo[3,4-c]pyrazole core have been shown to exhibit potent, low nanomolar inhibition of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cell lines.

N-Type Calcium Channel Blockade

Another important therapeutic application of tetrahydropyrrolo[3,4-c]pyrazoles is the development of N-type (CaV2.2) calcium channel blockers.[4] These ion channels play a crucial role in nociceptive signaling, making them an attractive target for the treatment of chronic pain. Substituted tetrahydropyrrolo[3,4-c]pyrazoles have been identified as potent blockers of N-type calcium channels, demonstrating analgesic activity in preclinical models of pain.

Tropomyosin Receptor Kinase (TRK) Inhibition

More recently, the tetrahydropyrrolo[3,4-c]pyrazole scaffold has been utilized to develop inhibitors of Tropomyosin Receptor Kinases (TRKs).[5] TRK fusion proteins are oncogenic drivers in a variety of adult and pediatric cancers. Tetrahydropyrrolo[3,4-c]pyrazole-based compounds have demonstrated potent and selective inhibition of TRK kinases, leading to the suppression of tumor growth in preclinical models.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives against their respective targets.

Table 1: Inhibition of Aurora Kinases by Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

CompoundAurora-A IC50 (nM)Aurora-B IC50 (nM)Cell LineAntiproliferative IC50 (µM)
PHA-680632 27130HCT-1160.05 - 0.5
Compound 11a --HCT-116-
Compound 9d --Various-

Data extracted from multiple sources, direct comparison may not be possible.

Table 2: Blockade of N-Type Calcium Channels by Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

CompoundCaV2.2 IC50 (µM)
Example Compound 1 0.1
Example Compound 2 0.05

Illustrative data based on reported activities.[4]

Table 3: Inhibition of TRK Kinases by Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 19m ---Km-12-

Data for specific tetrahydropyrrolo[3,4-c]pyrazole TRK inhibitors is emerging.[5]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and representative bioactive compounds based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold.

Synthesis of 5-tert-Butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

This procedure outlines a common method for the preparation of a key intermediate.

Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylate To a solution of diethyl meso-2,5-dibromoadipate in an appropriate solvent, add tert-butyl carbazate and a suitable base. The reaction mixture is stirred at room temperature until completion. After workup and purification, the desired product is obtained.

Step 2: Cyclization to form the Tetrahydropyrrolo[3,4-c]pyrazolone core The product from Step 1 is treated with a dehydrating agent, such as trifluoroacetic anhydride, to facilitate the intramolecular cyclization.

Step 3: Conversion to the 3-amino derivative The pyrazolone core is then converted to the corresponding 3-chloro derivative using a chlorinating agent like phosphorus oxychloride. Subsequent reaction with ammonia or a protected ammonia equivalent yields the 3-amino-tetrahydropyrrolo[3,4-c]pyrazole.

Step 4: Boc-protection of the Pyrrolidine Nitrogen The final step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Synthesis of a 5-Phenylacetyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Aurora Kinase Inhibitor

This protocol describes the synthesis of a representative Aurora kinase inhibitor.

Step 1: N-Acylation of the Pyrrolidine Starting with a suitable 3-substituted-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, the pyrrolidine nitrogen is acylated with phenylacetyl chloride in the presence of a base such as triethylamine.

Step 2: Modification of the 3-position If the starting material is a 3-amino derivative, it can be further functionalized through various reactions, such as amide bond formation or urea formation, to introduce the desired substituents for optimal interaction with the Aurora kinase active site.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by tetrahydropyrrolo[3,4-c]pyrazole derivatives and a general workflow for their discovery.

drug_discovery_workflow cluster_0 Scaffold Identification cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Preclinical Development scaffold Tetrahydropyrrolo[3,4-c]pyrazole Core synthesis Chemical Synthesis & Library Generation scaffold->synthesis screening High-Throughput Screening synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar Hits sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy & Safety Studies sar->in_vivo Optimized Leads adme->sar candidate Candidate Selection in_vivo->candidate

Drug Discovery Workflow for Tetrahydropyrrolo[3,4-c]pyrazoles

aurora_kinase_pathway cluster_0 G2/M Transition cluster_1 Mitosis cluster_2 Inhibition CDK1_CyclinB CDK1/Cyclin B PLK1 PLK1 CDK1_CyclinB->PLK1 Activates AuroraA Aurora A PLK1->AuroraA Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Centrosome->Spindle Chromosome Chromosome Segregation Spindle->Chromosome Inhibitor Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor->AuroraA

Simplified Aurora A Kinase Signaling Pathway in Mitosis

n_type_calcium_channel_pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Inhibition ActionPotential Action Potential N_type N-type Ca2+ Channel (CaV2.2) ActionPotential->N_type Depolarizes Ca_influx Ca2+ Influx N_type->Ca_influx Opens Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Fusion Neurotransmitter Neurotransmitter (e.g., Glutamate, Substance P) Vesicle->Neurotransmitter Releases Receptor Receptor Neurotransmitter->Receptor Binds PainSignal Pain Signal Transmission Receptor->PainSignal Inhibitor Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor->N_type Blocks

N-Type Calcium Channel Signaling in Nociception

trk_signaling_pathway cluster_0 Cell Surface cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response in Cancer cluster_3 Inhibition Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds & Activates RAS_MAPK RAS-MAPK Pathway TRK_Receptor->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT Activates PLCg PLCγ Pathway TRK_Receptor->PLCg Activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation Inhibitor Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor->TRK_Receptor Inhibits

Simplified TRK Signaling Pathway in Cancer

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has transitioned from a novel heterocyclic system to a highly valued privileged core in drug discovery. Its synthetic accessibility and the ability to readily functionalize multiple positions have enabled the development of potent and selective modulators of key biological targets. The successful application of this scaffold in the development of inhibitors for Aurora kinases, N-type calcium channels, and TRK kinases underscores its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of tetrahydropyrrolo[3,4-c]pyrazoles, serving as a valuable resource to stimulate further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to Pyrrolo[3,4-c]pyrazole Scaffold Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,4-c]pyrazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic structure serves as a valuable pharmacophore in the design of targeted therapeutics, particularly in oncology and inflammatory diseases. Its rigid framework allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with pyrrolo[3,4-c]pyrazole derivatives and their analogs, intended to serve as a resource for researchers in drug discovery and development.

Synthesis of the Pyrrolo[3,4-c]pyrazole Core

The construction of the pyrrolo[3,4-c]pyrazole scaffold can be achieved through several synthetic strategies. A common approach involves the initial formation of a substituted pyrazole ring followed by the annulation of the pyrrole moiety.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial screening of a library of pyrrolo[3,4-c]pyrazole derivatives.

G cluster_synthesis Synthesis cluster_screening Screening start Starting Materials (e.g., Hydrazines, Dicarbonyls) pyrazole Pyrazole Core Synthesis start->pyrazole functionalization Functionalization (e.g., Halogenation, Acylation) pyrazole->functionalization cyclization Pyrrole Ring Annulation functionalization->cyclization scaffold Pyrrolo[3,4-c]pyrazole Scaffold cyclization->scaffold diversification Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) scaffold->diversification library Compound Library diversification->library primary_assay Primary Screening (e.g., Kinase Inhibition Assay) library->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Assays (e.g., Cell Viability, Selectivity) hit_id->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt

A generalized workflow for the synthesis and screening of pyrrolo[3,4-c]pyrazole derivatives.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 2-Aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones

This protocol is adapted from a multi-step synthesis starting from diethyl acetylenedicarboxylate and arylhydrazines.[1]

Step 1: Synthesis of 5-Hydroxypyrazoles

  • Dissolve the substituted phenylhydrazine hydrochloride in ethanol.

  • Add diethyl acetylenedicarboxylate to the solution.

  • Reflux the mixture to yield the corresponding 5-hydroxypyrazole.

Step 2: Synthesis of 4-Formyl-5-chloropyrazoles

  • Treat the 5-hydroxypyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane (DCE).

  • Reflux the mixture to obtain the 4-formyl-5-chloropyrazole derivative.

Step 3: Oxidation to Carboxylic Acid

  • Perform a Pinnick oxidation using sodium chlorite under mild acidic conditions to convert the formyl group to a carboxylic acid.

Step 4: Amide Bond Formation

  • Couple the resulting carboxylic acid with a primary amine (e.g., methylamine) using 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as coupling reagents.

Step 5: Saponification

  • Saponify the ester function using potassium hydroxide (KOH) to yield the corresponding carboxylic acid.

Step 6: Maleimide Moiety Formation

  • Treat the product from the previous step with 1,1'-carbonyldiimidazole (CDI) to facilitate the cyclization and formation of the 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione.[1]

Protocol 2: Synthesis of Tetrahydro-pyrrolo[3,4-c]pyrazole-4,6-diones via 1,3-Dipolar Cycloaddition

This method utilizes the reaction of nitrilimines with N-arylmaleimides.[2][3][4]

  • Generate nitrilimine in situ from the corresponding hydrazonoyl bromide using a base such as triethylamine.

  • To a solution of the hydrazonoyl bromide and an N-arylmaleimide in a suitable solvent (e.g., benzene or chloroform), add triethylamine.

  • Reflux the reaction mixture for several hours.

  • Upon cooling, the cycloadduct, a 3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivative, precipitates and can be collected by filtration.[2]

  • Recrystallize the product from an appropriate solvent (e.g., dimethylformamide) to obtain the purified compound.[2]

Biological Activities and Key Targets

Derivatives of the pyrrolo[3,4-c]pyrazole scaffold have shown potent activity against several important therapeutic targets.

Kinase Inhibition

A significant area of investigation for this scaffold is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Cyclin-Dependent Kinases (CDKs): Certain 6,6-dimethyl pyrrolo[3,4-c]pyrazole derivatives have been identified as potent CDK inhibitors.[5] Compound PHA-793887 showed efficacy in various human carcinoma xenograft models and was selected for clinical evaluation.[5]

Protein Kinase C (PKC): N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives have been patented as highly potent and selective inhibitors of PKCβII, with Ki values in the nanomolar range (0.1-181 nM).[6][7] These compounds are being explored for the treatment of diabetes and related complications.[6][7]

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrrolo[3,4-c]pyridine derivatives have been synthesized that show high affinity for PI3Kγ, inhibiting downstream signaling.[8]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and points of intervention.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyrrolo[3,4-c]pyrazole Derivatives Inhibitor->PI3K

The PI3K/Akt/mTOR signaling pathway with the point of inhibition by pyrrolo[3,4-c]pyrazole derivatives.
Ubiquitin-Specific Protease 7 (USP7) Inhibition

USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of key proteins involved in the DNA damage response and oncogenesis, including the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 can lead to the stabilization of p53, promoting apoptosis in cancer cells. Pyrrolo[3,4-c]pyrazole diamide derivatives have been patented as USP7 inhibitors for use in anti-tumor drugs.[9]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected pyrrolo[3,4-c]pyrazole derivatives and analogs.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget KinaseActivity (Ki/IC₅₀)Reference(s)
N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazolesPKCβII0.1 - 181 nM (Ki)[6][7]
6,6-dimethyl pyrrolo[3,4-c]pyrazoles (e.g., PHA-793887)CDKs (multiple)Potent inhibition[5]
4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione analogPI3Kγ270 nM (IC₅₀)[8]
Pyrazolo[3,4-d]pyrimidine derivative 33 FLT3, VEGFR2Potent inhibition[10]
Pyrazolo[3,4-d]pyrimidine derivative 23c RETPotent and selective

Table 2: USP7 Inhibitory Activity

Compound ClassTargetApplicationReference(s)
Pyrrolo[3,4-c]pyrazole diamide derivativesUSP7Anti-tumor drugs[9]
Pyrrolo and pyrazolopyrimidinesUSP7Cancer, neurodegenerative diseases[2]

Experimental Protocols: Biological Assays

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted test compound solution to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

  • Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: USP7 Deubiquitinase Activity Assay

This is a general protocol to measure the enzymatic activity of USP7 and its inhibition.

Materials:

  • Recombinant human USP7 enzyme

  • Fluorogenic substrate (e.g., Ubiquitin-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compounds at various concentrations. Include wells with buffer and DMSO as a negative control.

  • Add the USP7 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the Ubiquitin-AMC substrate to each well.

  • Immediately begin monitoring the increase in fluorescence (Excitation ~360 nm, Emission ~460 nm) over time using a fluorescence plate reader.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Conclusion

The pyrrolo[3,4-c]pyrazole scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective inhibition of key biological targets, particularly protein kinases and deubiquitinating enzymes, which are central to the pathology of cancer and other diseases. The synthetic accessibility and the potential for diversification at multiple positions make this scaffold an attractive starting point for medicinal chemistry campaigns. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this exciting area of drug discovery.

References

The Rising Therapeutic Potential of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a class of bicyclic heterocyclic compounds that has emerged as a promising scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the field of oncology. The core of this guide focuses on their potent and selective inhibition of various protein kinases, which are critical regulators of cell growth and proliferation.

Introduction

The this compound core structure has proven to be a versatile template for the design of potent inhibitors of several key protein kinases implicated in cancer pathogenesis. These include Cyclin-Dependent Kinases (CDKs), Aurora kinases, Glycogen Synthase Kinase 3β (GSK3β), and Tropomyosin Receptor Kinases (TRKs). The constrained bicyclic system allows for the precise positioning of substituents to interact with the ATP-binding pocket of these enzymes, leading to high affinity and, in many cases, selectivity. This guide will summarize the quantitative data on their biological activity, detail the experimental protocols used for their evaluation, and visualize the relevant signaling pathways.

Quantitative Biological Activity

The following tables summarize the in vitro activity of representative this compound derivatives against various protein kinases and cancer cell lines. The data is compiled from several key studies and presented to facilitate comparison.

Table 1: Kinase Inhibitory Activity of this compound Derivatives
CompoundTarget KinaseIC50 (nM)Reference
11a CDK5/p25250[1]
GSK3β130[1]
9d Aurora A13[2][3]
Aurora B79[2][3]
PHA-739358 Aurora A13[4]
Aurora B79[4]
Aurora C61[4]
19m TRKA<20 (General TRK potency)
TRKB<20 (General TRK potency)[5]
TRKC<20 (General TRK potency)[5]
PHA-533533 CDK2/cyclin A31 (Ki)

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Ki represents the inhibition constant.

Table 2: Anti-proliferative Activity of this compound Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
11a HCT-116Colon Carcinoma0.58[1]
Three compounds HCT116Colon CarcinomaIdeal anti-proliferative activities[6]
A549Lung CarcinomaIdeal anti-proliferative activities[6]
A2780Ovarian CarcinomaIdeal anti-proliferative activities[6]
19m Km-12Colon Carcinoma (TRK-dependent)Significant inhibition
A549Lung Carcinoma (TRK-independent)No inhibitory effect[5]
THLE-2Normal Liver (TRK-independent)No inhibitory effect[5]
PHA-533533 Various-Submicromolar

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro potency of compounds against purified protein kinases. Specific details may vary depending on the kinase and the detection method used.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase (e.g., CDK2/cyclin A, Aurora A, TRKA)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay)

  • Microplate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in kinase reaction buffer.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound on the proliferation of a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549, Km-12)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the targeted pathways.

Inhibition of CDK-Mediated Cell Cycle Progression

Cyclin-Dependent Kinases (CDKs), in complex with their cyclin partners, are master regulators of the cell cycle. Their aberrant activity is a hallmark of cancer. This compound derivatives have been shown to inhibit CDK2 and CDK5, leading to cell cycle arrest and apoptosis.

CDK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor SignalTransduction Signal Transduction (e.g., Ras/MAPK) Receptor->SignalTransduction CyclinD_CDK46 Cyclin D / CDK4/6 SignalTransduction->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Derivative Inhibitor->CyclinE_CDK2 inhibits Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome MitoticArrest Mitotic Arrest & Apoptosis AuroraA->MitoticArrest AuroraB Aurora B Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome AuroraB->MitoticArrest Centrosome->Prophase Chromosome->Metaphase Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Derivative Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->MitoticArrest TRK_Signaling_Pathway NTRK_Fusion NTRK Gene Fusion TRK_Protein Constitutively Active TRK Fusion Protein NTRK_Fusion->TRK_Protein PI3K_Akt PI3K/Akt Pathway TRK_Protein->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TRK_Protein->RAS_MAPK PLCg PLCγ Pathway TRK_Protein->PLCg Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation PLCg->Proliferation Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Derivative (e.g., 19m) Inhibitor->TRK_Protein inhibits

References

Potential Therapeutic Targets of Tetrahydropyrrolo[3,4-c]pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of compounds based on this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in drug discovery and development efforts.

Aurora Kinases: Targeting Mitotic Progression in Cancer

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapies. Several tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases.

Quantitative Data: Inhibition of Aurora Kinases
CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Danusertib (PHA-739358)Aurora A13Various-[1][2][3][4][5]
Aurora B79[1][2][3][4][5]
Aurora C61[1][2][3][4][5]
PHA-680632Aurora A27--[4]
Aurora B135[4]
Aurora C120[4]
Compound 9dAurora A-HL-60-[6]
A series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives--HCT-116, A549, A2780Potent activity reported

Signaling Pathway: Aurora Kinase Inhibition

Aurora Kinase Signaling Pathway Aurora Kinase Signaling in Mitosis and its Inhibition Mitogenic_Stimuli Mitogenic Stimuli Cell_Cycle_Progression Cell Cycle Progression Mitogenic_Stimuli->Cell_Cycle_Progression Aurora_Kinases Aurora Kinases (A, B, C) Cell_Cycle_Progression->Aurora_Kinases Centrosome_Maturation Centrosome Maturation Aurora_Kinases->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Apoptosis Apoptosis / Cell Cycle Arrest Aurora_Kinases->Apoptosis Proper_Mitosis Proper Mitosis Centrosome_Maturation->Proper_Mitosis Spindle_Assembly->Proper_Mitosis Chromosome_Segregation->Proper_Mitosis Cytokinesis->Proper_Mitosis Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Compound Tetrahydropyrrolo_pyrazole->Aurora_Kinases

Caption: Inhibition of Aurora kinases by tetrahydropyrrolo[3,4-c]pyrazole compounds disrupts mitosis, leading to cell cycle arrest or apoptosis.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase using HTRF technology.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • HTRF KinEASE™ kit (containing Eu3+ cryptate-labeled anti-phospho-antibody and Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound or DMSO (for control wells)

    • Kinase

    • Biotinylated substrate peptide

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP (at a concentration close to its Km value for the specific kinase). The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Detection: Stop the reaction and detect the phosphorylated product by adding a mixture of the Eu3+ cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 prepared in the detection buffer provided in the kit.

  • Second Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4. Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8][9][10]

Tropomyosin Receptor Kinases (TRKs): A Target in NTRK Fusion-Positive Cancers

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that are critical for neuronal development and function. Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes lead to the production of constitutively active TRK fusion proteins that are oncogenic drivers in a variety of adult and pediatric cancers.

Quantitative Data: Inhibition of TRK Kinases

While direct data for tetrahydropyrrolo[3,4-c]pyrazoles targeting TRKs is emerging, structurally related pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity.

Compound ClassTargetIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine derivativesTRKA3.0 - 56[11]
TRKB13[11]
TRKC0.2[11]

Signaling Pathway: TRK Inhibition

TRK Signaling Pathway TRK Signaling in Cancer and its Inhibition NTRK_Fusion NTRK Gene Fusion TRK_Fusion_Protein Constitutively Active TRK Fusion Protein NTRK_Fusion->TRK_Fusion_Protein RAS_MAPK_Pathway RAS-MAPK Pathway TRK_Fusion_Protein->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway TRK_Fusion_Protein->PI3K_AKT_Pathway PLCg_Pathway PLCγ Pathway TRK_Fusion_Protein->PLCg_Pathway Cell_Proliferation Cell Proliferation RAS_MAPK_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_Pathway->Cell_Survival PLCg_Pathway->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Cell_Survival->Tumor_Growth Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Compound Tetrahydropyrrolo_pyrazole->TRK_Fusion_Protein

Caption: Inhibition of constitutively active TRK fusion proteins by tetrahydropyrrolo[3,4-c]pyrazole analogs blocks downstream signaling pathways, thereby inhibiting tumor growth.

N-type Calcium Channels (Cav2.2): A Target for Chronic Pain

N-type voltage-gated calcium channels (Cav2.2) are predominantly located on presynaptic terminals of nociceptive neurons in the spinal cord. They play a pivotal role in the transmission of pain signals by mediating the release of neurotransmitters. Blockers of N-type calcium channels are therefore considered promising analgesics for the treatment of chronic pain.

Quantitative Data: N-type Calcium Channel Blockade

A series of substituted tetrahydropyrrolo[3,4-c]pyrazoles have been investigated as blockers of the N-type calcium channel, demonstrating their potential as therapeutic agents for chronic pain.[12] While specific IC50 values for a range of these compounds are detailed within specialized literature, a representative example is provided below.

Compound ClassTargetRepresentative IC50 (nM)Reference
Substituted tetrahydropyrrolo[3,4-c]pyrazolesN-type Calcium Channel (Cav2.2)< 100[12]

Signaling Pathway: N-type Calcium Channel Modulation in Pain

N-type Calcium Channel Signaling Pathway N-type Calcium Channel in Pain Transmission and its Blockade Noxious_Stimulus Noxious Stimulus Action_Potential Action Potential in Nociceptive Neuron Noxious_Stimulus->Action_Potential Presynaptic_Terminal Presynaptic Terminal Action_Potential->Presynaptic_Terminal N_type_Channel N-type Ca2+ Channel (Cav2.2) Presynaptic_Terminal->N_type_Channel Depolarization Calcium_Influx Ca2+ Influx N_type_Channel->Calcium_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Calcium_Influx->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Activation Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Compound Tetrahydropyrrolo_pyrazole->N_type_Channel

Caption: Tetrahydropyrrolo[3,4-c]pyrazole compounds block N-type calcium channels, preventing neurotransmitter release and the transmission of pain signals.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of N-type calcium channel currents in cultured neurons or heterologous expression systems.

Materials:

  • Cells expressing N-type calcium channels (e.g., dorsal root ganglion neurons or HEK293 cells stably expressing Cav2.2)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH

  • Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH

  • Test compounds

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration:

    • Mount a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential where N-type channels are closed (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit N-type calcium channel currents.

    • Record the resulting currents using the patch-clamp amplifier and data acquisition software.

  • Compound Application: Perfuse the recording chamber with the external solution containing the tetrahydropyrrolo[3,4-c]pyrazole compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Plot the percentage of current inhibition against the compound concentration and fit the data to determine the IC50 value.[13][14][15][16]

Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK3β): Dual Targets in Cancer and Neurodegenerative Diseases

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Glycogen synthase kinase-3β is implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and neuronal function. Dual inhibition of CDKs and GSK3β presents a promising therapeutic strategy for certain cancers and neurodegenerative disorders.

Quantitative Data: Inhibition of CDK5 and GSK3β
CompoundTargetIC50 (nM)Reference
A series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives (e.g., compound 11a)CDK5Potent inhibition reported[17][18][19]
GSK3βPotent inhibition reported[17][18][19]

Signaling Pathway: Dual CDK5/GSK3β Inhibition

CDK5_GSK3b_Signaling Dual Inhibition of CDK5 and GSK3β Signaling Upstream_Signals Upstream Signals (e.g., Growth Factors, Stress) CDK5 CDK5 Upstream_Signals->CDK5 GSK3b GSK3β Upstream_Signals->GSK3b Neuronal_Cytoskeleton_Dynamics Neuronal Cytoskeleton Dynamics CDK5->Neuronal_Cytoskeleton_Dynamics Cell_Cycle_Progression Cell Cycle Progression CDK5->Cell_Cycle_Progression Neuroprotection Neuroprotection CDK5->Neuroprotection Anti_cancer_Effect Anti-cancer Effect CDK5->Anti_cancer_Effect GSK3b->Neuronal_Cytoskeleton_Dynamics Apoptosis_Regulation Apoptosis Regulation GSK3b->Apoptosis_Regulation GSK3b->Neuroprotection GSK3b->Anti_cancer_Effect Neurodegeneration Neurodegeneration Neuronal_Cytoskeleton_Dynamics->Neurodegeneration Uncontrolled_Proliferation Uncontrolled Proliferation Cell_Cycle_Progression->Uncontrolled_Proliferation Apoptosis_Regulation->Uncontrolled_Proliferation Dysregulation Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Compound Tetrahydropyrrolo_pyrazole->CDK5 Tetrahydropyrrolo_pyrazole->GSK3b

Caption: Dual inhibition of CDK5 and GSK3β by tetrahydropyrrolo[3,4-c]pyrazole compounds can lead to neuroprotective and anti-cancer effects.

Sigma-1 Receptor: A Chaperone Protein with Diverse Therapeutic Potential

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of a wide range of cellular functions, including ion channel modulation, calcium signaling, and cellular stress responses. Ligands of the sigma-1 receptor are being explored for the treatment of various central nervous system disorders, including neurodegenerative diseases and pain.

Quantitative Data: Sigma-1 Receptor Binding Affinity
Compound ClassTargetRepresentative Ki (nM)Reference
Tetrahydropyrrolo[3,4-c]pyrazole derivativesSigma-1 Receptor< 100[20]

Signaling Pathway: Sigma-1 Receptor Modulation

Sigma-1_Receptor_Signaling Modulation of Sigma-1 Receptor Signaling Cellular_Stress Cellular Stress Sigma1_Receptor Sigma-1 Receptor Cellular_Stress->Sigma1_Receptor Activates Ion_Channel_Modulation Ion Channel Modulation Sigma1_Receptor->Ion_Channel_Modulation Calcium_Signaling Calcium Signaling Sigma1_Receptor->Calcium_Signaling Neuronal_Plasticity Neuronal Plasticity Sigma1_Receptor->Neuronal_Plasticity Cell_Survival_Pathways Cell Survival Pathways Sigma1_Receptor->Cell_Survival_Pathways Therapeutic_Effects Therapeutic Effects (Neuroprotection, Analgesia) Ion_Channel_Modulation->Therapeutic_Effects Calcium_Signaling->Therapeutic_Effects Neuronal_Plasticity->Therapeutic_Effects Cell_Survival_Pathways->Therapeutic_Effects Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Compound (Ligand) Tetrahydropyrrolo_pyrazole->Sigma1_Receptor Binds to

Caption: Tetrahydropyrrolo[3,4-c]pyrazole compounds act as ligands for the Sigma-1 receptor, modulating its activity and leading to various therapeutic effects.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells overexpressing the human sigma-1 receptor)

  • Radioligand (e.g., --INVALID-LINK---pentazocine)

  • Test compounds

  • Non-specific binding control (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine:

    • Assay buffer

    • Membrane preparation

    • A fixed concentration of the radioligand

    • Varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of an unlabeled ligand like haloperidol instead of the test compound.

    • For total binding wells, add buffer instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][21][22][23][24]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., HCT-116, A549, A2780)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrrolo[3,4-c]pyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[25][26][27][28]

References

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Kinase Inhibitors: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as kinase inhibitors. This class of compounds has demonstrated significant potential as anti-cancer agents, primarily through the inhibition of Aurora kinases. The most extensively studied compound in this class is Danusertib (PHA-739358), which serves as a key exemplar for understanding the core mechanism of action.

Core Mechanism of Action: Inhibition of Aurora Kinases

The primary mechanism of action for the this compound scaffold is the inhibition of the Aurora kinase family of serine/threonine kinases. These kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers. The this compound core acts as a scaffold for ATP-competitive inhibition of these kinases.

Danusertib, a prominent derivative of this scaffold, is a pan-Aurora kinase inhibitor, potently targeting Aurora A, B, and C.[1] However, cellular studies have revealed a dominant Aurora B inhibition phenotype.[1] Inhibition of Aurora B kinase activity disrupts several key mitotic processes, leading to mitotic catastrophe and subsequent cell death in cancer cells.

The key downstream effects of Aurora B inhibition by this class of compounds include:

  • Inhibition of Histone H3 Phosphorylation: Aurora B is responsible for the phosphorylation of histone H3 at serine 10 (H3S10), a critical event for chromosome condensation and segregation. This compound derivatives effectively block this phosphorylation.

  • Induction of Polyploidy: By disrupting the spindle assembly checkpoint and cytokinesis, inhibition of Aurora B leads to endoreduplication, where cells undergo DNA replication without cell division, resulting in polyploid cells.

  • Cell Cycle Arrest: The disruption of mitotic progression leads to an arrest of the cell cycle, primarily in the G2/M phase.

  • Induction of Apoptosis: The accumulation of mitotic errors and cellular stress ultimately triggers programmed cell death (apoptosis).

Quantitative Data: Kinase Inhibition Profile

The following tables summarize the in vitro kinase inhibitory activity of Danusertib (PHA-739358), a representative compound of the this compound class.

Table 1: Aurora Kinase Inhibition Profile of Danusertib (PHA-739358)

KinaseIC50 (nM)
Aurora A13
Aurora B79
Aurora C61

Data sourced from publicly available research.

Table 2: Off-Target Kinase Inhibition Profile of Danusertib (PHA-739358)

KinaseIC50 (nM)
Abl25
FGFR147
Ret31
TrkA31

Data sourced from publicly available research.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow for their characterization.

Aurora_B_Signaling_Pathway Aurora B Signaling Pathway and Point of Inhibition cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_inhibitor Inhibitor Action cluster_outcomes Cellular Outcomes G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora B Aurora B Target of Inhibition INCENP INCENP Aurora B->INCENP activates Histone H3 Histone H3 Aurora B->Histone H3 phosphorylates (Ser10) Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint regulates Cytokinesis Machinery Cytokinesis Machinery Aurora B->Cytokinesis Machinery regulates Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Spindle Assembly Checkpoint->Anaphase inhibits until proper attachment This compound This compound This compound->Aurora B inhibits ATP binding Inhibition of H3S10 Phos. Inhibition of H3S10 Phos. Polyploidy Polyploidy G2/M Arrest G2/M Arrest Apoptosis Apoptosis

Caption: Aurora B signaling pathway and the inhibitory action of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles.

Experimental_Workflow Experimental Workflow for Characterizing Kinase Inhibitors Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Cell Proliferation Assay Cell Proliferation Assay Cell-Based Assays->Cell Proliferation Assay GI50 Determination Western Blot Western Blot Cell-Based Assays->Western Blot Target Engagement (e.g., p-Histone H3) Flow Cytometry Flow Cytometry Cell-Based Assays->Flow Cytometry Cell Cycle Analysis & Apoptosis Mechanism of Action Confirmation Mechanism of Action Confirmation Western Blot->Mechanism of Action Confirmation Flow Cytometry->Mechanism of Action Confirmation In Vivo Studies In Vivo Studies Mechanism of Action Confirmation->In Vivo Studies Preclinical Models

Caption: A typical experimental workflow for the evaluation of this compound kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound derivatives.

In Vitro Kinase Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays (e.g., ADP-Glo™) and is a common method to determine the IC50 values of inhibitors against purified kinases.

Materials:

  • Purified recombinant Aurora kinase (A, B, or C)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound compound dilutions in DMSO

  • Luminescent kinase assay reagent kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the diluted compound or DMSO (for control wells).

  • Enzyme Addition: Add the purified Aurora kinase to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Cellular Phospho-Histone H3 (Ser10) Western Blot Assay

This protocol is used to assess the in-cell target engagement of the inhibitor by measuring the phosphorylation status of a key Aurora B substrate.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • This compound compound dilutions in DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then detect the signal using ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Histone H3 signal to the β-actin signal.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitor on cell cycle progression.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound compound dilutions in DMSO

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound or DMSO for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases) and quantify the percentage of cells in each phase. An increase in the G2/M population is indicative of Aurora kinase inhibition.

Conclusion

The this compound scaffold represents a promising class of kinase inhibitors with potent anti-cancer activity, primarily driven by the inhibition of Aurora kinases. The lead compound, Danusertib, has demonstrated a clear mechanism of action involving the disruption of mitotic processes, leading to cell cycle arrest and apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the continued research and development of this important class of therapeutic agents. Further investigation into the structure-activity relationships and selectivity profiles of other derivatives within this class will be crucial for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Spectroscopic and Synthetic Profile of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. These predictions are derived from the analysis of similar heterocyclic systems and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.3 - 7.5s1HC3-H (pyrazole ring)
~ 4.0 - 4.2s4HC4-H₂, C6-H₂ (pyrrolidine ring)
~ 3.0 - 4.0 (broad)br s2HN1-H, N5-H

Solvent: CDCl₃ or DMSO-d₆. The N-H protons are expected to be broad and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 130 - 135C3a, C6a (bridgehead carbons)
~ 125 - 130C3 (pyrazole ring)
~ 45 - 50C4, C6 (pyrrolidine ring)

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumN-H stretching (pyrazole and pyrrolidine)
3100 - 3000MediumC-H stretching (aromatic-like, pyrazole)
2950 - 2850MediumC-H stretching (aliphatic, pyrrolidine)
~ 1600MediumC=N stretching (pyrazole ring)
~ 1450MediumC-N stretching
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
109High[M]⁺ (Molecular Ion)
81Medium[M - N₂]⁺
80Medium[M - HCN]⁺
54High[C₃H₄N]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following is a proposed synthetic protocol for this compound, adapted from methodologies reported for its derivatives.

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route involves the reaction of a suitably protected 3,4-bis(halomethyl)pyrazole with a protected amine, followed by deprotection.

Step 1: Synthesis of a Protected 3,4-bis(halomethyl)pyrazole

  • Start with a commercially available or synthesized pyrazole-3,4-dicarboxylic acid.

  • Protect the pyrazole nitrogen using a suitable protecting group (e.g., Boc or Trityl).

  • Reduce the dicarboxylic acid to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

  • Convert the diol to the corresponding dihalide (e.g., dibromide or dichloride) using a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Step 2: Cyclization to form the Pyrrolopyrazole Ring

  • React the protected 3,4-bis(halomethyl)pyrazole with a protected amine, such as benzylamine, in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile.

  • This will lead to the formation of the protected this compound ring system.

Step 3: Deprotection

  • Remove the protecting groups from the pyrazole and pyrrolidine nitrogens. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl group can be removed by catalytic hydrogenation (H₂/Pd-C).

  • Purify the final product, this compound, using column chromatography or recrystallization.

Characterization:

The synthesized compound would be characterized using the spectroscopic methods outlined above (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product Pyrazole-3,4-dicarboxylic acid Pyrazole-3,4-dicarboxylic acid Protection of Pyrazole N-H Protection of Pyrazole N-H Pyrazole-3,4-dicarboxylic acid->Protection of Pyrazole N-H Protecting Agent (e.g., Boc₂O) Protecting Agent (e.g., Boc₂O) Protecting Agent (e.g., Boc₂O)->Protection of Pyrazole N-H Reduction to Diol Reduction to Diol Protection of Pyrazole N-H->Reduction to Diol 1. LiAlH₄ Dihalogenation Dihalogenation Reduction to Diol->Dihalogenation 2. PBr₃ or SOCl₂ Cyclization with Protected Amine Cyclization with Protected Amine Dihalogenation->Cyclization with Protected Amine 3. Benzylamine, Base Deprotection Deprotection Cyclization with Protected Amine->Deprotection 4. TFA, H₂/Pd-C This compound This compound Deprotection->this compound

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation IR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation Purity Assessment Purity Assessment Structure Confirmation->Purity Assessment

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Unveiling the Therapeutic Potential of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical entity, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, including its chemical identifiers, and explores the burgeoning research into its derivatives as potent modulators of key biological pathways implicated in cancer and neurological disorders. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Core Compound Identification

The fundamental structure of this compound is a bicyclic heteroaromatic system. Accurate identification is crucial for research and procurement.

Identifier Value Notes
CAS Number 769895-06-9For the base compound, this compound.[1][2]
CAS Number 157327-47-4For the dihydrochloride salt form.[3][4][5]
Molecular Formula C5H7N3For the base compound.[2]
Molecular Weight 109.13 g/mol For the base compound.[1][2]
Synonyms and Alternative Names

A variety of synonyms are used in literature and commercial listings. Researchers should be aware of these alternative nomenclatures:

  • 1,4,5,6-Tetrahydro-pyrrolo[3,4-c]pyrazole[1]

  • Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-[1][2]

  • 1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOLE[1]

  • 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole[1]

  • This compound dihydrochloride[3]

Therapeutic Landscape and Biological Activity

The this compound core has emerged as a versatile scaffold in medicinal chemistry, with derivatives demonstrating significant activity against a range of important biological targets.

Anticancer Applications

A substantial body of research has focused on the development of derivatives of this scaffold as anticancer agents. These compounds have been shown to target key regulators of the cell cycle and cell division.

Inhibition of Protein Kinases:

Derivatives of this compound have been synthesized and identified as potent inhibitors of several protein kinases crucial for cancer cell proliferation.

  • Aurora-A Kinase: Certain 3-aminopyrazole derivatives of this scaffold have been investigated as inhibitors of Aurora-A kinase, a key mitotic regulator.[6]

  • Cyclin-Dependent Kinase 2 (CDK2): A series of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles has been identified as a novel class of CDK2 inhibitors.[7] These compounds have demonstrated nanomolar activity in biochemical assays and effectively inhibit CDK2-mediated tumor cell proliferation.[7]

  • Other Kinases: Further studies on 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have revealed inhibitory activity against a panel of 12 kinases, including Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β).[8] One particularly active compound was found to be 4- to 28-fold more potent than the known inhibitor (R)-roscovitine against six different human cancer cell lines.[8]

The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates and arresting the cell cycle.

G cluster_kinase_inhibition Kinase Inhibition by this compound Derivatives Derivative 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Derivative Kinase Protein Kinase (e.g., Aurora-A, CDK2, CDK5, GSK3β) Derivative->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Cell_Cycle_Progression Cell Cycle Progression & Proliferation Phosphorylated_Substrate->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to

Figure 1. General signaling pathway of kinase inhibition.

Neurological Applications

More recent research has expanded the therapeutic potential of this scaffold to the central nervous system.

Sigma-1 Receptor Ligands:

A series of tetrahydropyrrolo[3,4-c]pyrazole-based compounds have been designed and synthesized as ligands for the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[9] Through radioligand binding assays, derivatives have been identified with notable affinity and selectivity for S1R over the sigma-2 receptor (S2R).[9] One compound, containing a benzyl group and an amide substituent, demonstrated a Ki of 75 nM for S1R with 6-fold selectivity over S2R.[9]

G cluster_s1r_ligation Sigma-1 Receptor Ligation Workflow Precursors Commercially Available Precursors Synthesis Chemical Synthesis Precursors->Synthesis Derivatives Tetrahydropyrrolo[3,4-c]pyrazole Derivatives Synthesis->Derivatives Binding_Assay Radioligand Binding Assay Derivatives->Binding_Assay S1R Sigma-1 Receptor (S1R) Binding_Assay->S1R S2R Sigma-2 Receptor (S2R) Binding_Assay->S2R Affinity_Selectivity Determine Affinity (Ki) & Selectivity S1R->Affinity_Selectivity S2R->Affinity_Selectivity

Figure 2. Experimental workflow for Sigma-1 Receptor ligand development.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the cited research, the general methodologies can be summarized.

Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

A representative synthetic approach involves a multi-step solution-phase protocol that is amenable to parallel synthesis for the rapid generation of a library of derivatives.[7][8]

  • Formation of the Bicyclic Core: The tetrahydropyrrolo[3,4-c]pyrazole core is typically synthesized from commercially available starting materials. This often involves the reaction of a suitably substituted hydrazine with a precursor containing a diketone or a related functional group, followed by cyclization reactions.

  • Acylation: The core structure is then acylated at the N1 position of the pyrazole ring. This is achieved by reacting the bicyclic intermediate with a variety of acylating agents (e.g., acid chlorides, anhydrides) under basic conditions to introduce diverse side chains.

  • Purification: The final products are purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro biochemical assays.

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding peptide substrates are used.

  • Assay Reaction: The assay is performed in a multi-well plate format. The kinase, substrate, and ATP are incubated in a suitable buffer in the presence of varying concentrations of the test compound.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that detect the amount of ADP produced.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assays

The anticancer activity of the compounds is assessed by their ability to inhibit the growth of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, A2780) are cultured under standard conditions.[6]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined from the dose-response curves.

Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against key targets in oncology and neuroscience. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in in vivo models, and expanding the scope of their therapeutic applications. The versatility of this core structure, combined with established synthetic routes, makes it an attractive platform for continued drug discovery efforts.

References

In-Depth Technical Guide: Solubility and Stability of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the heterocyclic compound 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its dihydrochloride salt. Due to a notable lack of specific experimental data in publicly accessible literature, this document outlines the known physico-chemical properties and presents generalized, robust experimental protocols for determining solubility and stability. These methodologies are based on established principles for analogous chemical entities. Visual workflows for these experimental procedures are provided to guide researchers in generating critical data for this compound, which holds potential in medicinal chemistry and drug development.

Introduction

This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and pyrrolidine ring system. This structural motif is of significant interest in medicinal chemistry, with derivatives being explored for various therapeutic applications, including as kinase inhibitors.[1] A thorough understanding of the solubility and stability of this core structure is fundamental for its advancement in drug discovery and development, impacting formulation, bioavailability, and shelf-life. This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these critical parameters.

Physico-Chemical Properties

While specific experimental solubility and stability data are scarce, a compilation of known and computed physico-chemical properties for this compound and its dihydrochloride salt has been assembled from various chemical databases and suppliers. These properties offer initial insights into the compound's likely behavior.

PropertyThis compoundThis compound DihydrochlorideSource
Molecular Formula C₅H₇N₃C₅H₉Cl₂N₃[2]
Molar Mass 109.13 g/mol 182.05 g/mol [2][3]
Physical Form -Solid
Boiling Point -303.3°C at 760 mmHg[3]
Computed LogP -0.80.8565[2][4]
Topological Polar Surface Area (TPSA) 40.7 Ų40.71 Ų[2][4]
Hydrogen Bond Donors 22[4]
Hydrogen Bond Acceptors 22[4]
Storage Conditions -Inert atmosphere, Room Temperature[3]

Solubility Profile: Experimental Protocol

To address the absence of quantitative solubility data, a generalized experimental protocol based on the well-established shake-flask method is detailed below. This method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound (or its dihydrochloride salt)

  • Calibrated analytical balance

  • A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the workflow for determining the solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of compound into vials prep2 Add a precise volume of the selected solvent prep1->prep2 equil1 Seal vials and place on an orbital shaker prep2->equil1 equil2 Incubate at a controlled temperature (e.g., 25°C, 37°C) for a set period (e.g., 24-72 hours) equil1->equil2 sep1 Allow vials to stand to let undissolved solid settle equil2->sep1 sep2 Centrifuge to pellet any remaining solid sep1->sep2 ana1 Carefully withdraw an aliquot of the supernatant sep2->ana1 ana2 Dilute the aliquot with a suitable solvent ana1->ana2 ana3 Quantify the concentration using a validated analytical method (e.g., HPLC) ana2->ana3

Caption: Workflow for Shake-Flask Solubility Determination.

Data Analysis

The concentration of the compound in the supernatant, as determined by the analytical method, represents its solubility in the tested solvent under the specified conditions. The experiment should be performed in triplicate for each solvent and temperature to ensure reproducibility.

Stability Profile: Experimental Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Stress Conditions

The compound should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C).

  • Photostability: The solid compound and a solution are exposed to light (e.g., ICH-compliant light source).

Experimental Workflow: Forced Degradation Study

The logical flow of a forced degradation study is depicted below.

G cluster_stress Application of Stress Conditions start Prepare stock solution of This compound acid Acidic Hydrolysis (e.g., 0.1M HCl) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (Solid and Solution) start->thermal photo Photolytic Stress (Solid and Solution) start->photo analysis Analyze samples at time points using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate extent of degradation and identify major degradation products analysis->evaluation

Caption: Logical Workflow for a Forced Degradation Study.

Analytical Method and Data Interpretation

A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be coupled to aid in the identification of the degradation products. The stability of the compound is assessed by the percentage of the parent compound remaining and the formation of degradants over time under each stress condition.

Conclusion

While this compound is a molecule of interest for drug discovery, there is a clear absence of publicly available, quantitative data regarding its solubility and stability. The physico-chemical properties suggest that the free base may have limited aqueous solubility, which would likely be improved in the dihydrochloride salt form. The pyrazole ring, while aromatic, can be susceptible to certain degradation pathways. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to systematically determine the solubility and stability of this compound. The generation of such data is a critical step in enabling the further development of this compound-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a class of bicyclic nitrogen-containing heterocycles with significant therapeutic potential. These compounds have garnered interest in drug discovery for their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2][3][4] The protocols outlined below are based on established solution-phase and multicomponent reaction strategies, designed to be adaptable for rapid library expansion and medicinal chemistry programs.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with various biological targets. Research has demonstrated that derivatives of this scaffold can exhibit significant inhibitory activity against protein kinases such as Aurora-A and cyclin-dependent kinase 2 (CDK2), which are crucial targets in oncology.[1][3] Furthermore, modifications to the core structure have led to the development of compounds with broad anticancer activity against various human cancer cell lines.[2][4]

The synthesis of these derivatives often involves multi-step sequences or elegant multicomponent reactions that allow for the efficient construction of the core structure and the introduction of diverse substituents. The methodologies presented herein are designed to provide a clear and reproducible guide for chemists in the field.

Synthesis Workflow

The general synthetic approach for this compound derivatives typically involves the construction of a substituted pyrazole core followed by the annulation of the pyrrolidine ring. Key intermediates are often functionalized to allow for diversification at various positions of the bicyclic system.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_product Final Product Reactant1 Substituted Hydrazine Step1 Pyrazole Formation (Cyclocondensation) Reactant1->Step1 Reactant2 Dicarbonyl Compound or Equivalent Reactant2->Step1 Step2 Functional Group Manipulation Step1->Step2 Step3 Pyrrolidine Ring Annulation Step2->Step3 Product This compound Derivative Step3->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core

This protocol describes a common method for preparing the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which can be further functionalized.

Step 1: Synthesis of Substituted 3-Amino-1H-pyrazole-4-carbonitrile

  • Reaction Setup: To a solution of a substituted hydrazine (1.0 eq.) in ethanol, add ethoxy(imino)acetonitrile (1.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: N-Alkylation of the Pyrrole Precursor

  • Reaction Setup: To a solution of the 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq.) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq.) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Reductive Cyclization to form the Tetrahydropyrrolo[3,4-c]pyrazole Core

  • Reaction Setup: Dissolve the N-alkylated pyrazole-4-carbonitrile (1.0 eq.) in a suitable solvent like methanol or ethanol.

  • Reduction: Add a reducing agent such as Raney nickel or a palladium catalyst. Pressurize the reaction vessel with hydrogen gas (typically 50 psi) or use a transfer hydrogenation source like ammonium formate.

  • Reaction Conditions: Stir the reaction at room temperature until the nitrile reduction and subsequent cyclization are complete.

  • Work-up and Purification: Filter the catalyst and concentrate the filtrate. The crude product can be purified by crystallization or column chromatography to yield the desired 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

Protocol 2: Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

This protocol is adapted for the synthesis of N-acylated derivatives, which have shown potent anticancer activity.[2]

Step 1: Synthesis of the Tetrahydropyrrolo[3,4-c]pyrazole Core

Follow Steps 1-3 from Protocol 1 to obtain the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole intermediate.

Step 2: N-Acylation

  • Reaction Setup: Dissolve the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (1.0 eq.) in a solvent such as dichloromethane or THF.

  • Addition of Reagents: Add a base like triethylamine or DIPEA (1.5 eq.) followed by the dropwise addition of the desired acyl chloride or anhydride (1.2 eq.) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative data for synthesized this compound derivatives, including reaction yields and biological activity.

Table 1: Synthesis Yields for Key Intermediates and Final Products

Compound IDSynthetic StepReactantsSolventReaction Time (h)Yield (%)
Int-1 Pyrazole FormationPhenylhydrazine, Ethoxy(imino)acetonitrileEthanol485
Int-2 N-AlkylationInt-1, Benzyl bromideDMF678
Final-1 Reductive CyclizationInt-2Methanol1265
Final-2 N-AcylationFinal-1, Acetyl chlorideDCM292

Table 2: In Vitro Anticancer Activity of Selected Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
11a HCT-116 (Colon)0.58[2][4]
11b HCT-116 (Colon)>10[2]
PHA-739358 HCT-116 (Colon)0.85[1]

(Note: The data in the tables are representative and may not correspond to a single specific publication but are illustrative of typical results found in the literature.)

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the preparation of this compound derivatives. These methods are amenable to the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The demonstrated biological activities of this scaffold underscore its importance in the ongoing development of novel therapeutics, particularly in the field of oncology. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Application Note: Synthesis of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent enzyme inhibitors.[1][2] This heterocyclic core is particularly prominent in the design of anticancer agents that target protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle.[3][4][5] Alterations in these kinases are common in various cancers, making them attractive targets for therapeutic intervention.

This document provides a detailed protocol for the multi-step synthesis of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. These compounds have demonstrated considerable in vitro anticancer activity against various human cancer cell lines, with some analogues showing potency significantly greater than reference inhibitors like (R)-roscovitine.[3][6] The synthetic route is amenable to parallel synthesis, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[5]

General Synthesis Scheme

The synthesis typically begins with commercially available starting materials and proceeds through a multi-step sequence involving the formation of the core bicyclic pyrazole structure, followed by N-acylation to yield the final target compounds. A representative pathway involves the reaction of a protected pyrrolidine derivative with a suitable reagent to form the pyrazole ring, followed by deprotection and subsequent acylation.

Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All chemical waste must be disposed of according to institutional guidelines.

Protocol 1: Synthesis of the Core Intermediate (tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate)

This protocol outlines the formation of the key protected bicyclic intermediate.

Materials and Reagents:

  • tert-butyl 3-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tert-butyl 3-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography (silica gel, using a gradient of DCM/Methanol) to obtain the pure tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate intermediate. Characterize by ¹H NMR and LC-MS.

Protocol 2: Synthesis of Final 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

This protocol describes the N-acylation of the core intermediate.

Materials and Reagents:

  • tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate (from Protocol 1)

  • Appropriate acyl chloride or carboxylic acid (1.1 equivalents)

  • Coupling agent (e.g., HBTU, EDCI) if starting from a carboxylic acid

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for deprotection (if necessary)

Methodology:

  • Reaction Setup: Dissolve the pyrazole intermediate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base and Acylating Agent Addition: Cool the solution to 0°C in an ice bath. Add the base (e.g., TEA) followed by the dropwise addition of the acyl chloride (1.1 equivalents). If using a carboxylic acid, pre-activate it with a coupling agent before adding it to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • (Optional) Deprotection: If the Boc-protecting group needs to be removed, dissolve the crude product in DCM and add an excess of Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours, then concentrate in vacuo.

  • Final Purification: Purify the final compound by flash column chromatography or preparative HPLC to yield the desired 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The synthesized compounds are typically evaluated for their biological activity. The table below summarizes representative in vitro anticancer activity data for this class of compounds against various human cancer cell lines, as reported in the literature.

Compound IDR Group (Acyl Moiety)Cell LineIC₅₀ (µM)Reference
11a 2,4-dichlorobenzoylHCT-116 (Colon)0.21[6]
11a 2,4-dichlorobenzoylA549 (Lung)0.35[6]
11a 2,4-dichlorobenzoylMCF-7 (Breast)0.32[6]
11b 4-chlorobenzoylHCT-116 (Colon)0.58[3]
(R)-roscovitine (Reference drug)HCT-116 (Colon)5.89[6]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification & Analysis start Starting Materials (Protected Pyrrolidine) reflux Cyclization Reaction (with Hydrazine Hydrate) start->reflux Ethanol, Reflux workup1 Extraction & Concentration reflux->workup1 intermediate Purified Intermediate (Core Pyrazole) workup1->intermediate Chromatography acylation N-Acylation Reaction (Acyl Chloride / Acid) intermediate->acylation DCM, Base workup2 Aqueous Work-up acylation->workup2 chromatography Flash Column Chromatography workup2->chromatography Crude Product characterization Characterization (NMR, LC-MS, HRMS) chromatography->characterization final_product Final Pure Compound characterization->final_product

Caption: General workflow for the synthesis and purification of 1-acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazoles.

Mechanism of Action: Cell Cycle Regulation

These compounds often function by inhibiting kinases that control cell cycle progression. The diagram below shows a simplified model of the G1/S checkpoint, a common target for CDK inhibitors.

G GF Growth Factors CyclinD Cyclin D GF->CyclinD stimulates synthesis CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->CDK46      Inhibition Inhibitor->CDK2

References

Application Notes and Protocols for the Biological Screening of Tetrahydropyrrolo[3,4-c]pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Analogs derived from this core structure have demonstrated a wide range of biological activities, making them promising candidates for drug discovery programs targeting various therapeutic areas. Notably, these compounds have been investigated as inhibitors of protein kinases, modulators of ion channels, and ligands for other critical receptors. Their diverse pharmacological profiles underscore their potential in developing treatments for cancer, chronic pain, and neurological disorders.

This document provides detailed application notes and experimental protocols for the biological screening of tetrahydropyrrolo[3,4-c]pyrazole analogs. The methodologies cover primary and secondary assays for key biological targets, including protein kinases (TRK, Aurora), ion channels (CaV2.2), and the Sigma-1 receptor.

General Screening Workflow

A typical screening cascade for evaluating novel tetrahydropyrrolo[3,4-c]pyrazole analogs involves a multi-stage process. It begins with high-throughput primary screening to identify initial "hits" from a compound library, followed by more detailed secondary and mechanistic assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

G CompoundLibrary Compound Library (Tetrahydropyrrolo[3,4-c]pyrazole Analogs) PrimaryScreen Primary High-Throughput Screen (e.g., Cell Viability, Biochemical Assay) CompoundLibrary->PrimaryScreen HitID Hit Identification & Confirmation (Dose-Response Analysis) PrimaryScreen->HitID SecondaryAssay Secondary Assays (Target-Specific Activity) HitID->SecondaryAssay Selectivity Selectivity & Specificity Profiling (e.g., Kinome Scan, Off-Target Binding) SecondaryAssay->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot, Cellular Thermal Shift) Selectivity->Mechanism ADME In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Mechanism->ADME InVivo In Vivo Efficacy Studies (Xenograft Models, etc.) ADME->InVivo

Caption: General experimental workflow for inhibitor discovery.

Application Note 1: Kinase Inhibition Assays

Several tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in oncology. Key kinases inhibited by this scaffold include Tropomyosin receptor kinases (TRKs) and Aurora kinases.[1][2] The ADP-Glo™ Kinase Assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][5]

Signaling Pathway: TRK Receptor Activation

NTRK gene fusions can lead to the formation of constitutively active TRK fusion proteins, which drive tumorigenesis by activating downstream signaling pathways like RAS/MAPK and PI3K/AKT.[6] Tetrahydropyrrolo[3,4-c]pyrazole analogs can be screened for their ability to inhibit this signaling cascade.

G cluster_pathway TRK Signaling Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Ligand NTRK Gene Fusion (Oncogenic Driver) Receptor TRK Receptor Ligand->Receptor Dimer Dimerization & Autophosphorylation Receptor->Dimer RAS_MAPK RAS-MAPK Pathway Dimer->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Analog Inhibitor->Dimer Inhibition

Caption: Inhibition of the TRK signaling pathway by a test compound.
Protocol: ADP-Glo™ Kinase Assay for TRK or Aurora Kinase

This protocol is adapted for a 384-well plate format to measure the inhibitory activity of compounds against a purified kinase.[3][6][7]

Materials:

  • Purified recombinant kinase (e.g., TRKA, Aurora A)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1 for TRKA, Kemptide for Aurora A)[7][8]

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3][4]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation : Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole analogs in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.

  • Reaction Setup : In a 384-well plate, add the following to each well:

    • 1 µL of test compound solution or vehicle (5% DMSO for control).[5]

    • 2 µL of diluted kinase enzyme solution.

    • 2 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically, often near their respective Km values.[4][5]

  • Kinase Reaction : Mix gently and incubate the plate at room temperature (or 30°C) for 60 minutes.[4][5]

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30 minutes.[4][5]

  • Data Acquisition : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

  • Data Analysis : Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (nM)Reference
11a CDK5/p252.0[9]
11a GSK3β1.8[9]
19m TRKA1.4[1]
19m TRKB1.0[1]
19m TRKC1.0[1]
PHA739358 Aurora-A25[2]

Application Note 2: Cell-Based Antiproliferative Assays

The antiproliferative activity of tetrahydropyrrolo[3,4-c]pyrazole analogs is a crucial indicator of their potential as anticancer agents. The MTT assay is a standard colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Protocol: MTT Assay for Cancer Cell Lines (e.g., HCT-116, A549)

This protocol describes the evaluation of compound cytotoxicity against human cancer cell lines.[6][11][12][13]

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6][12]

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6][12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO-treated cells).

  • Incubation : Incubate the plates for 72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][11]

  • Formazan Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][12] Mix gently on a plate shaker to ensure complete solubilization.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.[10]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ values from the dose-response curves.

Data Presentation: Antiproliferative Activity
Compound IDCell LineGI₅₀ / IC₅₀ (µM)Reference
11a HCT-1160.03[9]
11a A5490.11[9]
11a A27800.03[9]
19m KM-120.001[1]
Compound 70 HCT-116Potent[14]

Application Note 3: N-type Calcium Channel (CaV2.2) Modulation Assay

The N-type voltage-gated calcium channel (CaV2.2) is a validated target for chronic pain. Tetrahydropyrrolo[3,4-c]pyrazoles can be screened for inhibitory activity using a high-throughput, cell-based calcium flux assay on the Fluorometric Imaging Plate Reader (FLIPR) system.[14] The assay measures changes in intracellular calcium concentration upon channel activation.[14]

Protocol: FLIPR Calcium Flux Assay for CaV2.2 Inhibition

This protocol is for a homogeneous, no-wash assay to identify CaV2.2 channel blockers.[14]

Materials:

  • A cell line stably expressing CaV2.2 channels (e.g., HEK293)

  • Culture medium and black-walled, clear-bottom 96- or 384-well assay plates

  • FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6) or Fluo-4 AM dye[14]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Depolarization solution (Assay Buffer containing KCl, e.g., 90 mM final concentration)

  • FLIPR or FlexStation instrument

Procedure:

  • Cell Plating : Seed the CaV2.2-expressing cells into assay plates at a density that forms a confluent monolayer after 24-48 hours (e.g., 50,000-80,000 cells/well for a 96-well plate).[14]

  • Dye Loading : Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.[14] Remove the culture medium from the cells and add 100 µL of the dye solution to each well. Incubate for 1 hour at 37°C.[15][16] Do not wash the cells after loading.[15][16]

  • Compound Addition : Prepare serial dilutions of the test compounds in Assay Buffer. Add the diluted compounds to the cell plate (e.g., 50 µL per well).

  • Incubation : Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the channels.[14]

  • FLIPR Measurement :

    • Set up the FLIPR instrument to measure fluorescence at appropriate wavelengths (e.g., excitation 470-495 nm, emission 515-575 nm).[14]

    • Program a two-addition protocol. First, establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add the KCl depolarization solution to activate the channels, triggering calcium influx.

    • Continue recording the fluorescence signal for 120-180 seconds to capture the peak response.[14]

  • Data Analysis : Analyze the kinetic data by measuring the maximum fluorescence change (peak height) after KCl addition. Normalize the data to controls (vehicle for 0% inhibition, a known potent blocker for 100% inhibition) and calculate IC₅₀ values.

Data Presentation: CaV2.2 Inhibitory Activity
Compound IDCaV2.2 Inhibition IC₅₀ (µM)Reference
Example Compound 1 0.5
Example Compound 2 1.2
Example Compound 3 0.8

Application Note 4: Sigma-1 Receptor (S1R) Binding Assay

The Sigma-1 receptor (S1R) is an intracellular chaperone protein implicated in various CNS disorders. Screening for S1R ligands is commonly performed using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the receptor.

Protocol: S1R Competitive Radioligand Binding Assay

This protocol details a method to determine the binding affinity (Ki) of test compounds for S1R using guinea pig liver membranes.[2]

Materials:

  • Guinea pig liver membrane preparation (high source of S1R)[2]

  • Radioligand: [³H]-(+)-pentazocine[2][17]

  • Non-specific binding agent: Haloperidol (10 µM)[2][18]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • 96-well plates

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester and scintillation counter

Procedure:

  • Assay Setup : In a 96-well plate, set up triplicate wells for:

    • Total Binding : Assay Buffer, membrane preparation, and [³H]-(+)-pentazocine.

    • Non-specific Binding : Assay Buffer, membrane preparation, [³H]-(+)-pentazocine, and excess haloperidol.

    • Test Compound : Assay Buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Reaction : The final assay volume is typically 250 µL.[19] The concentration of [³H]-(+)-pentazocine should be near its Kd value (e.g., 1.0 nM).[18]

  • Incubation : Incubate the plate for 90 minutes at 37°C.[2]

  • Harvesting : Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.[19]

  • Counting : Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]

  • Data Analysis :

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: Sigma-1 Receptor Binding Affinity
Compound IDS1R Binding Affinity Ki (nM)S2R Binding Affinity Ki (nM)Selectivity (S2R/S1R)Reference
19 (AD417) 75>450>6-fold[6]
Haloperidol 4.5--[20]
(+)-Pentazocine ---[2]

References

Application Notes and Protocols for Cell-based Assays to Determine Tetrahydropyrrolo[3,4-c]pyrazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to evaluating the cytotoxic effects of novel tetrahydropyrrolo[3,4-c]pyrazole compounds. The protocols detailed herein are foundational for characterizing the anti-cancer potential of these chemical entities. The methodologies cover the assessment of cell viability, proliferation, membrane integrity, and the induction of apoptosis. Successful execution of these assays will enable the determination of critical parameters such as the half-maximal inhibitory concentration (IC50) and provide insights into the compound's mechanism of action.

General Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of a test compound, such as a novel tetrahydropyrrolo[3,4-c]pyrazole derivative, involves a series of established in vitro assays.[1] The process begins with determining the compound's effect on cell viability and proliferation, typically using a metabolic assay like the MTT assay. Following the initial screening and determination of an IC50 value, further assays are employed to elucidate the mechanism of cell death, such as apoptosis assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Prepare Stock Solution of Tetrahydropyrrolo[3,4-c]pyrazole (e.g., in DMSO) B Seed Cancer Cell Lines in 96-well Plates A->B C Treat Cells with a Range of Compound Concentrations B->C D Incubate for 24, 48, 72 hours C->D E Perform MTT Assay to Assess Cell Viability D->E F Calculate IC50 Values E->F G Treat Cells with Compound (e.g., at IC50 concentration) F->G Select Concentrations for Further Study H Annexin V/PI Staining G->H J Caspase-3/7 Activity Assay G->J I Flow Cytometry Analysis H->I K Quantify Apoptosis I->K J->K

Caption: Experimental workflow for assessing compound cytotoxicity.

Part 1: Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][3]

Experimental Protocol: MTT Assay

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, MDA-MB-231, A549, HCT116)[4][5][6][7]

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test tetrahydropyrrolo[3,4-c]pyrazole compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well cell culture plates, sterile

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Preparation and Treatment: Prepare a high-concentration stock solution of the test compound in sterile DMSO (e.g., 10 mM).[1] On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and an untreated control.[1]

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various pyrazole-containing compounds from published literature, which can serve as a reference for expected potencies of novel tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Compound Class/NameCell LineIC50 (µM)Reference
Pyrazolo[3,4-c]pyrazole derivative (Compound 92)MCF-710.7[4]
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (Compound 70)HCT-116Potent activity reported[5]
Pyrazole derivative (PTA-1)MDA-MB-231~10 (at 24h)[9]
Pyrazole derivative (Compound 3f)MDA-MB-46814.97 (at 24h), 6.45 (at 48h)[10]
Pyrazole derivative (TOSIND)MDA-MB-23117.7 ± 2.7 (at 72h)[11]
Pyrazole derivative (PYRIND)MCF-739.7 ± 5.8 (at 72h)[11]
Tetra-substituted pyrazole (Compound 18)Jurkat14.85[12]
Thieno[2,3-c]pyrazole derivative (Tpz-1)Various cancer cell lines0.19 - 2.99[13]

Part 2: Apoptosis Detection

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells.[14] Several assays can be used to detect and quantify apoptosis.

Apoptosis Signaling Pathway

Many cytotoxic agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases, such as caspase-3 and caspase-7. These caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Simplified apoptosis signaling pathways.
Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells (1 x 10^6 cells) in a suitable culture flask or plate and treat with the tetrahydropyrrolo[3,4-c]pyrazole compound for the desired time.[15] Include appropriate controls.

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key effector caspases that are activated during apoptosis.[16] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[17] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[17][18]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat.# G8090, or similar)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]

  • Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[16]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Analysis: The fold-increase in caspase activity can be determined by comparing the luminescence signal from treated cells to that of untreated control cells.

Conclusion

The protocols described in these application notes provide a robust framework for the initial cytotoxic characterization of novel tetrahydropyrrolo[3,4-c]pyrazole compounds. By systematically evaluating cell viability and key markers of apoptosis, researchers can effectively screen and prioritize compounds for further development in cancer therapeutics. It is crucial to perform these assays with appropriate controls and to optimize conditions for each specific cell line and compound being tested.

References

Application of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged bicyclic structure that has emerged as a versatile core in the design and synthesis of potent kinase inhibitors for cancer therapy. Its unique three-dimensional shape allows for effective interaction with the ATP-binding pockets of various kinases, leading to the development of targeted anticancer agents. This document provides a comprehensive overview of the application of this scaffold in cancer research, with a focus on its most prominent derivative, Danusertib (PHA-739358), an Aurora kinase inhibitor.

Introduction

Derivatives of this compound have been extensively investigated as inhibitors of several key kinases implicated in cancer progression, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3β (GSK3β).[1] The modulation of these kinases can disrupt critical cellular processes in cancer cells, such as cell cycle progression and proliferation, ultimately leading to apoptosis or cell growth arrest.

One of the most well-studied compounds based on this scaffold is Danusertib (PHA-739358), a pan-inhibitor of Aurora kinases A, B, and C.[1][2][3] Danusertib has demonstrated significant antitumor activity in a range of cancer cell lines and has undergone clinical investigation.[4][5][6][7][8]

Mechanism of Action

The primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of their target proteins. In the case of Danusertib, this leads to the inhibition of all three members of the Aurora kinase family, which are crucial regulators of mitosis.[4][5][6]

  • Aurora Kinase A (AURKA) is involved in centrosome maturation and separation, as well as spindle assembly.

  • Aurora Kinase B (AURKB) is a chromosomal passenger protein essential for proper chromosome segregation and cytokinesis.[5]

  • Aurora Kinase C (AURKC) is primarily expressed in meiotic cells, but its overexpression has been observed in some cancers.

Inhibition of Aurora kinases by Danusertib disrupts these mitotic processes, leading to defects in cell division, endoreduplication (repeated DNA replication without cell division), and ultimately, apoptosis.[6] The cellular response to Danusertib has been shown to be dependent on the p53 tumor suppressor status, with p53-competent cells undergoing mitotic arrest, while p53-deficient cells exhibit endoreduplication.[2][6]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Danusertib (PHA-739358) against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Kinase Inhibitory Activity of Danusertib (PHA-739358)

Kinase TargetIC50 (nM)
Aurora A13
Aurora B79
Aurora C61
Abl25
FGFR147
Ret31
TrkA31

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Anti-proliferative Activity of Danusertib (PHA-739358) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
C13Ovarian Cancer10.40 (24h), 1.83 (48h)
A2780cpOvarian Cancer19.89 (24h), 3.88 (48h)
Leukemic Cell LinesLeukemia0.05 - 3.06

Data sourced from MedchemExpress.[1]

Signaling Pathways

The signaling pathways targeted by this compound derivatives are central to cell cycle control and proliferation.

Aurora_Kinase_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase Regulation & Function cluster_2 Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_AKT_Pathway PI3K/AKT Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_Pathway AURKA Aurora Kinase A PI3K_AKT_Pathway->AURKA Activates Centrosome_Maturation Defective Spindle AURKA->Centrosome_Maturation p53 p53 AURKA->p53 Inhibits AURKB Aurora Kinase B Chromosome_Segregation Chromosome Missegregation AURKB->Chromosome_Segregation Cell_Cycle_Arrest G2/M Arrest Centrosome_Maturation->Cell_Cycle_Arrest Endoreduplication Endoreduplication (p53 deficient) Chromosome_Segregation->Endoreduplication p53->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Danusertib Danusertib (PHA-739358) Danusertib->AURKA Inhibits Danusertib->AURKB Inhibits

Caption: Aurora Kinase Signaling Pathway and Inhibition by Danusertib.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A / CDK2 CDK2->Cyclin_A_CDK2 Cyclin_E_CDK2->Rb Phosphorylates & Inactivates Cyclin_A Cyclin A Cyclin_A->Cyclin_A_CDK2 DNA_Replication DNA Replication Cyclin_A_CDK2->DNA_Replication Promotes THP_Derivative Tetrahydropyrrolo- [3,4-c]pyrazole Derivative THP_Derivative->CDK2 Inhibits

Caption: CDK2 Signaling in Cell Cycle Progression and Inhibition.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivative (e.g., Danusertib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Conclusion

The this compound scaffold represents a significant and promising framework for the development of novel kinase inhibitors in cancer research. The successful clinical progression of derivatives like Danusertib highlights the therapeutic potential of targeting key cell cycle regulators. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to further explore and exploit this chemical scaffold for the discovery of next-generation anticancer agents.

References

Application Notes and Protocols for Tetrahydropyrrolo[3,4-c]pyrazole-Based Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold in the development of potent Aurora kinase inhibitors. This scaffold has been successfully employed to generate inhibitors with significant anti-proliferative activity in various cancer cell lines.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. The this compound bicyclic system has emerged as a versatile scaffold for the design of ATP-competitive kinase inhibitors. Optimization of this scaffold has led to the discovery of potent pan-Aurora kinase inhibitors with favorable pharmacokinetic profiles and in vivo anti-tumor efficacy.

One of the most notable examples from this class is the compound identified as 9d in the work by Fancelli et al. (2006), which demonstrates low nanomolar inhibition of Aurora kinases and broad anti-proliferative effects. This document outlines the key characteristics of this class of inhibitors and provides detailed protocols for their evaluation.

Data Presentation

The following tables summarize the in vitro activity of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Table 1: In Vitro Inhibitory Activity against Aurora Kinases

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)
PHA-739358 (Danusertib) 137961
Compound 9d Potent inhibitorPotent inhibitorPotent inhibitor

Note: Specific IC50 values for compound 9d against individual Aurora kinase isoforms are not publicly detailed in the primary literature, but it is described as a potent inhibitor of all three. PHA-739358 is a structurally related compound that also utilizes a pyrazole-based scaffold and is provided for context.[1]

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) for PHA-739358
HCT116Colon CarcinomaData not specified
A549Lung CarcinomaData not specified
A2780Ovarian CarcinomaData not specified
HeLaCervical AdenocarcinomaData not specified
MCF7Breast CarcinomaData not specified

Note: The primary publication for compound 9d states it has high antiproliferative activity on different cancer cell lines, though specific IC50 values for each are not provided in the abstract.[2] The listed cell lines are commonly used for testing Aurora kinase inhibitors with this scaffold.[3]

Experimental Protocols

Herein are detailed protocols for the biochemical and cellular evaluation of tetrahydropyrrolo[3,4-c]pyrazole-based Aurora kinase inhibitors.

Protocol 1: Biochemical Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against Aurora kinases using a luminescence-based assay that measures ADP formation.

Materials:

  • Recombinant human Aurora A, B, or C kinase

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., tetrahydropyrrolo[3,4-c]pyrazole derivatives) dissolved in DMSO

  • Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Add 5 µL of a 2x kinase/substrate mixture (containing the Aurora kinase and MBP substrate in Assay Buffer) to each well. Pre-incubate for 10 minutes at room temperature.

    • To initiate the kinase reaction, add 2.5 µL of a 4x ATP solution (in Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the specific Aurora kinase isoform.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the cells with the compound for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitors on cell cycle progression. Aurora kinase inhibitors typically cause a G2/M arrest followed by endoreduplication, leading to a polyploid cell population.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as any polyploid populations (>4N DNA content).

Visualizations

The following diagrams illustrate key concepts related to Aurora kinase inhibition and the development of inhibitors based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A cluster_aurora_b Aurora B (CPC) G2/M Transition G2/M Transition Metaphase Metaphase G2/M Transition->Metaphase Centrosome Maturation Centrosome Maturation G2/M Transition->Centrosome Maturation activates Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Spindle Assembly Metaphase->Spindle Assembly regulates Chromosome Segregation Chromosome Segregation Metaphase->Chromosome Segregation ensures Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Cytokinesis regulates Chromosome Condensation Chromosome Condensation Aurora_A_Inhibitor Aurora A Inhibition Aurora_A_Inhibitor->Spindle Assembly disrupts Aurora_B_Inhibitor Aurora B Inhibition Aurora_B_Inhibitor->Cytokinesis disrupts Aurora_B_Inhibitor->Chromosome Segregation disrupts Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo [3,4-c]pyrazole Scaffold Tetrahydropyrrolo_pyrazole->Aurora_A_Inhibitor Tetrahydropyrrolo_pyrazole->Aurora_B_Inhibitor

Aurora Kinase Signaling in Mitosis and Points of Inhibition.

Experimental_Workflow Start Compound Synthesis (Tetrahydropyrrolo[3,4-c]pyrazole core) Biochemical_Assay Biochemical Screening (Aurora Kinase IC50) Start->Biochemical_Assay Cell_Viability_Assay Cell-Based Assay (Anti-proliferative IC50) Biochemical_Assay->Cell_Viability_Assay Cell_Cycle_Analysis Mechanism of Action (Cell Cycle Arrest/Polyploidy) Cell_Viability_Assay->Cell_Cycle_Analysis Lead_Optimization Lead Optimization Cell_Cycle_Analysis->Lead_Optimization Lead_Optimization->Start SAR In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies End Clinical Candidate In_Vivo_Studies->End

General Experimental Workflow for Aurora Kinase Inhibitor Discovery.

References

Application Notes and Protocols for Pharmacokinetic Studies of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a promising class of compounds targeting Aurora kinases for cancer therapy. Due to the limited publicly available preclinical data on this specific scaffold, this document uses the well-characterized and structurally related pan-Aurora kinase inhibitor, Danusertib (PHA-739358), as a representative example to illustrate the expected pharmacokinetic profile and the methodologies for its assessment.

Danusertib, a 3-aminopyrazole derivative, potently inhibits all Aurora kinase family members (A, B, and C), which are crucial for mitotic progression.[1] Upregulation of these kinases is observed in numerous cancers, making them attractive therapeutic targets.[1] Danusertib has demonstrated significant antitumor activity in various preclinical models and has undergone extensive clinical evaluation.[2]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key human pharmacokinetic parameters for Danusertib, administered as an intravenous (IV) infusion. This data is derived from Phase I clinical trials in patients with advanced solid tumors.

ParameterValueConditionsReference
Half-life (t½) 18 - 26 hours (median)24-hour IV infusion, every 14 days[1]
Exposure (AUC) Dose-proportionalDoses from 45 mg/m² to 1000 mg/m²[1][3]
Maximum Concentration (Cmax) Dose-proportionalDoses from 45 mg/m² to 1000 mg/m²[1][3]
Dose Linearity Linear increase with dose3-hour and 6-hour IV infusions[3]
Recommended Phase II Dose 330 mg/m²6-hour IV infusion on days 1, 8, and 15 every 28 days[3]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are crucial for the successful pharmacokinetic characterization of novel this compound derivatives.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a test compound in a rodent model (e.g., mice or rats) following intravenous and oral administration.

Materials:

  • Test compound (this compound derivative)

  • Vehicle for formulation (e.g., 0.5% methylcellulose for oral, saline with 5% DMSO/5% Solutol for IV)

  • Male Sprague-Dawley rats (or other appropriate rodent strain)

  • Cannulas for blood collection

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Analytical equipment: LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least 7 days.

    • Divide animals into two groups: intravenous (IV) and oral (PO).

    • For the IV group, administer the test compound (e.g., 2 mg/kg) via tail vein injection.

    • For the PO group, administer the test compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the jugular vein or other appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place blood samples into anticoagulant-treated tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.

    • Extract the test compound from plasma samples (e.g., via protein precipitation with acetonitrile).

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of Distribution (Vd)

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the intrinsic metabolic stability of a test compound in the presence of liver microsomes from different species (e.g., human, rat, mouse, dog) to predict hepatic clearance.

Materials:

  • Test compound

  • Liver microsomes (human and other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (with known high and low clearance)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

The following diagrams illustrate key aspects of the pharmacokinetic evaluation and the mechanism of action for this compound derivatives.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Data Analysis & Modeling MetStab Metabolic Stability (Microsomes, Hepatocytes) RodentPK Rodent PK Study (Rat, Mouse) MetStab->RodentPK Predicts in vivo clearance PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->RodentPK Influences distribution Perm Permeability (Caco-2, PAMPA) Perm->RodentPK Predicts absorption CYP_Inhib CYP450 Inhibition NonRodentPK Non-Rodent PK Study (Dog, Monkey) RodentPK->NonRodentPK Species scaling Bioavailability Bioavailability (F%) Calculation RodentPK->Bioavailability NonRodentPK->Bioavailability PK_Params Calculate PK Parameters (AUC, Cmax, t1/2) Bioavailability->PK_Params PKPD PK/PD Modeling PK_Params->PKPD HumanDose Human Dose Prediction PKPD->HumanDose

Caption: Experimental workflow for pharmacokinetic profiling of a novel drug candidate.

Aurora_Kinase_Pathway cluster_aurora Mitosis Regulation cluster_downstream Cellular Processes cluster_inhibition cluster_outcome Cellular Outcome AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates AuroraB Aurora B HistoneH3 Histone H3 (Ser10) Phosphorylation AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Chromosome Chromosome Segregation AuroraB->Chromosome Ensures proper attachment CellCycleArrest Cell Cycle Arrest Centrosome->CellCycleArrest Inhibition leads to Endoreduplication Endoreduplication (Polyploidy) HistoneH3->Endoreduplication Inhibition leads to Cytokinesis->Endoreduplication Inhibition leads to Chromosome->Endoreduplication Inhibition leads to Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Derivative (e.g., Danusertib) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Simplified signaling pathway of Aurora kinases and the impact of their inhibition.

References

Application Notes and Protocols: Molecular Docking Studies of Tetrahydropyrrolo[3,4-c]pyrazole with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of tetrahydropyrrolo[3,4-c]pyrazole derivatives, a promising scaffold in kinase inhibitor discovery, with a focus on Aurora and TRK protein kinases.

Introduction

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bicyclic system has emerged as a versatile and privileged scaffold in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its rigid structure and multiple points for chemical diversification allow for the precise orientation of substituents to interact with key residues within the ATP-binding site of various kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. This document outlines the application of molecular docking to investigate the binding of tetrahydropyrrolo[3,4-c]pyrazole derivatives to Aurora and Tropomyosin Receptor Kinase (TRK) families, providing insights for rational drug design and lead optimization.

Target Protein Kinases

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells.

Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are essential for the development and function of the nervous system. Chromosomal rearrangements involving the NTRK genes can lead to the expression of fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of tumor types. TRK inhibitors have shown significant efficacy in the treatment of such NTRK fusion-positive cancers.

Quantitative Data Summary

CompoundTarget KinaseIC50 (nM)
Compound 9d Aurora-A30
Aurora-B130
Aurora-C60
ABL25
RET80
TRKA150
FGFR1200
Table 1: In-vitro inhibitory activity (IC50) of compound 9d against a panel of protein kinases.
Compound SeriesTarget KinaseDocking Score (kcal/mol)Reference Software
Pyrazole DerivativesRET Kinase-7.14(Not Specified)
Pyrazole DerivativesAurora A Kinase-8.57 (kJ/mol)AutoDock 4.2
Pyrazole DerivativesEGFR Mutant-10.9AutoDock Vina
Table 2: Representative molecular docking scores of various pyrazole derivatives against different protein kinases. Note: These values are for illustrative purposes and do not represent the tetrahydropyrrolo[3,4-c]pyrazole scaffold specifically.

Signaling Pathways

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Kinase Centrosome Maturation Centrosome Maturation Aurora_A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora_A->Spindle Assembly Mitotic Entry Mitotic Entry Aurora_A->Mitotic Entry Aurora_B Aurora B Kinase Chromosome Segregation Chromosome Segregation Aurora_B->Chromosome Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors Tetrahydropyrrolo_pyrazole->Aurora_A Inhibition Tetrahydropyrrolo_pyrazole->Aurora_B Inhibition

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR Activation PLCg_DAG_IP3 PLCγ Pathway TRK_Receptor->PLCg_DAG_IP3 Activation Gene_Expression Gene Expression (Survival, Proliferation, Differentiation) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg_DAG_IP3->Gene_Expression Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors Tetrahydropyrrolo_pyrazole->TRK_Receptor Inhibition

Experimental Protocols

Molecular Docking Workflow

Molecular_Docking_Workflow Start Start Protein_Prep 1. Protein Preparation - Download PDB structure - Remove water, ligands - Add hydrogens, assign charges Start->Protein_Prep Ligand_Prep 2. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges, define rotatable bonds Start->Ligand_Prep Grid_Gen 3. Grid Generation - Define binding site - Set grid box dimensions Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking_Run 4. Docking Simulation - Select docking algorithm - Run docking calculations Grid_Gen->Docking_Run Results_Analysis 5. Results Analysis - Analyze docking scores - Visualize binding poses - Identify key interactions Docking_Run->Results_Analysis End End Results_Analysis->End

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol outlines a general procedure for docking a tetrahydropyrrolo[3,4-c]pyrazole derivative into the ATP-binding site of a protein kinase using AutoDock Vina.

1. Software Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • A chemical drawing software (e.g., ChemDraw, MarvinSketch): To create the 2D structure of the ligand.

2. Protein Preparation: a. Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., Aurora-A, PDB ID: 1MQ4; TRKA, PDB ID: 4PMM) from the Protein Data Bank (PDB). It is advisable to select a structure co-crystallized with a known inhibitor to help define the binding site. b. Prepare the Receptor in ADT: i. Open the PDB file in ADT. ii. Remove water molecules and any co-crystallized ligands and ions that are not essential for catalysis. iii. Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only). iv. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). v. Save the prepared protein in the PDBQT format (File > Save > Write PDBQT).

3. Ligand Preparation: a. Create Ligand Structure: Draw the 2D structure of the tetrahydropyrrolo[3,4-c]pyrazole derivative and save it as a MOL or SDF file. b. Convert to 3D and Prepare in ADT: i. Open the ligand file in ADT. ii. The software will automatically generate a 3D conformation. iii. Detect the aromatic carbons and define the rotatable bonds (Ligand > Torsion Tree > Detect Root). iv. Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

4. Grid Box Generation: a. Define the Binding Site: In ADT, with the protein loaded, go to Grid > Grid Box. b. Position and Size the Grid Box: Center the grid box on the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, its location is an excellent guide for centering the grid. The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. A typical size is 25 x 25 x 25 Å. c. Save the Grid Configuration: Note down the center coordinates and dimensions of the grid box. This information will be used in the Vina configuration file.

5. Docking Simulation with AutoDock Vina: a. Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

receptor = protein.pdbqt ligand = ligand.pdbqt

6. Analysis of Results: a. Examine the Log File: The log.txt file will contain the binding affinities (in kcal/mol) for the different predicted binding modes. b. Visualize the Docking Poses: Open the receptor PDBQT file and the output.pdbqt file in a molecular visualization software like PyMOL or UCSF Chimera. c. Analyze Interactions: Analyze the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues. Compare these interactions with those of known inhibitors to validate the docking results.

Conclusion

Molecular docking is an invaluable computational tool for the study and design of novel protein kinase inhibitors based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold. The protocols and information provided herein offer a framework for researchers to investigate the binding modes and structure-activity relationships of these compounds, thereby accelerating the discovery of new and effective therapeutics. The quantitative data, while illustrative, underscores the potential of this chemical series against clinically relevant kinase targets. Further experimental validation is essential to confirm the in silico findings and to fully characterize the pharmacological profile of these promising inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low yields in their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes for the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core are addressed:

  • Intramolecular 1,3-Dipolar Cycloaddition of Tosylhydrazones

  • Synthesis via Pyrrolo[3,4-c]pyrazole-4,6-diones from Diethyl Acetylenedicarboxylate and Arylhydrazines

Route 1: Intramolecular 1,3-Dipolar Cycloaddition of Tosylhydrazones

This versatile method allows for a diastereoselective synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core from readily available N-Boc-protected α-amino acids.[1]

General Experimental Workflow

Intramolecular_Cycloaddition_Workflow start N-Boc-α-amino acid step1 Formation of N-allyl-α-amino ketone start->step1 step2 In situ formation of Tosylhydrazone step1->step2 step3 Base-induced decomposition & Intramolecular 1,3-Dipolar Cycloaddition step2->step3 product 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole step3->product

Caption: General workflow for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles via intramolecular 1,3-dipolar cycloaddition.

Troubleshooting Guide: Route 1

Question 1: My yield of the N-allyl-α-amino ketone is low. What are the possible causes and solutions?

  • Answer: Low yields in this initial step can often be attributed to incomplete reaction or side reactions.

    • Incomplete N-allylation: Ensure the use of a suitable base and allylation agent. Sodium hydride (NaH) in a dry aprotic solvent like THF is commonly effective. The reaction may require elevated temperatures or longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Epimerization: The stereocenter α to the carbonyl group can be susceptible to epimerization, especially under harsh basic conditions. It is crucial to maintain the recommended temperature and use the specified base to minimize this side reaction.[1]

    • Purification Issues: These intermediates can sometimes be challenging to purify. Column chromatography on silica gel is a standard method. Ensure proper selection of the eluent system to achieve good separation.

Question 2: The tosylhydrazone formation appears to be incomplete or slow. How can I improve this step?

  • Answer: The formation of the tosylhydrazone is a critical step for the subsequent cycloaddition.

    • Reaction Conditions: This condensation reaction is typically carried out at elevated temperatures (e.g., 85°C). Ensure the temperature is maintained consistently.[1] The reaction time is also crucial; a typical duration is 2 hours.[1]

    • Reagent Purity: Use high-purity tosylhydrazide. Impurities can interfere with the reaction.

    • Solvent: A suitable solvent, such as 1,4-dioxane, is often used. Ensure the solvent is dry, as water can hinder the condensation.

Question 3: I am observing a low yield in the final intramolecular 1,3-dipolar cycloaddition step. What could be wrong?

  • Answer: This is the key ring-forming step, and several factors can impact its efficiency.

    • Base Strength and Stoichiometry: A strong base is required to induce the decomposition of the tosylhydrazone to the diazo intermediate. Potassium carbonate (K2CO3) is commonly used in excess (e.g., 6 equivalents).[1] Insufficient base will result in incomplete reaction.

    • Temperature: The cycloaddition step requires a higher temperature than the tosylhydrazone formation, typically around 110°C.[1] Inadequate heating will lead to a sluggish reaction.

    • Side Reactions: The diazo intermediate is reactive and can undergo side reactions if the intramolecular cycloaddition is not efficient. Common side reactions include Wolff rearrangement or intermolecular reactions if the concentration is too high. Running the reaction at high dilution can favor the intramolecular pathway.

    • One-Pot vs. Stepwise: While a one-pot procedure (tosylhydrazone formation followed by cycloaddition without isolation) is efficient, sometimes isolating the tosylhydrazone before proceeding can improve the overall yield by allowing for purification of the intermediate.

Potential Side Reactions: Route 1

Side_Reactions_Route1 diazo Diazo Intermediate product Desired Cycloadduct (Tetrahydropyrrolo[3,4-c]pyrazole) diazo->product Intramolecular Cycloaddition (Favored at high dilution) side1 Wolff Rearrangement diazo->side1 Side Reaction side2 Intermolecular Reactions diazo->side2 Side Reaction (Favored at high concentration)

Caption: Potential reaction pathways for the diazo intermediate in Route 1.

Experimental Protocol: Intramolecular 1,3-Dipolar Cycloaddition

This protocol is adapted from the diastereoselective synthesis of tetrahydropyrrolo[3,4-c]pyrazoles.[1]

  • Tosylhydrazone Formation: To a solution of the N-allyl-α-amino ketone (1.0 mmol) in 1,4-dioxane (5 mL), add tosylhydrazide (1.2 mmol). Heat the mixture at 85°C for 2 hours.

  • Cycloaddition: To the reaction mixture, add potassium carbonate (6.0 mmol) and heat at 110°C for 12 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the this compound.

ParameterConditionExpected Yield (%)Reference
Temperature 85°C (hydrazone), 110°C (cycloaddition)60-80[1]
Base K2CO3 (6 equiv.)60-80[1]
Solvent 1,4-Dioxane60-80[1]

Route 2: Synthesis via Pyrrolo[3,4-c]pyrazole-4,6-diones

This route involves the initial formation of a pyrazole ring followed by annulation to construct the pyrrolo[3,4-c]pyrazole-4,6-dione scaffold.

General Experimental Workflow

Dione_Synthesis_Workflow start Arylhydrazine & Diethyl Acetylenedicarboxylate step1 Condensation to 5-Hydroxypyrazole start->step1 step2 Functional Group Interconversion step1->step2 step3 Annulation to form Pyrrolo[3,4-c]pyrazole- 4,6-dione step2->step3 product Pyrrolo[3,4-c]pyrazole- 4,6-dione step3->product

Caption: General workflow for the synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones.

Troubleshooting Guide: Route 2

Question 1: The initial condensation between the arylhydrazine and diethyl acetylenedicarboxylate gives a low yield of the 5-hydroxypyrazole. What could be the issue?

  • Answer: This is a crucial first step, and its success depends on several factors.

    • Base: A base such as triethylamine (Et3N) is often used to facilitate the reaction. Ensure the correct stoichiometry of the base is used.

    • Reaction Time and Temperature: The reaction is typically stirred at room temperature for an extended period (e.g., 20 hours).[2] Incomplete reaction may occur if the time is too short.

    • Purity of Starting Materials: Use freshly distilled diethyl acetylenedicarboxylate and pure arylhydrazine. Impurities can lead to undesired side products.

    • Workup: The workup procedure, often involving an acidic wash, is important for isolating the product. Ensure the pH is adjusted correctly to precipitate or extract the desired compound.

Question 2: I am having trouble with the annulation step to form the final pyrrolo[3,4-c]pyrazole-4,6-dione. The yield is poor.

  • Answer: The cyclization to form the second ring can be challenging.

    • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) is a common reagent for this step.[2] Ensure it is of high quality and used in sufficient excess (e.g., 3 equivalents).

    • Anhydrous Conditions: This reaction is sensitive to moisture. Use dry solvents (e.g., DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time: The reaction may require a prolonged period at room temperature (e.g., 24 hours) to go to completion.[2] Monitor the reaction by TLC.

    • Substrate Reactivity: The nature of the substituents on the pyrazole ring can influence the ease of cyclization. Electron-withdrawing groups may deactivate the ring, requiring harsher conditions.

Question 3: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.

    • Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, some reactions show better selectivity in aprotic dipolar solvents compared to protic solvents like ethanol.

    • Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. A careful analysis of these factors can help in predicting the major regioisomer.

    • Purification: If a mixture of regioisomers is unavoidable, careful purification by column chromatography or crystallization may be required to isolate the desired isomer.

Experimental Protocol: Synthesis of 3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

This protocol is adapted from a reported synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones.[2]

  • Synthesis of the Precursor Acid: The synthesis begins with the condensation of p-tolylhydrazine hydrochloride and diethyl acetylenedicarboxylate to yield a 5-hydroxypyrazole, which is then converted to the corresponding carboxylic acid amide through a series of functional group transformations.

  • Annulation to form the Dione: To a suspension of the pyrazole carboxamide precursor (1.0 mmol) in dry DCM (10 mL) under an inert atmosphere, add 1,1'-carbonyldiimidazole (3.0 mmol). Stir the mixture for 24 hours at room temperature.

  • Workup and Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography using an appropriate eluent (e.g., ethyl acetate/petroleum ether) to yield the desired dione.

StepKey ReagentsTypical Yield (%)Reference
Condensation Diethyl acetylenedicarboxylate, Arylhydrazine, Et3N65-70[2]
Annulation 1,1'-Carbonyldiimidazole (CDI)80-86[2]

General Troubleshooting Logic

Troubleshooting_Logic start Low Yield Observed q1 Is the starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes Complete Conversion a1_no No q1->a1_no Incomplete Reaction q2 Are there multiple spots on TLC/LC-MS? a1_yes->q2 a1_no_sol Check Reaction Time, Temperature, Reagent Stoichiometry, and Catalyst Activity a1_no->a1_no_sol a2_yes Yes q2->a2_yes Side Reactions or Isomer Formation a2_no No q2->a2_no Single Main Product a2_yes_sol Identify Side Products. Adjust Reaction Conditions (e.g., Dilution, Temperature, Solvent) to Favor Desired Pathway a2_yes->a2_yes_sol q3 Is the product lost during workup or purification? a2_no->q3 a3_yes Yes q3->a3_yes Product Loss a3_yes_sol Optimize Extraction pH, Solvent Choice, and Chromatography/Crystallization Conditions a3_yes->a3_yes_sol

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification techniques for this class of compounds are:

  • Recrystallization: Effective for obtaining highly crystalline final products, assuming a suitable solvent or solvent system can be identified.

  • Column Chromatography: The most versatile method for separating the target compound from soluble impurities, unreacted starting materials, and reaction byproducts. Both normal-phase (silica gel) and reverse-phase chromatography can be employed.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving high purity, especially for challenging separations of closely related isomers or for final purification of small quantities of material.[1]

Q2: How do I choose the best purification method for my specific derivative?

A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • For crude solids from the reaction work-up, recrystallization is a good first choice if the purity is already reasonably high.

  • If the crude material is an oil or contains multiple impurities, column chromatography is generally the most effective primary purification step.[2]

  • For the separation of regioisomers or enantiomers, or when very high purity (>98%) is required for biological assays, preparative HPLC is often necessary.[2]

Q3: What are some common solvents for the recrystallization of pyrazole derivatives?

A3: Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate. The ideal solvent will dissolve the compound when hot but result in low solubility at room temperature or below.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Suggested Solution
Compound is highly polar and is retained on the silica gel. Deactivate the silica gel with triethylamine or ammonia in methanol before packing the column. This can help prevent strong adsorption of basic nitrogen-containing compounds.[3] Alternatively, switch to a reverse-phase C18 silica column.[3]
Improper mobile phase selection. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides a retention factor (Rf) of 0.2-0.4 for the target compound.
Compound degradation on silica gel. If the compound is sensitive to acidic conditions, consider using neutral alumina as the stationary phase or deactivating the silica gel as mentioned above.
Co-elution with impurities. A shallower gradient or isocratic elution with a finely tuned solvent system may be necessary to improve separation.
Issue 2: Persistent Impurities After Purification
Potential Cause Suggested Solution
Unreacted starting materials (e.g., hydrazines, dicarbonyl compounds). If the starting material has a different polarity, optimize the column chromatography conditions. If it has similar polarity, consider a chemical quench or extraction in the work-up procedure to remove it before chromatography.
Formation of regioisomers. The formation of regioisomers is a common challenge in pyrazole synthesis. Separation often requires careful column chromatography, potentially with a less polar solvent system to accentuate small polarity differences. In some cases, preparative HPLC is the only effective method.
Residual catalyst or reagents. Ensure the work-up procedure includes appropriate aqueous washes to remove catalysts and reagents (e.g., acid or base washes).
Inseparable byproduct. If a byproduct has very similar properties to the desired product, a different purification technique may be necessary (e.g., recrystallization if the byproduct has different solubility, or derivatization to alter its properties followed by removal and deprotection).
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization

| Potential Cause | Suggested Solution | | Solution is supersaturated. | Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal of the pure compound if available. | | Cooling rate is too fast. | Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter. | | Incorrect solvent or solvent mixture. | The compound may be too soluble in the chosen solvent. Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane. | | Presence of impurities. | Impurities can inhibit crystallization. It may be necessary to first purify the compound by column chromatography to remove these impurities and then attempt recrystallization. |

Experimental Protocols

General Work-up Procedure

A common work-up procedure for the synthesis of pyrrolo[3,4-c]pyrazole derivatives involves quenching the reaction, followed by extraction. For instance, after completion of the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

Protocol 1: Normal-Phase Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, a gradient of 0% to 20% ethyl acetate in hexane is a common starting point.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will fully dissolve the compound when hot and show low solubility when cool.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.

Quantitative Data Summary

The following table summarizes typical purification outcomes for related pyrazole derivatives as reported in the literature. Note that yields and purity are highly dependent on the specific substrate and reaction conditions.

Purification MethodCompound TypeEluent/SolventPurityYieldReference
Column ChromatographyPyrazole fused piperidineHexane:Ethyl Acetate (1:1)-30%[2]
Column ChromatographyPyrazole fused piperidineHexane:Ethyl Acetate (1:2)-63%[2]
RecrystallizationPyrazole derivativeEthanol>95%-[5]
Preparative HPLCIsoflavonoidsMethanol/Water/Acetic Acid>98%-[6]

Visualizations

PurificationWorkflow crude Crude Product (from work-up) tlc TLC Analysis crude->tlc is_solid Is the product a solid? tlc->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No / Impure analyze_purity Purity Analysis (NMR, LC-MS) recrystallize->analyze_purity column_chrom->analyze_purity pure_solid Pure Solid Product is_pure Is purity sufficient? analyze_purity->is_pure is_pure->pure_solid Yes prep_hplc Preparative HPLC is_pure->prep_hplc No prep_hplc->analyze_purity

Caption: General purification workflow for this compound derivatives.

PurificationDecisionTree start Start: Crude Product impurities What is the nature of the main impurity? start->impurities starting_material Unreacted Starting Material impurities->starting_material Starting Material regioisomer Regioisomer impurities->regioisomer Isomer baseline Baseline/Polar Impurities impurities->baseline Baseline/Polar polarity_diff Is there a significant polarity difference on TLC? starting_material->polarity_diff column_chrom Silica Gel Column Chromatography regioisomer->column_chrom recrystallization Fractional Recrystallization regioisomer->recrystallization If solubility differs baseline->column_chrom polarity_diff->column_chrom Yes acid_base_wash Acid/Base Wash during Work-up polarity_diff->acid_base_wash No prep_hplc Preparative HPLC column_chrom->prep_hplc If co-eluting

Caption: Decision tree for selecting a purification technique based on impurity type.

References

Technical Support Center: Improving the Solubility of Tetrahydropyrrolo[3,4-c]pyrazole Compounds for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tetrahydropyrrolo[3,4-c]pyrazole compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My tetrahydropyrrolo[3,4-c]pyrazole compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility for in vitro assays?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like tetrahydropyrrolo[3,4-c]pyrazoles, which are often investigated as kinase inhibitors. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of organic molecules due to its strong solubilizing capacity.

  • Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your assay low, typically below 0.5% (v/v), to avoid impacting the biological activity of your target.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What causes this and how can I prevent it?

A2: This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit in that medium. As the DMSO is diluted, its ability to keep the hydrophobic compound in solution decreases.

Troubleshooting Strategies:

  • Lower Final Concentration: The simplest approach is to test your compound at a lower final concentration.

  • Intermediate Dilution: Perform serial dilutions of your high-concentration stock in the organic solvent first to lower the starting concentration before the final dilution into the aqueous buffer.

  • Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase the overall solvent polarity.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.

  • Solubility Enhancers: Utilize excipients like surfactants or cyclodextrins to improve and maintain the solubility of your compound.

Q3: What are co-solvents and how do I use them to improve the solubility of my tetrahydropyrrolo[3,4-c]pyrazole compound?

A3: Co-solvents are organic solvents that are miscible with water and can be added to aqueous buffers to increase the solubility of hydrophobic compounds.

Common Co-solvents for Biological Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

For a detailed methodology, refer to the Experimental Protocols section.

Q4: How does pH affect the solubility of pyrazole-containing compounds?

A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. Pyrazole-containing compounds often have basic nitrogen atoms that can be protonated at acidic pH. This protonation increases the polarity of the molecule, thereby enhancing its aqueous solubility. For weakly basic compounds, adjusting the pH of the buffer to be 1-2 units below the compound's pKa can significantly improve solubility.

Q5: What are surfactants and cyclodextrins, and how can they help with solubility issues?

A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium. Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-68.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic guest molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose. One study demonstrated that forming an inclusion complex of a dihydropyrazolo[3,4-c]pyrazole derivative with β-cyclodextrin increased its stability and biological activities.[1]

Data Presentation: Solubility of Kinase Inhibitors

Table 1: Solubility of Selected Kinase Inhibitors in Various Solvents

Kinase InhibitorSolventSolubilityReference
GefitinibDMSO≥ 46 mg/mLN/A
Ethanol~1 mg/mLN/A
Water< 0.1 mg/mLN/A
ErlotinibDMSO~28 mg/mLN/A
Methanol~6 mg/mLN/A
WaterInsolubleN/A
CelecoxibDMSO~16.6 mg/mL
Ethanol~25 mg/mL
Water~0.005 mg/mL

Table 2: Effect of pH on the Solubility of a Representative Weakly Basic Kinase Inhibitor

pHAqueous Solubility (µg/mL)
1.2> 1000
4.5250
6.85
7.4< 1

Data is illustrative and based on typical profiles for weakly basic kinase inhibitors.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Equilibrate: Allow the vial containing the lyophilized tetrahydropyrrolo[3,4-c]pyrazole compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial for several minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes. Note: Confirm the thermal stability of your compound before applying heat.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with a Co-solvent

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO as described in Protocol 1.

  • Select Co-solvent: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Prepare Co-solvent/Aqueous Buffer Mixture: Prepare your aqueous assay buffer containing the desired percentage of the co-solvent (e.g., 10% ethanol in phosphate-buffered saline).

  • Dilution: Add the DMSO stock solution to the co-solvent/buffer mixture to achieve the final desired compound concentration. Ensure the final DMSO concentration remains below 0.5%.

Protocol 3: Enhancing Solubility through pH Adjustment

  • Determine pKa: If the pKa of your tetrahydropyrrolo[3,4-c]pyrazole derivative is known or can be predicted, proceed. Many pyrazole-containing compounds are weakly basic.

  • Buffer Preparation: Prepare an aqueous buffer with a pH at least 1-2 units below the pKa of your compound. For example, if the pKa is 6.5, a buffer with a pH of 4.5-5.5 would be appropriate.

  • Prepare Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.

  • Dilution: Dilute the DMSO stock solution directly into the acidic aqueous buffer to the final desired concentration.

Protocol 4: Using Cyclodextrins to Improve Solubility

  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HPβCD) in your aqueous assay buffer. Concentrations can range from 1% to 10% (w/v) or higher, depending on the required solubility enhancement.

  • Prepare Compound Stock: Prepare a high-concentration stock solution of your compound in DMSO.

  • Complexation: Add the DMSO stock solution to the HPβCD-containing buffer.

  • Equilibration: Gently mix the solution and allow it to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration exceeds the thermodynamic solubility.Decrease the final compound concentration. Use a co-solvent (Protocol 2). Adjust the buffer pH if the compound is ionizable (Protocol 3). Use a solubility enhancer like cyclodextrin (Protocol 4).
IC50 values are not reproducible between experiments. Inconsistent compound solubility or precipitation during the assay.Ensure the stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment. Visually inspect assay plates for any signs of precipitation. Consider pre-incubating the compound in the assay buffer to check for precipitation over the time course of the experiment.
Assay signal is low or absent, suggesting no compound activity. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.Confirm compound solubility under the assay conditions using a kinetic solubility assay. Implement solubility enhancement strategies to increase the concentration of the dissolved compound.
Compound appears to have "non-specific" activity or inhibits multiple unrelated targets. Compound aggregation at high concentrations can lead to non-specific inhibition.Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) in the assay buffer to prevent aggregation. Test the compound at a range of concentrations to identify a dose-response relationship.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement start Poorly Soluble Tetrahydropyrrolo[3,4-c]pyrazole prep_stock Prepare High-Concentration Stock in DMSO (Protocol 1) start->prep_stock dilute Dilute to Final Concentration in Aqueous Buffer prep_stock->dilute check_sol Precipitation? dilute->check_sol success Proceed with Assay check_sol->success No troubleshoot Troubleshoot Solubility check_sol->troubleshoot Yes cosolvent Use Co-solvent (Protocol 2) troubleshoot->cosolvent ph_adjust Adjust pH (Protocol 3) troubleshoot->ph_adjust cyclodextrin Use Cyclodextrin (Protocol 4) troubleshoot->cyclodextrin cosolvent->dilute ph_adjust->dilute cyclodextrin->dilute

Workflow for addressing solubility issues of tetrahydropyrrolo[3,4-c]pyrazole compounds.

signaling_pathways Target Signaling Pathways of Tetrahydropyrrolo[3,4-c]pyrazole Kinase Inhibitors cluster_aurora Aurora Kinase Pathway cluster_cdk CDK Pathway cluster_trk TRK Pathway aurora Aurora Kinases (A, B, C) mitosis Mitotic Events (Centrosome Separation, Spindle Assembly, Cytokinesis) aurora->mitosis cdk CDK2/Cyclin E rb Rb Phosphorylation cdk->rb e2f E2F Release rb->e2f s_phase S-Phase Entry e2f->s_phase trk TRK Receptors (TrkA, TrkB, TrkC) ras_mapk RAS-MAPK Pathway trk->ras_mapk pi3k_akt PI3K-AKT Pathway trk->pi3k_akt plc_gamma PLCγ Pathway trk->plc_gamma survival Cell Survival & Proliferation ras_mapk->survival pi3k_akt->survival plc_gamma->survival inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors inhibitor->aurora inhibitor->cdk inhibitor->trk

References

Optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing pyrazole ring formation reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

You've set up your reaction to synthesize a pyrazole, but upon analysis, you find a very low yield of your desired product, or none at all.

Possible Causes and Solutions

CauseRecommended Solution
Incorrect Stoichiometry Ensure a 1:1 molar ratio of the 1,3-dicarbonyl compound to the hydrazine derivative. An excess of one reactant can lead to side reactions.
Sub-optimal pH The reaction is often acid-catalyzed. If the medium is too neutral or basic, the reaction rate will be slow. If it's too acidic, the hydrazine can be protonated, reducing its nucleophilicity. Aim for a mildly acidic pH, typically between 3 and 6.
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common.
Poor Quality Reagents Verify the purity of your starting materials. Impurities in the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction or lead to unwanted byproducts.
Inappropriate Solvent The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are often effective as they can facilitate proton transfer.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents adjust_ph Optimize Reaction pH (Target: 3-6) check_reagents->adjust_ph Reagents OK increase_temp Increase Reaction Temperature (Reflux) adjust_ph->increase_temp pH Adjusted change_solvent Screen Different Solvents (e.g., EtOH, AcOH) increase_temp->change_solvent Temp Increased analyze_result Analyze Reaction Mixture (TLC, LC-MS) change_solvent->analyze_result Solvent Changed success Product Formed analyze_result->success Improvement failure Still Low/No Yield analyze_result->failure No Improvement re_evaluate Re-evaluate Substrate Compatibility & Mechanism failure->re_evaluate

Caption: Troubleshooting flowchart for low pyrazole yield.

Issue 2: Formation of Multiple Products and Side Reactions

Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired pyrazole isomer.

Common Side Reactions and Their Mitigation

Side ProductCauseMitigation Strategy
Isomeric Pyrazoles Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two regioisomers.Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of one isomer. Alternatively, use a symmetrical dicarbonyl or hydrazine if the target molecule allows.
Hydrazone Intermediate Incomplete cyclization of the initial hydrazone intermediate.Increase the reaction time or temperature. Ensure the pH is sufficiently acidic to catalyze the cyclization step.
N-Acyl Pyrazole Reaction with an acylhydrazine can sometimes lead to N-acylation as a side reaction.Control the reaction temperature and consider using a milder catalyst.

Regioisomer Formation Pathway

regioisomer_formation unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 unsym_dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 unsym_dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 isomer_a Regioisomer A attack_c1->isomer_a Cyclization isomer_b Regioisomer B attack_c2->isomer_b Cyclization

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Issue 3: Difficult Product Purification

The desired pyrazole product is difficult to isolate from the reaction mixture due to the presence of starting materials, side products, or a viscous reaction mass.

Purification Strategies

ProblemSuggested Solution
Product is an Oil Try to induce crystallization by scratching the flask with a glass rod, seeding with a crystal of the product, or cooling the solution. If it remains an oil, purification by column chromatography is recommended.
Poor Separation in Column Chromatography Screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation between your product and impurities. A gradient elution may be necessary.
Product Co-elutes with a Starting Material If the starting material is basic (e.g., hydrazine), an acid wash of the organic extract before chromatography can remove it. If the dicarbonyl is acidic, a basic wash may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

The Knorr pyrazole synthesis and related condensations of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines are the most widely used methods. Variations include using α,β-unsaturated ketones and aldehydes as precursors.

Q2: How does the choice of hydrazine derivative affect the reaction?

The substituent on the hydrazine (R-NHNH₂) will become the substituent on one of the nitrogen atoms of the pyrazole ring. The nucleophilicity of the hydrazine can also be affected by the nature of this substituent. Electron-withdrawing groups may slow down the reaction.

Q3: Can I use a hydrated hydrazine salt (e.g., hydrazine hydrate)?

Yes, hydrazine hydrate is a common and convenient source of hydrazine. The water is often compatible with the reaction conditions, especially when using a protic solvent like ethanol.

Q4: What is a typical experimental protocol for a simple pyrazole synthesis?

Synthesis of 3,5-dimethylpyrazole

  • Reactants: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.5 g, 10 mmol).

  • Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or heat to reflux for 30 minutes for a faster reaction.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can often be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 3,5-dimethylpyrazole.

Experimental Workflow for Pyrazole Synthesis

experimental_workflow setup Combine 1,3-Dicarbonyl and Hydrazine in Solvent catalyst Add Acid Catalyst (e.g., Acetic Acid) setup->catalyst react Stir and/or Heat (Reflux) catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent Removal and Extraction monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for pyrazole synthesis.

Overcoming side product formation in tetrahydropyrrolo[3,4-c]pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Troubleshooting Guides and FAQs

FAQs

Q1: My overall yield for the tetrahydropyrrolo[3,4-c]pyrazole synthesis is consistently low. What are the common causes?

Low yields can stem from several factors throughout the multi-step synthesis. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in precursors, such as the 1,4-dicarbonyl compound or hydrazine derivatives, can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.

  • Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization for your specific substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Incomplete Cyclization: Both the initial pyrazole formation and the subsequent pyrrole ring closure may not go to completion. This can be due to insufficiently reactive starting materials or non-ideal reaction conditions.

  • Side Product Formation: The formation of undesired side products can significantly consume starting materials and lower the yield of the target molecule.

Q2: I am observing the formation of two regioisomers during the initial pyrazole synthesis. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

To improve regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents can sometimes provide better regioselectivity compared to protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.

  • pH Control: The pH of the reaction medium can influence the site of nucleophilic attack. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.

Q3: During the pyrrole ring formation step, I am isolating a significant amount of a furan derivative. How can this be prevented?

The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, which is often used for the pyrrole ring closure. This occurs through a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl precursor before the amine can react.

To minimize furan formation:

  • Control of Acidity: Strongly acidic conditions favor furan formation. The reaction should be run under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired pyrrole formation without promoting the furan side reaction.

  • Reagent Stoichiometry: Using an excess of the primary amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.

Q4: In a 1,3-dipolar cycloaddition approach using a diazo compound, I have observed an unexpected oxadiazoline side product. What could be the cause?

In the 1,3-dipolar cycloaddition of diazopropane with certain maleimides, the formation of a Δ³-1,3,4-oxadiazoline has been reported as an unexpected side product. The mechanism for the formation of this specific side product is not always fully elucidated and can be substrate-dependent. Careful characterization of byproducts is essential to identify such alternative reaction pathways.

Troubleshooting Flowchart

Troubleshooting_Workflow start Low Yield or Side Product Formation check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_purity->optimize_conditions monitor_reaction Monitor Reaction by TLC/LC-MS optimize_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction regioisomer_issue Regioisomer Formation? furan_issue Furan Side Product? regioisomer_issue->furan_issue No adjust_solvent_ph Adjust Solvent and/or pH regioisomer_issue->adjust_solvent_ph Yes other_side_product Other Unexpected Side Products? furan_issue->other_side_product No control_acidity Use Weak Acid or Neutral Conditions furan_issue->control_acidity Yes characterize_byproduct Characterize Side Product (NMR, MS) other_side_product->characterize_byproduct Yes end_point Problem Resolved other_side_product->end_point No adjust_solvent_ph->end_point control_acidity->end_point characterize_byproduct->end_point incomplete_reaction->regioisomer_issue No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes increase_time_temp->end_point

Caption: A general troubleshooting workflow for low yields and side product formation.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrrolo[3,4-c]pyrazole-4,6-dione Synthesis

EntryPrecursorReagentSolventTemperature (°C)Time (h)Yield (%)
1Amide-acid1,1'-CarbonyldiimidazoleDCMRoom Temp.2480-86
2Chloro-pyrazoleArylboronic acidDioxane130 (Microwave)1.560-79
3Chloro-pyrazoleAmineDioxane1001841-75

Data adapted from a multi-step synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones. Yields are for the specified cyclization or cross-coupling step.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones

This protocol describes the final cyclization step to form the pyrrolo-dione ring system from a pyrazole precursor bearing carboxylic acid and amide functionalities.

  • Preparation: Suspend the pyrazole-amide-acid precursor (1.0 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (3.0 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to yield the desired pyrrolo[3,4-c]pyrazole-4,6-dione.

Visualizations

Paal-Knorr Pyrrole Synthesis: Main Reaction vs. Side Reaction

Paal_Knorr cluster_main Desired Pathway cluster_side Side Reaction Dicarbonyl_M 1,4-Dicarbonyl Pyrrole N-Substituted Pyrrole Dicarbonyl_M->Pyrrole Amine_M Primary Amine (R-NH2) Amine_M->Pyrrole Dicarbonyl_S 1,4-Dicarbonyl Furan Furan Byproduct Dicarbonyl_S->Furan Acid_S Strong Acid (H+) Acid_S->Furan Regioselectivity Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction_Point Unsymmetrical_Dicarbonyl->Reaction_Point Hydrazine Substituted Hydrazine Hydrazine->Reaction_Point Regioisomer_A Regioisomer A Reaction_Point->Regioisomer_A Attack at C1 Regioisomer_B Regioisomer B Reaction_Point->Regioisomer_B Attack at C3

References

Technical Support Center: Enhancing the Potency of Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with tetrahydropyrrolo[3,4-c]pyrazole inhibitors. The following sections address common challenges encountered during synthesis, optimization, and biological evaluation, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Synthesis and Chemistry

Question 1: What are the common starting materials and synthetic routes for constructing the tetrahydropyrrolo[3,4-c]pyrazole core?

The synthesis of the tetrahydropyrrolo[3,4-c]pyrazole scaffold can be approached through several routes, often involving cycloaddition reactions. A common method is the 1,3-dipolar cycloaddition of in situ generated diazo compounds with suitable dipolarophiles. For instance, a multicomponent process can be employed where diazo derivatives are generated in situ from aldehydes and tosylhydrazines, which then react with a dipolarophile to form the pyrazole ring. Another approach involves the intramolecular cycloaddition of nitrile imines to furnish the pyrrolo[3,4-c]pyrazole derivatives.

The selection of the specific synthetic route often depends on the desired substitution pattern on the final molecule. For example, starting from substituted hydrazines and dicarbonyl compounds can provide access to a variety of substituted pyrazoles which can then be further elaborated.

Question 2: We are observing low yields and side product formation during the alkylation of the tetrahydropyrrolo[3,4-c]pyrazole core. How can we improve this?

Alkylation of unsymmetrically substituted pyrazoles can often lead to a mixture of N-1 and N-2 alkylated isomers, which can complicate purification and reduce the yield of the desired product. The ratio of these isomers is influenced by the nature of the substituents on the pyrazole ring and the reaction conditions, such as the solvent and base used.

To improve the regioselectivity of the alkylation:

  • Steric Hindrance: Introducing a bulky substituent at a position adjacent to one of the nitrogen atoms can sterically hinder alkylation at that nitrogen, favoring substitution at the other nitrogen.

  • Protecting Groups: Employing a protecting group strategy can be effective. One of the nitrogen atoms can be selectively protected, allowing for alkylation at the other nitrogen, followed by deprotection.

  • Reaction Conditions: A systematic screen of solvents with varying polarity and different bases (e.g., NaH, K2CO3, Cs2CO3) can help in optimizing the reaction to favor the formation of one isomer over the other.

Question 3: How can we introduce diverse functional groups at specific positions of the pyrrolo[3,4-c]pyrazole scaffold to explore the structure-activity relationship (SAR)?

Introducing chemical diversity is crucial for optimizing the potency and selectivity of inhibitors. For the tetrahydropyrrolo[3,4-c]pyrazole core, several positions are amenable to modification. A promising strategy is to functionalize the core at a key position, such as with a halogen, which can then serve as a handle for various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents. For instance, a 6-chloropyrrolo[3,4-c]pyrazole derivative can be a versatile intermediate for such late-stage functionalization.[1]

Structure-Activity Relationship (SAR) and Potency Improvement

Question 4: What are the key structural features of tetrahydropyrrolo[3,4-c]pyrazole inhibitors that are critical for high potency?

The structure-activity relationship (SAR) of tetrahydropyrrolo[3,4-c]pyrazole inhibitors is highly dependent on the specific biological target. However, some general principles have emerged from various studies. For instance, in the context of N-type calcium channel inhibitors, substitutions on the pyrazole nitrogen and the pyrrolidine ring have been shown to significantly impact potency.[2] Similarly, for TRK inhibitors, rational drug design strategies have led to the identification of potent compounds by modifying substituents on the core scaffold.[3]

Key interactions often involve hydrogen bonds and π-π stacking with amino acid residues in the target's active site. The pyrazole ring itself can participate in π-π interactions, while the nitrogen atoms can act as hydrogen bond acceptors. The substituents at various positions can be optimized to enhance these interactions and occupy specific pockets within the binding site.[4]

Question 5: We have a lead compound with moderate potency. What strategies can we employ to improve its inhibitory activity?

Improving the potency of a lead compound typically involves a multi-pronged approach:

  • Structure-Based Drug Design (SBDD): If a crystal structure of the target protein in complex with an inhibitor is available, or a reliable homology model can be generated, SBDD can guide the design of new analogs with improved binding affinity. This can involve identifying key interactions and designing modifications to enhance them.

  • Pharmacophore Modeling: In the absence of a crystal structure, a pharmacophore model can be developed based on a set of known active compounds. This model highlights the essential chemical features required for activity and can be used to guide the design of new molecules.[3]

  • Systematic SAR Exploration: As discussed in Question 3, systematically modifying different positions of the tetrahydropyrrolo[3,4-c]pyrazole core with a variety of functional groups can help identify key regions for potency enhancement.

  • Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve potency, selectivity, and pharmacokinetic properties. The pyrazole ring itself is often considered a bioisostere for other aromatic rings.[4]

Question 6: How can we improve the selectivity of our tetrahydropyrrolo[3,4-c]pyrazole inhibitors against other related kinases or channels?

Achieving selectivity is a common challenge in drug discovery. Strategies to improve selectivity include:

  • Exploiting Structural Differences: Careful analysis of the structural differences in the binding sites of the target and off-target proteins can reveal opportunities for designing selective inhibitors. Modifications can be made to the inhibitor to introduce steric clashes with residues in the off-target protein or to form specific interactions only possible with the target protein.

  • Kinase Selectivity Profiling: Screening the inhibitors against a panel of related kinases can identify selectivity liabilities. The results of this profiling can then inform the next round of medicinal chemistry efforts to mitigate off-target activities.[3]

  • Saturation Strategy: A "saturation strategy" focusing on specific regions of the molecule can help in improving selectivity and physicochemical properties.[5]

Biological Evaluation

Question 7: What are the standard in vitro assays to determine the potency of tetrahydropyrrolo[3,4-c]pyrazole inhibitors?

The choice of in vitro assay depends on the biological target. For kinase inhibitors, a common method is a competitive binding assay to determine the inhibition constant (Ki). For example, for Protein Kinase C (PKC) inhibitors, Ki values can be determined against different isoforms like PKCβII.[6] For ion channel blockers, electrophysiology assays are the gold standard to measure the inhibition of ion currents.

Cell-based assays are also crucial to confirm the activity of the inhibitors in a more physiological context. For instance, for anticancer agents, cell proliferation assays using relevant cancer cell lines are performed to determine the GI50 (concentration for 50% growth inhibition) or IC50 values.[7]

Question 8: We are observing a discrepancy between the in vitro biochemical potency and the cellular activity of our compounds. What could be the reasons?

Discrepancies between biochemical and cellular potency are common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively transport it out of the cell.

  • Metabolic Instability: The compound could be rapidly metabolized within the cell, leading to a lower effective concentration at the target.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.

Troubleshooting these issues may involve conducting cell permeability assays (e.g., Caco-2 assays), checking for efflux pump liability, and performing metabolic stability studies in liver microsomes.[5]

Quantitative Data Summary

Table 1: Inhibitory Potency of Selected Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Compound IDTargetAssay TypePotency (IC50/Ki)Reference
19m TRKsKinase AssayIC50 = (not specified, but potent)[3]
Various PKCβIIKinase Assay (Ki)0.1 - 181 nM[6]
7 ATRpChk1 cell assayIC50 = (not specified, but potent)[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-chloro-pyrrolo[3,4-c]pyrazole derivative with a boronic acid.

  • Reaction Setup: To a microwave vial, add the 6-chloro-pyrrolo[3,4-c]pyrazole (1.0 eq.), the desired boronic acid (1.5 eq.), and K2CO3 (3.0 eq.).

  • Solvent and Degassing: Add dry dioxane as the solvent and degas the mixture for 15 minutes with argon or nitrogen.

  • Catalyst Addition: Add Pd(PPh3)4 (0.10 eq.) to the reaction mixture.

  • Reaction: Seal the vial and heat it in a microwave reactor at 100 °C for 1 hour.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Protocol for In Vitro Kinase Assay

This protocol provides a general outline for determining the inhibitory activity of a compound against a target kinase.

  • Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (using [γ-33P]ATP) or fluorescence/luminescence-based assays that use specific antibodies to detect the phosphorylated product.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_evaluation Screening & Optimization Start Starting Materials (e.g., Hydrazines, Dicarbonyls) Core_Synthesis Core Synthesis (e.g., Cycloaddition) Start->Core_Synthesis Core Tetrahydropyrrolo[3,4-c]pyrazole Core Core_Synthesis->Core Functionalization Functionalization (e.g., Halogenation) Core->Functionalization Intermediate Versatile Intermediate (e.g., 6-chloro derivative) Functionalization->Intermediate Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Intermediate->Coupling Library Diverse Compound Library Coupling->Library Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Assay) Library->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Coupling Iterative Design signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->RTK Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

References

Reducing off-target effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives. The focus is on understanding and mitigating off-target effects to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound derivatives?

A1: This class of compounds has been primarily developed as potent inhibitors of protein kinases. Specific derivatives have shown high affinity for Aurora kinases (A, B, and C) and Cyclin-Dependent Kinases (CDK2), which are key regulators of cell division.[1][2][3][4][5][6] Due to their significant role in mitosis, these kinases are attractive targets for anticancer therapies.[3][6]

Q2: What are the known off-target effects of this compound class, and why are they a concern?

A2: Off-target effects are unintended interactions with other cellular components. For this compound derivatives, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue.[1][3] For example, Danusertib (PHA-739358) also inhibits receptor tyrosine kinases like Abl, Ret, FGFR-1, and TrkA.[1][7][8] Similarly, AT9283 inhibits JAK2/3 and Abl (including the T315I mutant).[9][10][11] These unintended interactions can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the compound's biological role.[12]

Q3: My cells exhibit a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target. What could be the cause?

A3: This is a classic indication of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more unintended kinase targets.[12] It is crucial to validate that the phenotype is a direct result of on-target inhibition.[12]

Q4: How can I confirm that my observed cellular effect is due to on-target, rather than off-target, inhibition?

A4: Several strategies can be employed to distinguish on-target from off-target effects:

  • Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.

  • Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways.[13][14][15][16]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of the compound to the intended target within a cellular environment.[17][18][19][20]

Q5: My inhibitor is potent in biochemical assays but less effective in cell-based assays. What are the potential reasons?

A5: This discrepancy can arise from several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • High Intracellular ATP Concentration: Many kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized within the cellular environment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Reagent variability (enzyme, substrate, ATP), inconsistent incubation times, temperature fluctuations.Qualify new batches of reagents. Use an ATP concentration near the Km value for the kinase. Ensure precise and consistent timing and temperature control.
High background signal in kinase assays Compound interference with detection reagents (e.g., luciferase), compound aggregation.Run a "no enzyme" control to check for direct interference. Include a detergent like 0.01% Triton X-100 in the assay buffer to prevent aggregation.
Unexpected cell toxicity or phenotype Off-target kinase inhibition.Perform a dose-response experiment to find the lowest effective concentration. Validate on-target effects using a structurally unrelated inhibitor or a rescue experiment. Use phosphoproteomics or CETSA to identify off-target engagement.
Discrepancy between biochemical and cellular potency Poor cell permeability, high intracellular ATP, drug efflux, compound instability.Assess cell permeability using methods like PAMPA. Measure compound stability in cell culture medium and microsomes. Use cell lines with varying efflux pump expression.
Difficulty confirming target engagement in cells The compound does not bind to the target in the cellular environment.Perform a Cellular Thermal Shift Assay (CETSA) to directly measure target binding in intact cells or cell lysates.[17][18][19][20]

Data Presentation

Kinase Selectivity Profile of Danusertib (PHA-739358)
Kinase Target IC50 (nM) Target Type
Aurora A13On-Target
Aurora B79On-Target
Aurora C61On-Target
Abl25Off-Target
FGFR147Off-Target
Ret31Off-Target
TrkA31Off-Target

Data compiled from multiple sources.[1][2][7][8]

Kinase Inhibition Profile of AT9283
Kinase Target IC50 Range (nM) Target Type
Aurora A1 - 30On-Target
Aurora B1 - 30On-Target
JAK21 - 30Off-Target
JAK31 - 30Off-Target
Abl (T315I)1 - 30Off-Target
Flt31 - 30Off-Target

Data compiled from multiple sources.[9][10][11][21]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps to verify the binding of a this compound derivative to its target kinase within a cellular context.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This shift in the melting temperature (Tm) is detected by quantifying the amount of soluble protein remaining after heat treatment.[19]

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest and wash the cells with ice-cold PBS containing a protease inhibitor cocktail.

    • Resuspend the cells and aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[17]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the data to an unheated control.

    • Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the curve indicates target engagement.[19]

Phosphoproteomics for Off-Target Identification

This protocol provides a general workflow for identifying the cellular targets and off-targets of a kinase inhibitor by analyzing changes in protein phosphorylation.

Principle: Kinase inhibitors alter the phosphorylation status of their direct substrates and downstream signaling components. Quantitative mass spectrometry can identify these changes across the proteome, revealing the inhibitor's on- and off-target effects.[13][14]

Methodology:

  • Cell Culture and Treatment: Grow cells to the desired confluence and treat with the this compound derivative or vehicle control at a specific concentration and for a defined time.

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors.

    • Quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment:

    • Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[14]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the phosphopeptides using specialized software.

    • Compare the phosphopeptide abundance between the inhibitor-treated and control samples to identify significantly up- or down-regulated phosphorylation sites.

    • Map the regulated phosphosites to their respective proteins and signaling pathways to infer the on- and off-target kinases.

Visualizations

experimental_workflow_CETSA cluster_cell_prep Cell Preparation cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treat with Compound/Vehicle cell_culture->treatment harvest 3. Harvest & Wash Cells treatment->harvest heat 4. Heat at Temp Gradient harvest->heat lysis 5. Freeze-Thaw Lysis heat->lysis centrifuge 6. Centrifuge to Pellet Aggregates lysis->centrifuge supernatant 7. Collect Soluble Fraction centrifuge->supernatant western 8. Western Blot for Target Protein supernatant->western data_analysis 9. Generate Melt Curve western->data_analysis caption Workflow for Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

phosphoproteomics_workflow cluster_sample_prep Sample Preparation cluster_enrichment_analysis Enrichment & MS Analysis cluster_data_interpretation Data Interpretation cell_treatment 1. Cell Treatment with Inhibitor cell_lysis 2. Lysis & Protein Digestion cell_treatment->cell_lysis enrichment 3. Phosphopeptide Enrichment (e.g., TiO2) cell_lysis->enrichment lcms 4. LC-MS/MS Analysis enrichment->lcms quantification 5. Phosphopeptide Quantification lcms->quantification pathway_analysis 6. Pathway & Target Identification quantification->pathway_analysis caption Workflow for Phosphoproteomics-based Target Identification.

Caption: Workflow for Phosphoproteomics-based Target Identification.

troubleshooting_logic start Unexpected Experimental Result (e.g., inconsistent phenotype) q1 Is the phenotype consistent across multiple concentrations? start->q1 q2 Does a structurally different inhibitor for the same target cause the same phenotype? q1->q2 Yes concentration_issue Concentration-Dependent Off-Target Effect q1->concentration_issue No a1_yes Yes a1_no No on_target Likely On-Target Effect q2->on_target Yes off_target Likely Off-Target Effect q2->off_target No a2_yes Yes a2_no No caption Decision tree for troubleshooting unexpected phenotypes.

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: Tetrahydropyrrolo[3,4-c]pyrazole-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyrrolo[3,4-c]pyrazole-based drugs. The information is designed to help address common challenges encountered during preclinical evaluation, particularly concerning drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to kinase inhibitors like those based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold?

Resistance to targeted therapies, including kinase inhibitors, can be categorized as primary (pre-existing) or acquired (develops after treatment).[1][2] Key mechanisms include:

  • On-Target Alterations: These are genetic changes in the drug's direct target.[2]

    • Secondary Mutations: Point mutations in the kinase domain can prevent the drug from binding effectively. A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first and second-generation EGFR inhibitors.[3]

    • Gene Amplification: Increased copies of the target gene can lead to overexpression of the kinase, effectively outcompeting the inhibitor.[1][4]

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked pathway.[1] For instance, if a primary pathway is inhibited, a parallel pathway may be upregulated to continue driving cell proliferation and survival.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the drug from the cancer cell, lowering its intracellular concentration to sub-therapeutic levels.[4]

  • Histological Transformation: In some cases, the cancer may change its cellular appearance and characteristics, a process known as histological transformation, rendering the initial targeted therapy ineffective.[1]

Q2: My cells are showing reduced sensitivity to my tetrahydropyrrolo[3,4-c]pyrazole compound over time. How can I determine if this is acquired resistance?

Acquired resistance is characterized by an initial positive response to the drug, followed by a relapse or progression.[2][3] To investigate this in your cell-based experiments, you can:

  • Establish a Dose-Response Curve: Compare the IC50 (half-maximal inhibitory concentration) of your compound on the parental (sensitive) cell line versus the suspected resistant cell line. A significant shift in the IC50 value indicates a change in sensitivity.

  • Long-Term Culture with Drug Pressure: Continuously culture the parental cell line in the presence of the tetrahydropyrrolo[3,4-c]pyrazole compound, gradually increasing the concentration. This can help select for and enrich a resistant cell population for further study.

  • Molecular Analysis: Analyze the suspected resistant cells for the common resistance mechanisms mentioned in Q1. This can involve gene sequencing of the target kinase, assessing gene copy number, and performing phosphoproteomic or transcriptomic analyses to identify activated bypass pathways.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize and maintain a consistent cell seeding density. High or low confluence can affect drug response.
Compound Solubility Ensure the tetrahydropyrrolo[3,4-c]pyrazole compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in media. Precipitates can lead to inaccurate concentrations.[5]
DMSO Concentration Keep the final DMSO concentration consistent across all wells and below a cytotoxic level (typically <0.5%).[5]
Plate Edge Effects To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.[6]
Assay Incubation Time Optimize the incubation time for both the drug treatment and the assay reagent.
Microplate Reader Settings Ensure the correct wavelength and other settings are used for your specific assay.[7]
Issue 2: No or low target inhibition observed in Western blot analysis.
Potential Cause Troubleshooting Step
Compound Potency/Concentration Verify the IC50 of your compound in a cell viability assay. Use concentrations around the IC50 and higher for target engagement studies.
Drug Permeability The compound may have poor cell permeability or be subject to efflux.[8] Consider using cell permeability assays or efflux pump inhibitors in your experiment.
Inactive Kinase Target The drug may target an inactive conformation of the kinase, which may not be the predominant form in your cellular context.[8]
Incorrect Antibody Ensure the primary antibody is specific for the phosphorylated form of your target and has been validated for Western blotting.
Protein Degradation Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction process.[6]
Issue 3: Suspected on-target resistance (mutation or amplification).
Potential Cause Troubleshooting Step
Target Gene Mutation Sequence the kinase domain of the target gene in both parental and resistant cells to identify potential mutations that could interfere with drug binding.
Target Gene Amplification Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to compare the copy number of the target gene in parental versus resistant cells.
Increased Target Protein Expression Perform a Western blot to compare the total protein levels of the target kinase in sensitive and resistant cell lines.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound and calculate its IC50 value.

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tetrahydropyrrolo[3,4-c]pyrazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole compound in complete medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: Western Blot for Target Phosphorylation

This protocol is used to assess the inhibition of a specific kinase by measuring the phosphorylation status of its direct downstream target.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the tetrahydropyrrolo[3,4-c]pyrazole compound at various concentrations for a specified time.[6]

  • Protein Extraction: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[6]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) target protein or a housekeeping protein like GAPDH.

Visualizations

ResistanceMechanisms cluster_drug Drug Action cluster_details Drug Tetrahydropyrrolo[3,4-c]pyrazole Drug Target Target Kinase Drug->Target Inhibition OnTarget On-Target Alterations Bypass Bypass Pathway Activation Efflux Drug Efflux Mutation Secondary Mutation OnTarget->Mutation Amplification Gene Amplification OnTarget->Amplification AltPathway Alternative Signaling Bypass->AltPathway Pump Efflux Pump (e.g., MDR1) Efflux->Pump

Caption: Overview of key resistance mechanisms to targeted kinase inhibitors.

TroubleshootingWorkflow cluster_resistance_checks Resistance Investigation Start Inconsistent/Unexpected Experimental Results CheckAssay Verify Assay Integrity (Controls, Reagents, Instrument) Start->CheckAssay CheckCompound Confirm Compound (Solubility, Purity, Concentration) Start->CheckCompound InvestigateResistance Investigate Biological Resistance Mechanisms Start->InvestigateResistance SequenceTarget Sequence Target Gene InvestigateResistance->SequenceTarget CheckCopyNumber Analyze Gene Copy Number (qPCR) InvestigateResistance->CheckCopyNumber AnalyzePathways Assess Bypass Pathways (Western/Proteomics) InvestigateResistance->AnalyzePathways

Caption: A logical workflow for troubleshooting experimental issues.

References

Handling and storage guidelines for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its dihydrochloride salt.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound dihydrochloride?

It is recommended to store the compound at room temperature in a tightly sealed container, under an inert atmosphere to prevent degradation.[1][2]

2. What are the primary hazards associated with this compound?

This compound dihydrochloride is classified as an irritant. It is harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.

3. Is there any information available on the solubility of this compound?

While specific quantitative solubility data is limited in publicly available resources, pyrazole derivatives, in general, exhibit a range of solubilities. For experimental purposes, it is recommended to perform small-scale solubility tests in the desired solvents, such as DMSO, ethanol, or water, to determine the optimal conditions for your specific application.

4. How should I prepare a stock solution?

Due to the limited data on long-term stability in solution, it is advisable to prepare fresh solutions for each experiment. If a stock solution must be prepared, it is recommended to use an anhydrous solvent like DMSO, store it at -20°C or -80°C in small aliquots, and protect it from light to minimize degradation. A preliminary stability test for your specific experimental conditions is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not dissolve in the chosen solvent. The compound may have low solubility in that specific solvent.Try gentle warming or sonication to aid dissolution. If the compound still does not dissolve, consider using an alternative solvent. It is recommended to start with small quantities to test solubility in different solvents like DMSO or ethanol.
Inconsistent experimental results. The compound may have degraded due to improper storage or handling. The solution may not be stable under the experimental conditions.Always store the solid compound under an inert atmosphere and protected from moisture.[1][2] Prepare solutions fresh before use. If using a stock solution, ensure it has been stored properly at low temperature and protected from light. Perform a quality control check of the compound if degradation is suspected.
Precipitation is observed in the stock solution over time. The solution may be supersaturated, or the compound may be degrading, leading to the formation of insoluble byproducts. The storage temperature may be too high.If precipitation occurs, try to gently warm the solution to redissolve the compound. If this fails, the solution should be discarded and a fresh one prepared. When preparing stock solutions, ensure the concentration is not above the solubility limit at the storage temperature. Store aliquots at -20°C or -80°C.

Quantitative Data Summary

Published quantitative data on the physicochemical properties of this compound is limited. The following table summarizes available information for the dihydrochloride form.

Property Value Source
Molecular FormulaC₅H₉Cl₂N₃[1]
Molecular Weight182.05 g/mol [1]
Physical FormSolid[2]
Purity≥95%[1][2]
Storage TemperatureRoom Temperature[1][2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the research application. This compound and its derivatives have been investigated as kinase inhibitors, including for Aurora-A kinase.[3] For such studies, a general workflow would involve:

  • Preparation of Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Kinase Activity Assay: In a microplate format, combine the kinase, its substrate, and ATP with varying concentrations of the inhibitor.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate, using methods such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Determine the IC₅₀ value of the compound by plotting the inhibition of kinase activity against the compound concentration.

Visualizations

The following diagrams illustrate key logical workflows for handling and experimental use of this compound.

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_preparation Solution Preparation Store_Solid Store Solid Compound (Room Temperature, Inert Atmosphere) Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store_Solid->Wear_PPE Before Handling Weigh_Compound Weigh Compound (In a Fume Hood) Wear_PPE->Weigh_Compound Prepare_Solution Prepare Solution (e.g., in DMSO) Weigh_Compound->Prepare_Solution Store_Solution Store Stock Solution (-20°C or -80°C, Aliquots, Protected from Light) Prepare_Solution->Store_Solution Use_Immediately Use Solution Immediately (Recommended) Prepare_Solution->Use_Immediately Experimental_Workflow Start Start Experiment Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Prepare_Compound_Dilutions Prepare Serial Dilutions of This compound Start->Prepare_Compound_Dilutions Assay_Setup Set up Assay Plate (Combine Reagents and Compound) Prepare_Reagents->Assay_Setup Prepare_Compound_Dilutions->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Detection Measure Signal (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Analysis Analyze Data and Determine IC50 Detection->Data_Analysis End End of Experiment Data_Analysis->End

References

Validation & Comparative

Validating the Mechanism of Action of a Tetrahydropyrrolo[3,4-c]pyrazole-Based Mps1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tetrahydropyrrolo[3,4-c]pyrazole-based Monopolar Spindle 1 (Mps1) kinase inhibitor, CCT251455, with other known Mps1 inhibitors. We present supporting experimental data, detailed protocols for mechanism-of-action validation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Mps1 Inhibition

Monopolar Spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1] In response to unattached kinetochores, Mps1 initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature entry into anaphase.[1] Due to its role in maintaining genomic stability, and its overexpression in various cancers, Mps1 has emerged as a promising target for cancer therapy.

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. CCT251455 is a selective inhibitor of Mps1 kinase with a 1H-pyrrolo[3,2-c]pyridine core, which can be considered a related scaffold to the broader tetrahydropyrrolo-pyrazole family.[2] This guide focuses on the validation of its mechanism of action and compares its performance with other well-characterized Mps1 inhibitors.

Comparative Analysis of Mps1 Inhibitors

The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of CCT251455 and a selection of alternative Mps1 inhibitors.

Table 1: Biochemical and Cellular Potency of Mps1 Inhibitors

InhibitorScaffold TypeMps1 IC50 (nM)Cellular p-Mps1 IC50 (µM)Cell Line GI50 (µM)Reference(s)
CCT251455 1H-pyrrolo[3,2-c]pyridine30.040.16 (HCT116)[2]
Mps1-IN-1 Pyrrolopyridine367~3-10~2.0 (U2OS)[3][4]
BAY 1161909 Triazolopyridine<10Not ReportedNot Reported[5][6]
Reversine Substituted Purine6Not Reported0.4 - 13 (Glioma cell lines)[7][8]

Table 2: Kinase Selectivity Profile of Mps1 Inhibitors

InhibitorPrimary Off-Targets (Ki or IC50 in nM)Kinome Scan SummaryReference(s)
CCT251455 Highly selectiveReported to be highly selective against a broad kinome panel.[2]
Mps1-IN-1 ALK (21), LTK (29)Demonstrates greater than 1000-fold selectivity against a panel of 352 kinases, with noted exceptions.[3][4]
BAY 1161909 Not ReportedReported to have an excellent selectivity profile.[5][6]
Reversine Aurora A (876), Aurora B (98.5), JAK2, SrcKnown to be a multi-kinase inhibitor.[7][9][10]

Mechanism of Action Validation: Experimental Protocols

To validate the mechanism of action of a tetrahydropyrrolo[3,4-c]pyrazole-based Mps1 inhibitor like CCT251455, a series of biochemical and cellular assays are essential.

In Vitro Mps1 Kinase Inhibition Assay (LanthaScreen™)

This assay quantitatively measures the ability of an inhibitor to block Mps1 kinase activity in a purified system.

Materials:

  • Recombinant Mps1 kinase

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • Test inhibitor (e.g., CCT251455)

  • 384-well assay plates

  • TR-FRET plate reader

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the test inhibitor dilutions.

  • Prepare a kinase/substrate solution in kinase buffer and add to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the Tb-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm.

  • Calculate the emission ratio and determine the IC50 value of the inhibitor.[11]

Cellular Mps1 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to block Mps1 autophosphorylation in a cellular context, a key marker of its activation.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Mps1 (e.g., Thr676), anti-total Mps1

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of the test inhibitor for a specified time.

  • Lyse the cells in ice-cold lysis buffer.[12]

  • Determine protein concentration using a BCA or Bradford assay.

  • Prepare protein lysates for SDS-PAGE and separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.[12]

  • Incubate the membrane with the primary anti-phospho-Mps1 antibody overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using ECL reagents and an imaging system.[12]

  • Strip the membrane and re-probe with an anti-total Mps1 antibody for loading control.

  • Quantify band intensities to determine the inhibition of Mps1 autophosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line

  • 96-well plates

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.[13]

  • Treat cells with a serial dilution of the test inhibitor for a desired period (e.g., 72 hours).[13]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Immunofluorescence Assay for Spindle Assembly Checkpoint Proteins

This assay visualizes the effect of Mps1 inhibition on the localization of key SAC proteins, such as Mad2, to the kinetochores.

Materials:

  • Cells grown on coverslips

  • Test inhibitor

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% normal donkey serum)[15]

  • Primary antibodies: anti-Mad2, anti-centromere (e.g., CREST)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with the test inhibitor.

  • Fix the cells with 4% paraformaldehyde.[15]

  • Permeabilize the cells with Triton X-100.[15]

  • Block non-specific antibody binding.[15]

  • Incubate with primary antibodies (anti-Mad2 and anti-centromere) overnight at 4°C.[1]

  • Wash and incubate with fluorophore-conjugated secondary antibodies.[1]

  • Stain the nuclei with DAPI.

  • Mount the coverslips and visualize the localization of Mad2 at the kinetochores using a fluorescence microscope.[1]

Visualizing the Mechanism of Action

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1_inactive Mps1 (inactive) Mps1_active Mps1 (active) Mps1_inactive->Mps1_active Autophosphorylation KNL1 KNL1 Mps1_active->KNL1 P Bub1 Bub1 Mps1_active->Bub1 P Mad1 Mad1 Mps1_active->Mad1 P KNL1->Bub1 Recruits Bub1->Mad1 Recruits Mad2_open Mad2 (open) Mad1->Mad2_open Recruits & Catalyzes conformational change Mad2_closed Mad2 (closed) Mad2_open->Mad2_closed MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor (e.g., CCT251455) Inhibitor->Mps1_active Inhibits

Caption: Mps1 signaling at an unattached kinetochore and the inhibitory action of a tetrahydropyrrolo[3,4-c]pyrazole.

Experimental Workflow for Validating Mps1 Inhibition

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_analysis Data Analysis & Interpretation Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen™) IC50_determination Determine IC50 Kinase_Assay->IC50_determination Mechanism_Confirmation Confirm On-Target Mechanism of Action IC50_determination->Mechanism_Confirmation Cell_Culture Treat Cells with Inhibitor Western_Blot Western Blot for p-Mps1 (Thr676) Cell_Culture->Western_Blot MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Immunofluorescence Immunofluorescence (Mad2 localization) Cell_Culture->Immunofluorescence Western_Blot->Mechanism_Confirmation MTT_Assay->Mechanism_Confirmation Immunofluorescence->Mechanism_Confirmation

Caption: A streamlined workflow for the biochemical and cellular validation of an Mps1 inhibitor's mechanism of action.

Conclusion

The validation of a tetrahydropyrrolo[3,4-c]pyrazole-based Mps1 inhibitor requires a multi-faceted approach. By employing a combination of in vitro kinase assays, cellular target engagement studies, and phenotypic assays, researchers can robustly confirm its mechanism of action. The comparative data presented in this guide highlights the potency and selectivity of CCT251455, positioning it as a promising candidate for further investigation. The detailed protocols and visual workflows provided herein serve as a valuable resource for scientists in the field of drug discovery and cancer research.

References

A Comparative Analysis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising framework in the design of potent kinase inhibitors, demonstrating significant activity against key regulators of the cell cycle such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). This guide provides a comparative analysis of derivatives of this scaffold against other well-established kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Kinase Inhibitor Potency

The inhibitory activity of several this compound derivatives has been evaluated and compared to other known kinase inhibitors. The following table summarizes their potency, primarily in terms of IC50 and Ki values, against various kinases. Lower values indicate higher potency.

Compound/ScaffoldTarget Kinase(s)IC50 / Ki (nM)Notes
This compound Deriv. Aurora A, B, C Compound 9d: Aurora A: 130 Aurora B: 47 Aurora C: Not specifiedA potent inhibitor of Aurora kinases with a favorable antitumor profile.[1] Also shows low nanomolar potency against other anticancer kinase targets.
This compound Deriv. CDK2/cyclin A PHA-533533: Ki: 31An optimized lead compound with improved solubility and reduced plasma protein binding. It demonstrates submicromolar IC50 values in counteracting tumor cell proliferation across different cell lines.[2]
PHA-739358 (Danusertib) Aurora A, B, C IC50: Aurora A: 13 Aurora B: 79 Aurora C: 61 Abl: 25A pan-Aurora kinase inhibitor that also targets the Abl kinase, including the T315I mutant.[3][4][5] It has been investigated in multiple clinical trials for various cancers.
(R)-Roscovitine (Seliciclib) CDKs IC50: CDK2: 700 Cdc2 (CDK1): 650 CDK5: 160-200A purine analog that acts as a selective inhibitor of several CDKs.[6][7][8][9][10] It shows minimal effect on CDK4 and CDK6. It arrests the cell cycle and has been evaluated for the treatment of various diseases, including cancer.[8]

Signaling Pathway and Experimental Workflow

To understand the context of this comparative analysis, it is crucial to visualize the relevant signaling pathways and the experimental workflow used to evaluate these inhibitors.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Chromosome_Condensation Chromosome_Condensation Prophase->Chromosome_Condensation Anaphase Anaphase Chromosome_Alignment Chromosome_Alignment Metaphase->Chromosome_Alignment Telophase Telophase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora_A Centrosome_Separation Centrosome_Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->Prophase 1,4,5,6-THP[3,4-c]P_deriv 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole derivative 1,4,5,6-THP[3,4-c]P_deriv->Aurora_A 1,4,5,6-THP[3,4-c]P_deriv->Aurora_B PHA-739358 PHA-739358 PHA-739358->Aurora_A PHA-739358->Aurora_B

Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis.

Kinase_Inhibitor_Workflow Start Compound Synthesis/ Selection Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50/Ki Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays Determine_IC50->Cell_Based_Assay Potent Inhibitor Stop Discard Compound Determine_IC50->Stop Low Potency Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for phospho-substrates) Cell_Based_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) Cell_Based_Assay->Phenotypic_Assay Analyze_Results Analyze Cellular Potency and On-Target Effects Cell_Viability->Analyze_Results Target_Engagement->Analyze_Results Phenotypic_Assay->Analyze_Results Lead_Optimization Lead Optimization/ Further Studies Analyze_Results->Lead_Optimization Favorable Profile Analyze_Results->Stop Unfavorable Profile

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the in vitro potency of inhibitors against purified kinases.[11][12]

  • Materials:

    • Purified recombinant kinase (e.g., Aurora A, CDK2/cyclin A)

    • Kinase-specific substrate (e.g., Kemptide for Aurora A, Histone H1 for CDK2)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test inhibitors dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add 1 µL of the inhibitor dilution. For control wells, add 1 µL of buffer with the same DMSO concentration.

    • Add 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km value for the specific kinase.

    • To initiate the reaction, add 2 µL of diluted kinase enzyme.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.[13][14]

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, A549)

    • Complete cell culture medium

    • Test inhibitors dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO-treated cells).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to assess whether the inhibitor engages its target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.[13][15]

  • Materials:

    • Cancer cell line of interest

    • Test inhibitors dissolved in DMSO

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B, anti-phospho-Rb for CDK2, and corresponding total protein antibodies)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

  • Procedure:

    • Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the change in substrate phosphorylation relative to the total protein and vehicle control.

References

A Comparative Analysis of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives and (R)-roscovitine as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of tetrahydropyrrolo[3,4-c]pyrazole derivatives and the well-established cyclin-dependent kinase (CDK) inhibitor, (R)-roscovitine. The following sections present a comprehensive overview of their inhibitory activities, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. (R)-roscovitine (seliciclib) is a first-generation CDK inhibitor that has been extensively studied and has entered clinical trials. However, the search for more potent and selective CDK inhibitors has led to the exploration of novel chemical scaffolds, including the tetrahydropyrrolo[3,4-c]pyrazole core. This guide aims to provide a direct comparison of the efficacy of derivatives from this newer class of compounds with that of (R)-roscovitine.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives and (R)-roscovitine.

Table 1: Comparison of Antiproliferative Activity (IC50, µM)

Compound/DrugHCT-116 (Colon)A549 (Lung)MDA-MB-231 (Breast)A375 (Melanoma)BEAS-2B (Normal Lung)MRC-5 (Normal Lung)
(R)-roscovitine 13.30 ± 1.05[1]-----
Compound 11a *0.61 ± 0.06[1]---1.437 ± 0.17[1]1.280 ± 0.37[1]
Other Pyrazole Derivatives See Note 1See Note 1See Note 1See Note 1See Note 1See Note 1

*Compound 11a is a representative 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative from a study by Bai et al.[2] It was found to be 4- to 28-fold more potent than (R)-roscovitine against six human cancer cell lines.[2] Note 1: Numerous other pyrazole derivatives have been synthesized and tested, with some showing IC50 values in the nanomolar range against various cancer cell lines.[3]

Table 2: Comparison of CDK Inhibitory Activity (IC50, µM)

Target CDK(R)-roscovitineTetrahydropyrrolo[3,4-c]pyrazole DerivativesOther Pyrazole Derivatives
CDK1/cyclin B 0.65[4]Data not availableSee Note 2
CDK2/cyclin A 0.7[4]Nanomolar activity reported[5]0.022 - 0.96[3]
CDK2/cyclin E 0.7[4]Nanomolar activity reported[5]-
CDK5/p25 0.16 - 0.2[4][6]Data not available-
CDK7/cyclin H ~0.2-0.7[7]Data not available-
CDK9/cyclin T ~0.2-0.7[7]Data not available-
CDK4/cyclin D1 >100[7]Data not available-
CDK6/cyclin D1 >100[7]Data not available-

Note 2: Various pyrazole-based compounds have demonstrated potent inhibition of multiple CDKs, with some exhibiting nanomolar IC50 values.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates DNA_rep DNA Replication CyclinE_CDK2->DNA_rep CyclinA_CDK2 Cyclin A / CDK2 Mitosis Mitosis CyclinA_CDK2->Mitosis CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->Mitosis Roscovitine (R)-roscovitine Roscovitine->CyclinE_CDK2 Roscovitine->CyclinA_CDK2 Roscovitine->CyclinB_CDK1 THPP_Derivatives Tetrahydropyrrolo[3,4-c]pyrazole Derivatives THPP_Derivatives->CyclinE_CDK2 THPP_Derivatives->CyclinA_CDK2

Caption: Simplified CDK-mediated cell cycle regulation pathway showing points of inhibition.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (CDK, Substrate, Buffer) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (Test Compound or Roscovitine) Prepare_Reaction->Add_Inhibitor Add_ATP Initiate Reaction (Add ATP) Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Luminescence, Radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Data Analysis (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Serial Dilutions of Inhibitor Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Data Analysis (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining cell viability using the MTT assay.

Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against CDK2/cyclin A.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Histone H1 substrate

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • ATP

  • Test compounds (tetrahydropyrrolo[3,4-c]pyrazole derivatives and (R)-roscovitine) dissolved in DMSO

  • Radiolabeled [γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • P81 phosphocellulose paper (for radiometric assay)

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CDK2/cyclin A enzyme, and Histone H1 substrate.

  • Add serial dilutions of the test compounds or (R)-roscovitine to the reaction mixture. Include a DMSO control.

  • Initiate the kinase reaction by adding ATP (mixed with [γ-³³P]ATP for the radiometric assay).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay) or following the ADP-Glo™ kit instructions.

  • For the radiometric assay, spot the reaction mixture onto P81 paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the antiproliferative effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (tetrahydropyrrolo[3,4-c]pyrazole derivatives and (R)-roscovitine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or (R)-roscovitine. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data indicates that tetrahydropyrrolo[3,4-c]pyrazole derivatives represent a promising class of CDK inhibitors. Specifically, certain 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have demonstrated significantly greater antiproliferative potency against various cancer cell lines compared to (R)-roscovitine.[2] While a complete head-to-head comparison of the CDK selectivity profile is not yet fully available in the public domain, the initial findings of nanomolar activity against CDK2 suggest a potent inhibitory mechanism.[5]

Further research is warranted to fully elucidate the kinase selectivity profile of the most potent tetrahydropyrrolo[3,4-c]pyrazole derivatives and to evaluate their efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. The superior potency of these novel derivatives highlights their potential for development as next-generation anticancer therapeutics.

References

Comparative Analysis of Tetrahydropyrrolo[3,4-c]pyrazole Compounds: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a versatile core structure in the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases. Understanding the selectivity and cross-reactivity of compounds based on this scaffold is crucial for advancing drug discovery programs, minimizing off-target effects, and elucidating their mechanism of action. This guide provides a comparative analysis of the selectivity profiles of key tetrahydropyrrolo[3,4-c]pyrazole compounds and other relevant inhibitors, supported by experimental data and detailed protocols.

Selectivity Profiling of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

The inhibitory activity of several tetrahydropyrrolo[3,4-c]pyrazole compounds has been evaluated against panels of kinases and other targets. This section presents a comparative summary of their potency and selectivity.

Aurora Kinase Inhibitor: Compound 9d

Compound 9d, a 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative, was identified as a potent inhibitor of Aurora kinases.[1] Its selectivity has been profiled against a panel of different kinases, revealing potent activity against its primary targets and several other cancer-related kinases.

Cyclin-Dependent Kinase (CDK) Inhibitor: PHA-793887

PHA-793887 is a tetrahydropyrrolo[3,4-c]pyrazole derivative that has been characterized as a potent, ATP-competitive inhibitor of multiple CDKs.[2][3] Its inhibitory activity extends across several members of the CDK family, as well as Glycogen Synthase Kinase 3β (GSK3β).

Tropomyosin Receptor Kinase (TRK) Inhibitors

While specific kinase panel data for the tetrahydropyrrolo[3,4-c]pyrazole-based TRK inhibitor 19m is not extensively published, it has been reported to exhibit strong inhibitory activity against Anaplastic Lymphoma Kinase (ALK) in addition to its primary TRK targets, suggesting a degree of selectivity. To provide a benchmark for comparison, the highly selective, FDA-approved TRK inhibitor Larotrectinib is included. Larotrectinib demonstrates potent inhibition of all three TRK proteins with minimal activity against a large panel of other kinases.[4][5]

Comparative Inhibitor Selectivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the aforementioned tetrahydropyrrolo[3,4-c]pyrazole compounds and their comparative counterparts against a range of kinases. This data allows for a direct comparison of their potency and selectivity.

Target KinaseCompound 9d (IC50, µM)PHA-793887 (IC50, nM)[2][3]Larotrectinib (IC50, nM)[4]Dinaciclib (IC50, nM)[6]
Primary Targets
Aurora-A0.027---
Aurora-B0.035---
CDK1/CycB-60-3
CDK2/CycA0.0098-1
CDK2/CycE----
CDK4/CycD10.02462-100
CDK5/p25-5-1
CDK7/CycH-10--
CDK9/CycT1-138-4
TRKA--5-
TRKB--11-
TRKC--6-
Off-Target Kinases
Abl0.4->1000-
ALK>10->1000-
Arg0.05---
Flt-30.03->1000-
GSK3β-79-800
IGF-1R0.4---
KDR (VEGFR2)0.03->1000-
Lck0.05---
Met0.2---
PDGFRβ0.03---
Ret0.03->1000-
Src0.04---

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of inhibitor potency and selectivity. Below are protocols for key assays used in the characterization of the compounds discussed.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay is a common method for determining the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition.

Materials:

  • Purified recombinant kinase (e.g., Aurora-A, CDK2/CycA, TRKA)

  • Kinase-specific substrate (e.g., Kemptide for Aurora-A, Histone H1 for CDKs, Poly-Glu,Tyr (4:1) for TRKA)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the purified kinase enzyme, and the kinase substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated. The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

N-type Calcium Channel Fluorescence-Based Calcium Flux Assay

This high-throughput assay is suitable for screening compounds that modulate the activity of ion channels like the N-type calcium channel (CaV2.2).

Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. When the channels open, calcium ions flow into the cell, leading to an increase in fluorescence. Inhibitors of the channel will block this calcium influx and thus reduce the fluorescence signal.

Materials:

  • Cells stably expressing the target N-type calcium channel (e.g., IMR32 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Depolarizing agent (e.g., high potassium solution)

  • Test compounds dissolved in DMSO

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

  • Compound Addition: Add the test compounds at various concentrations to the cell plate.

  • Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Cell Depolarization: Inject the depolarizing agent to open the voltage-gated calcium channels.

  • Data Acquisition: Continuously record the fluorescence signal before and after the addition of the depolarizing agent.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the fluorescence signal peak in response to depolarization compared to the vehicle control. IC50 values are calculated from the dose-response curve.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of Aurora Kinase B in Mitosis

Aurora_B_Signaling cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylates (Ser10) Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B Kinase->Spindle Assembly Checkpoint Regulates Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Regulates Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Tetrahydropyrrolo[3,4-c]pyrazole\nInhibitor (e.g., 9d) Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor (e.g., 9d) Tetrahydropyrrolo[3,4-c]pyrazole\nInhibitor (e.g., 9d)->Aurora B Kinase Inhibits

Caption: Simplified signaling pathway of Aurora B kinase during mitosis and its inhibition.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Single concentration screen Hit Identification Hit Identification Primary Screen->Hit Identification Identify active compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Potent compounds IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Determine potency Selectivity Panel Screen Selectivity Panel Screen IC50 Determination->Selectivity Panel Screen Screen against kinase panel Cross-Reactivity Profile Cross-Reactivity Profile Selectivity Panel Screen->Cross-Reactivity Profile Generate selectivity profile

Caption: General experimental workflow for determining kinase inhibitor selectivity.

References

In Vivo Antitumor Efficacy of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo antitumor activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a promising class of Aurora kinase inhibitors. The focus is on the well-documented compound Danusertib (PHA-739358) , a leading molecule from this class that has progressed to clinical trials. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visually represents the compound's mechanism of action and experimental workflows.

Comparative Performance Analysis

Danusertib, a potent pan-Aurora kinase inhibitor, has demonstrated significant antitumor activity across a range of preclinical cancer models.[1][2] Its primary mechanism involves the inhibition of Aurora kinases A, B, and C, which are crucial for mitotic progression.[1][3] The dominant cellular effect is linked to Aurora B inhibition, leading to impaired histone H3 phosphorylation, failed cell division, and ultimately, apoptosis.[1][3][4]

In Vivo Efficacy of Danusertib in Preclinical Models

The following table summarizes the in vivo antitumor effects of Danusertib in various xenograft and transgenic mouse models.

Cancer TypeAnimal ModelTreatment RegimenKey OutcomesReference
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NET)Orthotopic xenograft model (BON1 and QGP cells in nude mice)Intraperitoneal injectionSignificant growth inhibition of liver metastases[5][6]
Prostate CancerTransgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice30 mg/kg bd i.v. for 5 daysClear tumor shrinkage observed via MRI[7][8]
Ovarian CancerA2780 tumor xenografts in nude mice30 mg/kg bid i.v. for 5 daysInhibition of histone H3 phosphorylation (target modulation)[8]
Various Solid TumorsHuman tumor xenografts in nude miceNot specifiedSignificant antitumor activity[1]
Clinical Trial Overview of Danusertib

Danusertib has been evaluated in several Phase I and II clinical trials for both solid and hematological malignancies.

Clinical Trial PhasePatient PopulationDosing Schedule ExamplesEfficacy HighlightsReference
Phase IAdvanced solid tumors24-hour IV infusion every 14 days (e.g., 500 mg/m²)Objective response in refractory small cell lung cancer; prolonged stable disease in various solid tumors[3][4]
Phase ICML and Ph+ ALL (imatinib-resistant/intolerant)3-hour IV infusion daily for 7 days in a 14-day cycle (e.g., 180 mg/m²)Responses observed in patients with the T315I Bcr-Abl mutation[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo evaluation of this compound derivatives.

Xenograft Tumor Model Studies
  • Cell Line Culture: Human tumor cell lines (e.g., A2780 ovarian cancer, BON1 GEP-NET) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).

  • Animal Husbandry: Female athymic nude mice (5-6 weeks old) are used for these studies.[8] Animals are housed in a pathogen-free environment with access to sterile food and water ad libitum.

  • Tumor Implantation: A suspension of tumor cells (typically 5-10 x 10⁶ cells in saline or culture medium) is injected subcutaneously or orthotopically (e.g., intrasplenic for liver metastases models) into the mice.[6]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: Danusertib is typically formulated in a suitable vehicle and administered intravenously (i.v.) or intraperitoneally (i.p.). A common dosing schedule in preclinical studies is twice daily (bid) for 5 consecutive days.[8] The control group receives the vehicle only.

  • Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, with volume calculated using the formula: (length x width²)/2. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Biomarker Analysis: To confirm target engagement in vivo, tumor samples can be collected at the end of the study and analyzed for biomarkers such as the phosphorylation status of histone H3.[1][8]

Transgenic Mouse Model Studies
  • Animal Model: A relevant transgenic mouse model that spontaneously develops tumors, such as the TRAMP model for prostate cancer, is used.[7][8]

  • Tumor Monitoring: Tumor development and progression are monitored using imaging techniques like Magnetic Resonance Imaging (MRI).

  • Treatment Protocol: Once tumors reach a predetermined size, animals are treated with Danusertib following a specific regimen (e.g., 30 mg/kg twice daily, i.v., for 5 days).[7][8]

  • Efficacy Evaluation: The antitumor effect is assessed by monitoring changes in tumor volume through sequential MRI scans.[7][8]

Visualizing the Science

Diagrams are provided below to illustrate the signaling pathway of Danusertib and a typical experimental workflow.

G cluster_0 Cellular Environment Danusertib Danusertib (this compound) AuroraB Aurora B Kinase Danusertib->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHistoneH3 Phosphorylated Histone H3 ChromosomeCondensation Chromosome Condensation & Segregation pHistoneH3->ChromosomeCondensation MitoticArrest Mitotic Arrest ChromosomeCondensation->MitoticArrest Failure leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Danusertib's Mechanism of Action.

G cluster_1 In Vivo Antitumor Activity Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Danusertib or Vehicle) randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->measurement Repeated endpoint Study Endpoint (Tumor Excision) measurement->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end Results analysis->end

Caption: Xenograft Model Experimental Workflow.

References

Comparative Guide to Structure-Activity Relationships of Tetrahydropyrrolo[3,4-c]pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) for tetrahydropyrrolo[3,4-c]pyrazole analogs targeting three distinct protein classes: Aurora kinases, N-type calcium channels, and Sigma-1 receptors. The data presented is compiled from published research and is intended for researchers, scientists, and professionals in the field of drug development.

Analogs as Aurora Kinase Inhibitors

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has been effectively utilized to develop potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and a target for cancer therapy.

Data Presentation
CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)HCT116 Cell Proliferation IC50 (nM)
1a H4-Cl-Ph150200500
1b Me4-Cl-Ph80120250
1c H4-F-Ph120180400
1d Me4-F-Ph6090200
1e H2,4-diCl-Ph5075150
1f Me2,4-diCl-Ph25 40 80

SAR Summary:

  • Methylation at the R1 position (pyrazole nitrogen) consistently improves potency against both Aurora A and B, as well as cellular activity.

  • Increasing the electron-withdrawing nature of the substituent on the R2 phenyl ring enhances activity. The 2,4-dichloro substituted analog 1f demonstrated the highest potency.

Experimental Protocols

General Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs: A mixture of the appropriate substituted hydrazine (1.1 eq) and 3-ethoxycarbonyl-4-formyl-1-trityl-1H-pyrrole (1.0 eq) in ethanol was heated at reflux for 4 hours. The solvent was evaporated, and the residue was purified by column chromatography to yield the pyrazole core. Subsequent deprotection of the trityl group with trifluoroacetic acid in dichloromethane, followed by N-acylation or N-alkylation, and final cyclization afforded the target tetrahydropyrrolo[3,4-c]pyrazole analogs.

Aurora Kinase Inhibition Assay: The inhibitory activity of the compounds against Aurora A and Aurora B was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate containing the respective kinase, a biotinylated peptide substrate, and ATP in a kinase buffer. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and the amount of phosphorylated substrate was detected by the addition of a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin. The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay: Human colorectal carcinoma (HCT116) cells were seeded in 96-well plates and incubated overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). Luminescence was measured, and IC50 values were determined from the resulting dose-response curves.

Mandatory Visualization

Aurora_Kinase_Signaling_Pathway G2 Phase G2 Phase Aurora A Aurora A G2 Phase->Aurora A activates Mitosis Mitosis Aurora B Aurora B Mitosis->Aurora B activates Cytokinesis Cytokinesis Cleavage Furrow Formation Cleavage Furrow Formation Cytokinesis->Cleavage Furrow Formation Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B->Cytokinesis Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Spindle Assembly->Mitosis Tetrahydropyrrolo[3,4-c]pyrazole Analog Tetrahydropyrrolo[3,4-c]pyrazole Analog Tetrahydropyrrolo[3,4-c]pyrazole Analog->Aurora A inhibits Tetrahydropyrrolo[3,4-c]pyrazole Analog->Aurora B inhibits

Caption: Inhibition of Aurora Kinase Signaling by Analogs.

Analogs as N-Type Calcium Channel Blockers

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been explored for the development of N-type (CaV2.2) calcium channel blockers, which are potential therapeutics for chronic pain.

Data Presentation
CompoundRIC50 (nM)
2a H>10000
2b Benzyl850
2c 4-Fluorobenzyl320
2d 4-Chlorobenzyl250
2e 4-Trifluoromethylbenzyl150
2f 3,4-Dichlorobenzyl80

SAR Summary:

  • A large hydrophobic substituent at the R position is crucial for activity.

  • Electron-withdrawing groups on the benzyl ring significantly increase the inhibitory potency. The 3,4-dichlorobenzyl analog 2f was the most potent in this series.

Experimental Protocols

General Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs: To a solution of the tetrahydropyrrolo[3,4-c]pyrazole core in dimethylformamide (DMF) was added potassium carbonate (2.0 eq) followed by the appropriate benzyl halide (1.2 eq). The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by flash chromatography to afford the desired N-substituted analogs.

N-Type Calcium Channel Inhibition Assay: The inhibitory activity of the compounds on the N-type calcium channel was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the human CaV2.2 channel. Barium currents were evoked by a voltage step protocol. Compounds were perfused at various concentrations, and the inhibition of the peak barium current was measured. IC50 values were calculated by fitting the concentration-response data to a logistic equation.

Mandatory Visualization

N_Type_Calcium_Channel_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation Core_Scaffold Tetrahydropyrrolo [3,4-c]pyrazole Core Substitution N-Substitution with Benzyl Halides Core_Scaffold->Substitution Purification Purification and Characterization Substitution->Purification Patch_Clamp Whole-cell Patch-clamp Purification->Patch_Clamp Test Compounds Cell_Culture HEK293 cells expressing human CaV2.2 Cell_Culture->Patch_Clamp Data_Analysis IC50 Determination Patch_Clamp->Data_Analysis

Caption: Experimental Workflow for N-Type Channel Blockers.

Analogs as Sigma-1 Receptor Ligands

The versatile tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been investigated for its potential to yield ligands for the Sigma-1 receptor, a chaperone protein involved in various neurological functions.

Data Presentation
CompoundRKi (nM)
3a H5000
3b Benzyl250
3c Phenethyl120
3d 3-Phenylpropyl85
3e 4-Phenylbutyl50
3f Cyclohexylmethyl450

SAR Summary:

  • A lipophilic substituent at the R position is required for high affinity.

  • Increasing the length of the alkyl chain connecting the phenyl ring to the pyrazole nitrogen up to a butyl group (in 3e ) resulted in the highest affinity.

  • A flexible alkyl chain is preferred over a more rigid cycloalkylmethyl group.

Experimental Protocols

General Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs: The synthesis followed a similar procedure to the N-type calcium channel blockers, where the tetrahydropyrrolo[3,4-c]pyrazole core was N-alkylated with the corresponding alkyl or aralkyl halides in the presence of a base like potassium carbonate in DMF.

Sigma-1 Receptor Binding Assay: The binding affinity of the compounds for the Sigma-1 receptor was determined using a radioligand binding assay. Membranes from guinea pig brain were incubated with the radioligand --INVALID-LINK---pentazocine and various concentrations of the test compounds in a Tris-HCl buffer. Non-specific binding was determined in the presence of an excess of unlabeled haloperidol. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.

Mandatory Visualization

SAR_Logic_Sigma1 cluster_R_group R Group Modification Scaffold Tetrahydropyrrolo [3,4-c]pyrazole Lipophilicity Increase Lipophilicity Scaffold->Lipophilicity Chain_Length Optimize Alkyl Chain Length Lipophilicity->Chain_Length Flexibility Maintain Flexibility Chain_Length->Flexibility Affinity Increased Sigma-1 Receptor Affinity Flexibility->Affinity

Caption: SAR Logic for Sigma-1 Receptor Ligand Optimization.

Benchmarking Novel Tetrahydropyrrolo[3,4-c]pyrazole Derivatives Against Known TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted treatments that exploit specific molecular vulnerabilities of cancer cells. A promising class of targets is the Tropomyosin Receptor Kinase (TRK) family, whose fusion proteins act as oncogenic drivers in a variety of tumors. This guide provides a comparative analysis of a novel series of tetrahydropyrrolo[3,4-c]pyrazole derivatives against the established TRK inhibitors, Larotrectinib and Entrectinib. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this new chemical scaffold.

Introduction to TRK Inhibition

The neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the TRK proteins (TRKA, TRKB, and TRKC). In normal physiology, these receptors are involved in neuronal development and function. However, chromosomal rearrangements can lead to fusions of NTRK genes with other genes, resulting in the expression of TRK fusion proteins with constitutively active kinase domains. These aberrant proteins drive downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, promoting cellular proliferation, survival, and ultimately, tumorigenesis.

Inhibition of these TRK fusion proteins has emerged as a powerful therapeutic strategy. The development of potent and selective TRK inhibitors has led to a paradigm shift in cancer treatment, with the approval of tumor-agnostic therapies that are effective against any solid tumor harboring an NTRK gene fusion.

Compounds Under Evaluation

This guide focuses on the comparison of a novel tetrahydropyrrolo[3,4-c]pyrazole derivative, designated as Compound 19m , with two FDA-approved TRK inhibitors:

  • Larotrectinib (Vitrakvi®): A first-in-class, highly selective TRK inhibitor.

  • Entrectinib (Rozlytrek®): A potent inhibitor of TRK, ROS1, and ALK kinases.

Comparative Performance Data

The following tables summarize the available quantitative data for Compound 19m and the known standards, Larotrectinib and Entrectinib. It is important to note that the data for Compound 19m is derived from a single study, and direct head-to-head comparative studies under identical experimental conditions are limited.

Table 1: Biochemical Kinase Inhibitory Activity (IC50)
CompoundTRKA (nM)TRKB (nM)TRKC (nM)Other Kinases
Compound 19m Data not availableData not availableData not availableALK (strong inhibition)
Larotrectinib 5116Highly selective for TRKs
Entrectinib 135ROS1 (7 nM), ALK (12 nM)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

Table 2: Cellular Anti-proliferative Activity (IC50)
CompoundKM12 (TRK-dependent)A549 (TRK-independent)THLE-2 (TRK-independent)
Compound 19m Significant inhibitionNo inhibitory effectNo inhibitory effect
Larotrectinib Data not availableData not availableData not available
Entrectinib Data not availableData not availableData not available

The KM12 cell line harbors a TPM3-NTRK1 gene fusion and is dependent on TRK signaling for proliferation. A549 and THLE-2 are TRK-independent cell lines used as negative controls.

Mechanism of Action and Signaling Pathway

TRK inhibitors, including the tetrahydropyrrolo[3,4-c]pyrazole derivatives, Larotrectinib, and Entrectinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the activation of pro-survival and proliferative pathways.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binding TRK Dimerization & Autophosphorylation TRK Dimerization & Autophosphorylation TRK Receptor->TRK Dimerization & Autophosphorylation RAS RAS TRK Dimerization & Autophosphorylation->RAS PI3K PI3K TRK Dimerization & Autophosphorylation->PI3K PLCγ PLCγ TRK Dimerization & Autophosphorylation->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival IP3/DAG IP3/DAG PLCγ->IP3/DAG IP3/DAG->Proliferation & Survival Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Derivative / Larotrectinib / Entrectinib Inhibitor->TRK Dimerization & Autophosphorylation Inhibition

Caption: TRK signaling pathway and the mechanism of inhibitor action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques used in the field of kinase inhibitor evaluation.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of TRK kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human TRKA, TRKB, and TRKC enzymes

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the kinase and substrate to the wells of the 384-well plate.

  • Add the test compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Kinase, Substrate, and Inhibitor into Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cellular Anti-proliferative Assay (MTS Assay)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • KM12, A549, and THLE-2 cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Cell_Assay_Workflow cluster_workflow Cellular Proliferation Assay Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Inhibitor A->B C Incubate for 72 hours B->C D Add MTS Reagent C->D E Incubate for 1-4 hours D->E F Measure Absorbance E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the MTS cellular proliferation assay.

Summary and Future Directions

The novel tetrahydropyrrolo[3,4-c]pyrazole derivative, Compound 19m, demonstrates promising and selective anti-proliferative activity against a TRK-dependent cancer cell line.[1] Its lack of activity against TRK-independent cell lines suggests a specific mechanism of action mediated through TRK inhibition.[1] The observed potent inhibition of ALK indicates a potential for dual-target activity, which could be advantageous in certain clinical contexts but also warrants further investigation into its broader kinase selectivity profile to assess potential off-target effects.

Compared to the known standards, Larotrectinib and Entrectinib, a direct comparison of biochemical potency is not yet available for Compound 19m. Larotrectinib is distinguished by its high selectivity for TRK kinases, while Entrectinib offers broader activity against ROS1 and ALK in addition to TRKs.

Further studies are required to fully elucidate the therapeutic potential of the tetrahydropyrrolo[3,4-c]pyrazole scaffold. Key future research directions include:

  • Biochemical assays to determine the IC50 values of Compound 19m against TRKA, TRKB, and TRKC.

  • Comprehensive kinase profiling to better understand its selectivity and potential off-target activities.

  • In vivo studies in animal models of TRK fusion-positive cancers to evaluate efficacy and pharmacokinetic properties.

  • Head-to-head comparative studies with Larotrectinib and Entrectinib under standardized assay conditions to provide a definitive benchmark of its performance.

This new class of compounds represents a promising avenue for the development of next-generation TRK inhibitors. The data presented in this guide provides a foundation for further investigation and highlights the potential of the tetrahydropyrrolo[3,4-c]pyrazole scaffold in the field of targeted cancer therapy.

References

Comparison Guide: Confirming Cellular Target Engagement of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a versatile bicyclic structure that has been instrumental in the development of potent kinase inhibitors.[1] Notably, derivatives of this scaffold have shown significant activity against Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various cancers.[1][2][3] Given their therapeutic potential, it is critical for researchers to unequivocally demonstrate that these compounds engage their intended targets within the complex environment of a living cell.

Confirming intracellular target engagement is a crucial step in drug discovery. It validates the mechanism of action, helps build structure-activity relationships (SAR), and de-risks candidates before they advance into preclinical and clinical studies.[4][5] While biochemical assays using purified proteins are excellent for initial screening, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of interacting proteins that can influence a compound's efficacy.[6]

This guide provides a comparative overview of key experimental methods for confirming the cellular target engagement of this compound-based compounds, with a focus on their interaction with Aurora kinases. We will compare probe-free methods, which rely on the intrinsic properties of the protein target, with probe-dependent techniques that utilize modified reagents to detect binding. Detailed protocols, data tables, and workflow visualizations are provided to assist researchers in selecting and implementing the most appropriate strategy for their specific needs.

Comparative Overview of Target Engagement Methods

Several robust methods exist to measure the direct interaction between a small molecule and its protein target in cells.[7][8] These can be broadly categorized as probe-free and probe-dependent. The choice of method depends on factors such as the availability of specific reagents (e.g., antibodies, fluorescent probes), required throughput, and the specific research question being addressed.

Method Principle Measurement Throughput Key Requirement Pros Cons
CETSA Ligand binding increases the thermal stability of the target protein.[9][10]Measures the amount of soluble protein remaining after heat treatment.Low to High (with automation)[5][11]High-quality, specific antibody for the target protein.Label-free; uses unmodified compound; applicable in intact cells and tissues.[12][13]Requires a specific antibody for each target; may not work for all proteins.
DARTS Ligand binding protects the target protein from proteolytic degradation.[14][15]Measures the amount of intact protein remaining after limited proteolysis.LowNo specific reagents required for initial discovery (mass spec); antibody needed for validation.Label-free; uses unmodified compound; does not require protein modification.[14][16]Lower throughput; proteolysis conditions need careful optimization.
NanoBRET™ Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target by the compound.[17]Measures the change in Bioluminescence Resonance Energy Transfer (BRET) signal.[18][19]HighExpression of a NanoLuc®-target fusion protein; specific fluorescent tracer.Live-cell assay; quantitative affinity data; high sensitivity and throughput.[20][21]Requires genetic modification of cells; tracer availability is target-dependent.
Kinobeads Competitive binding of the compound against a broad-spectrum inhibitor matrix for kinase enrichment.[22]Quantifies the displacement of kinases from the beads via mass spectrometry.[23][24]Medium to HighMass spectrometry instrumentation.Profiles hundreds of kinases simultaneously (on- and off-target); uses endogenous proteins from cell lysates.[22][23]Performed in cell lysates, not intact cells; may miss kinases with low expression or weak bead affinity.[22]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] This change in thermal stability is measured by heating cell samples treated with the compound to various temperatures, followed by quantification of the remaining soluble target protein, typically by Western blot or other immunoassays.[11][13]

CETSA_Workflow CETSA Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells Intact Cells compound Treat with 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole or Vehicle cells->compound aliquot Aliquot Samples compound->aliquot heat Heat at Different Temperatures aliquot->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge sds_page SDS-PAGE & Western Blot centrifuge->sds_page quantify Quantify Soluble Target Protein sds_page->quantify plot Generate Melt Curve (Compare Compound vs. Vehicle) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Aurora Kinase A
  • Cell Culture and Treatment: Culture a human cancer cell line known to express Aurora Kinase A (e.g., HCT116) to ~80% confluency. Treat cells with the desired concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Harvesting and Aliquoting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat the samples to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[13]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize the samples and analyze by SDS-PAGE followed by Western blotting using a specific primary antibody against Aurora Kinase A.

  • Data Interpretation: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[10]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method leverages the principle that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more resistant to proteolysis.[15] By treating cell lysates with a compound and then subjecting them to limited digestion by a protease (like thermolysin or pronase), the stabilized target protein will remain intact while other proteins are degraded.[14][25]

DARTS_Workflow DARTS Workflow cluster_prep Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis lysate Prepare Cell Lysate compound Incubate Lysate with Compound or Vehicle Control lysate->compound protease Add Protease (e.g., Pronase) compound->protease incubation Incubate for a Limited Time protease->incubation stop_reaction Stop Digestion incubation->stop_reaction sds_page Analyze by SDS-PAGE (Coomassie or Western Blot) stop_reaction->sds_page result Identify Protected Protein Bands sds_page->result

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Experimental Protocol: DARTS for Target Discovery
  • Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse the cells in M-PER buffer (or a similar non-denaturing lysis buffer) with protease inhibitors. Determine the protein concentration of the clarified lysate.

  • Compound Incubation: Dilute the lysate to a final concentration of 1 mg/mL. In separate tubes, incubate aliquots of the lysate with the this compound derivative or vehicle control for 1 hour at room temperature.[15]

  • Proteolysis: Prepare a stock solution of pronase. Add pronase to the lysate to a final concentration that requires optimization (e.g., start with a 1:1000 protease-to-protein ratio). Incubate for 30 minutes at room temperature.[15]

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes.

  • Analysis: Run the samples on an SDS-PAGE gel. For unbiased target discovery, stain the gel with Coomassie Blue or a silver stain and look for bands that are present or more intense in the compound-treated lane compared to the vehicle lane. These bands can be excised and identified by mass spectrometry. For validation, perform a Western blot using an antibody against the candidate target protein (e.g., Aurora Kinase A).[14]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding directly in living cells.[17] It relies on Bioluminescence Resonance Energy Transfer (BRET), a phenomenon of energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer).[18] The target protein is expressed as a fusion with NanoLuc®. A cell-permeable fluorescent tracer that binds the target is added, bringing the acceptor close to the donor and generating a BRET signal. When an unlabeled compound is added, it competes with the tracer for binding, displacing it and causing a loss of BRET signal.[8][20]

NanoBRET_Workflow NanoBRET™ Workflow cluster_setup Assay Setup cluster_treatment Treatment & Measurement cluster_analysis Data Analysis transfect Transfect Cells with NanoLuc-Target Fusion Vector plate_cells Plate Cells in Assay Plate transfect->plate_cells add_compound Add Test Compound (Serial Dilutions) plate_cells->add_compound add_tracer Add NanoBRET™ Tracer & Substrate add_compound->add_tracer read_bret Read Donor (460nm) and Acceptor (610nm) Emissions add_tracer->read_bret calculate_ratio Calculate BRET Ratio (Acceptor/Donor) read_bret->calculate_ratio dose_response Plot Dose-Response Curve and Determine IC50 calculate_ratio->dose_response

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for Aurora Kinase A
  • Cell Preparation: Co-transfect HEK293 cells with a vector encoding for Aurora Kinase A fused to NanoLuc® luciferase and plate them in a 96- or 384-well white assay plate. Incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the this compound derivative in Opti-MEM. Add the diluted compound to the cells and equilibrate for 2 hours at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare a solution containing the specific NanoBRET™ Kinase Tracer and the Nano-Glo® Substrate. Add this solution to all wells.

  • Signal Measurement: Incubate the plate for 3-5 minutes at room temperature. Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Convert these to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's apparent cellular affinity for the target.[17]

Kinobeads Competition Binding Assay

Chemoproteomics approaches like the Kinobeads assay allow for the large-scale profiling of compound interactions with endogenous kinases.[23] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin, which can capture a large portion of the cellular kinome from a lysate.[22][24] In a competition experiment, the cell lysate is pre-incubated with the test compound. The compound will bind to its specific targets, preventing them from being captured by the Kinobeads. The proteins bound to the beads are then identified and quantified by mass spectrometry, revealing the compound's targets and selectivity profile.[23]

Kinobeads_Workflow Kinobeads Workflow cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_analysis Mass Spectrometry Analysis lysate Prepare Cell Lysate incubate Incubate Lysate with Test Compound or Vehicle lysate->incubate add_kinobeads Add Kinobeads incubate->add_kinobeads wash Incubate and Wash to Remove Non-binders add_kinobeads->wash digest On-bead Digestion wash->digest lc_ms LC-MS/MS Analysis digest->lc_ms quantify Quantify Protein Levels lc_ms->quantify result Identify Displaced Kinases (Compound Targets) quantify->result

Caption: Workflow for Kinobeads Competition Binding Assay.

Experimental Protocol: Kinobeads Profiling
  • Lysate Preparation: Prepare clarified cell lysate from the desired cell line(s) in a non-denaturing buffer. A mixture of lysates from multiple cell lines can be used to maximize kinome coverage.[23]

  • Competition Binding: Aliquot the lysate and pre-incubate with the this compound derivative at various concentrations (e.g., 0.1 µM and 1 µM) or with a DMSO control for 45 minutes.[23]

  • Kinobeads Incubation: Add the Kinobeads slurry to the pre-incubated lysates and rotate for 1 hour at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Digestion: Resuspend the beads in a digestion buffer and perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use label-free quantification software to determine the relative abundance of each identified kinase in the compound-treated samples versus the control. Proteins that show a dose-dependent decrease in abundance on the beads are identified as targets of the compound.[24]

Contextual Signaling Pathway: Aurora Kinase in Mitosis

To better understand the functional consequences of target engagement, it is helpful to visualize the role of the target in its relevant signaling pathway. Aurora Kinase A is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. Inhibition of Aurora Kinase A by a this compound derivative would disrupt these processes, leading to mitotic arrest and, ultimately, cell death.

Aurora_Pathway Simplified Aurora Kinase A Pathway in Mitosis G2_M G2/M Transition AurA Aurora Kinase A G2_M->AurA activates PLK1 PLK1 AurA->PLK1 activates Centrosome Centrosome Maturation AurA->Centrosome Arrest Mitotic Arrest & Apoptosis AurA->Arrest PLK1->Centrosome PLK1->Arrest Spindle Spindle Assembly Centrosome->Spindle Centrosome->Arrest Mitosis Proper Mitotic Progression Spindle->Mitosis Spindle->Arrest Mitosis->Arrest Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor->AurA

References

Off-Target Kinase Inhibition Profile of a Tetrahydropyrrolo[3,4-c]pyrazole Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profile of a representative tetrahydropyrrolo[3,4-c]pyrazole compound, identified as compound 9d in the work by Fancelli et al.[1][2][3][4] This class of compounds has shown significant promise as potent kinase inhibitors. Understanding the off-target profile is critical for the development of selective and safe therapeutic agents. This document summarizes the available data on the inhibitory activity of compound 9d and provides detailed experimental methodologies for context.

Overview of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bicyclic system is a versatile scaffold that has been successfully utilized in the design of potent kinase inhibitors. Optimization of this scaffold has led to the identification of compounds with significant antitumor activity. One such compound, 9d, has been identified as a potent inhibitor of Aurora kinases with a favorable broader kinase inhibition profile, making it a candidate for further development.[1][2][3][4]

Kinase Inhibition Profile of Compound 9d

Compound 9d was identified as a potent inhibitor of Aurora kinases.[1][2][3][4] While the full off-target kinase inhibition panel data from the primary publication is not publicly available, the abstract indicates that compound 9d also demonstrates low nanomolar potency against other kinase targets relevant to cancer therapy.[1][2][3][4]

For illustrative purposes, the following table presents a hypothetical off-target kinase inhibition profile for a compound like 9d, based on the description in the available literature. The primary targets are Aurora A and Aurora B.

Table 1: Illustrative Kinase Inhibition Profile of a Tetrahydropyrrolo[3,4-c]pyrazole Compound (Compound 9d)

Kinase TargetIC50 (nM) - HypotheticalComments
Aurora A < 50 Primary Target
Aurora B < 50 Primary Target
VEGFR250 - 200Potential Anti-angiogenic Activity
FGFR1100 - 500Off-target activity
PDGFRβ200 - 1000Off-target activity
SRC> 1000Low off-target activity
ABL1> 1000Low off-target activity

Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only, as the full quantitative data from the primary research on compound 9d is not available.

Experimental Protocols

The following sections detail the typical methodologies used for kinase inhibition assays to generate data like that presented above.

Biochemical Kinase Inhibition Assay (Radiometric)

A common method to determine the potency of a kinase inhibitor is a radiometric filter binding assay.

  • Reaction Mixture Preparation : A reaction buffer is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.

  • Component Addition : To the wells of a microplate, the following are added in order:

    • Test compound (e.g., compound 9d) at various concentrations.

    • The target kinase (e.g., Aurora A).

    • A specific substrate peptide.

  • Reaction Initiation : The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation : The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Substrate Capture : The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • IC50 Determination : The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for Aurora Kinase Inhibition

To assess the activity of the compound in a cellular context, a common method is to measure the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment : A suitable human cancer cell line (e.g., a colon cancer cell line) is cultured. The cells are then treated with the test compound at various concentrations for a specific duration.

  • Cell Lysis : After treatment, the cells are lysed to release the cellular proteins.

  • Western Blotting : The protein lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific for the phosphorylated form of a downstream target of the Aurora kinases (e.g., phospho-Histone H3).

  • Detection : The amount of phosphorylated protein is detected using a secondary antibody conjugated to a reporter enzyme, followed by the addition of a chemiluminescent substrate.

  • Analysis : The reduction in the level of the phosphorylated substrate in treated cells compared to untreated cells indicates the inhibitory activity of the compound in a cellular environment.

Visualizations

Simplified Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Aurora kinases, which are key regulators of cell division.

G cluster_0 Mitosis Regulation cluster_1 Inhibition Aurora Kinases (A, B) Aurora Kinases (A, B) Histone H3 Histone H3 Aurora Kinases (A, B)->Histone H3 Phosphorylation Spindle Assembly Spindle Assembly Aurora Kinases (A, B)->Spindle Assembly Cytokinesis Cytokinesis Aurora Kinases (A, B)->Cytokinesis Cell Cycle Progression Cell Cycle Progression Spindle Assembly->Cell Cycle Progression Cytokinesis->Cell Cycle Progression Compound 9d Compound 9d Compound 9d->Aurora Kinases (A, B) Inhibition

Caption: Simplified signaling pathway of Aurora kinases and the inhibitory action of Compound 9d.

Experimental Workflow for Kinase Inhibition Profiling

The diagram below outlines the general workflow for determining the kinase inhibition profile of a test compound.

Caption: A generalized workflow for the kinase inhibition profiling of a novel compound.

References

Safety Operating Guide

Proper Disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, a heterocyclic compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on general best practices for handling solid, potentially combustible, nitrogen-containing heterocyclic compounds.

Key Physical and Chemical Properties

A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The table below summarizes the available data for this compound and a related derivative.

PropertyValueSource
Chemical Formula C₅H₇N₃PubChem
Physical Form SolidSigma-Aldrich[1]
Storage Temperature Room temperature, under inert atmosphereSigma-Aldrich[1]
Storage Class (for a related derivative) 11 - Combustible SolidsSigma-Aldrich[2]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol minimizes risks to personnel and the environment. The following steps outline the recommended procedure for disposing of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

2. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Based on information for a similar compound, it should be handled as a combustible solid.

  • Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents, to prevent potentially reactive mixtures.

3. Waste Collection and Containment:

  • Collect solid waste in a designated, properly labeled, and sealable hazardous waste container.

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Ensure the waste container is kept closed at all times, except when adding waste.[3][4]

4. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard: "Combustible Solid"

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

5. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3][4]

  • The storage area should be away from heat sources, open flames, and direct sunlight.

  • Store in a well-ventilated area.

6. Disposal of Empty Containers:

  • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.

  • The first rinse should be with a suitable solvent (e.g., methanol or ethanol), and this rinsate must be collected and disposed of as hazardous chemical waste.

  • Subsequent rinses can be with water, and this rinsate should also be collected as hazardous waste.

  • After triple-rinsing and air-drying, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's guidelines.

7. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G cluster_start Start cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Disposal cluster_container_disposal Empty Container Disposal start Waste Generated: This compound is_container Is it an empty container? start->is_container collect_solid Collect in a labeled, sealable hazardous waste container. is_container->collect_solid No triple_rinse Triple-rinse the container. is_container->triple_rinse Yes store_solid Store in a designated satellite accumulation area away from ignition sources. collect_solid->store_solid dispose_solid Arrange for pickup by EHS or a licensed hazardous waste contractor. store_solid->dispose_solid collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry container as non-hazardous waste. collect_rinsate->dispose_container

References

Personal protective equipment for handling 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Plan for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The following provides critical safety and logistical information for the handling and disposal of this compound and its salts. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated, adopting the hazard profile of structurally related pyrazole compounds. This guide is intended to supplement, not replace, your institution's established safety protocols and a thorough review by your Environmental Health & Safety (EHS) department.

Hazard Profile and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for this compound, the more comprehensive hazard data for the related compound "Pyrazole" is used as a conservative basis for safety recommendations.[1][2] The dihydrochloride salt of the target compound is classified as harmful if swallowed or inhaled.[3]

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Harmful) H302Standard laboratory coat, nitrile gloves, and safety glasses. Do not eat, drink, or smoke in the handling area.[1][2]
Acute Toxicity, Dermal (Toxic) H311Chemical-resistant gloves (e.g., nitrile rubber of sufficient thickness). A lab coat must be worn and buttoned.[1][2]
Skin Irritation H315Chemical-resistant gloves and a lab coat are required.[1][2]
Serious Eye Damage H318Chemical safety goggles or a face shield must be worn.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) H372Handle in a well-ventilated area or a chemical fume hood to minimize inhalation.[1][2]
Acute Aquatic Hazard H412Avoid release to the environment.[1][2]

Operational Plan: From Handling to Disposal

A systematic approach is crucial to ensure the safety of personnel and the protection of the environment. The following workflow outlines the key steps for handling and disposing of this compound.

prep Preparation & PPE handling Chemical Handling prep->handling Proceed with caution spill Spill Management handling->spill In case of spill waste_collection Waste Collection handling->waste_collection After use spill->waste_collection Contain and collect storage Waste Storage waste_collection->storage Label and seal disposal Final Disposal storage->disposal EHS pickup

Workflow for the safe handling and disposal of this compound.

Procedural Guidance

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the compound, ensure you are in a well-ventilated laboratory, preferably with an operational chemical fume hood. All required PPE, as detailed in the table above, must be worn correctly. An emergency shower and eyewash station should be readily accessible.

Step 2: Chemical Handling
  • Weighing and Transferring: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of any dust particles. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Use: Avoid direct contact with skin and eyes at all times. Wash hands thoroughly after handling, even if gloves were worn.[2]

Step 3: Spill Management

In the event of a spill, immediate action is required:

  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collection: Place all contaminated materials into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area according to your institution's established procedures.

Step 4: Waste Collection and Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] It must be treated as hazardous chemical waste.

  • Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The label should include "Hazardous Waste," the chemical name, and any known hazard symbols.

  • Rinsate: Any equipment (e.g., glassware) that has come into contact with the compound should be rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。